3-Anilino-1-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-anilinopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYBSURBYCLNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046875 | |
| Record name | 3-Anilinopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31121-11-6 | |
| Record name | 3-Anilinopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(phenylamino)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Anilino-1-propanol: A Versatile Bifunctional Intermediate
Executive Summary
This technical guide provides a comprehensive examination of 3-Anilino-1-propanol (CAS No. 31121-11-6), a key organic intermediate possessing both secondary amine and primary alcohol functionalities. Its unique structure, featuring a flexible three-carbon chain linking an aniline moiety to a hydroxyl group, makes it a valuable building block in organic synthesis. This document details its chemical structure, physicochemical properties, spectroscopic signature, and common synthetic pathways. Furthermore, it explores the compound's reactivity and highlights its critical role as a scaffold in the development of novel therapeutic agents and other advanced materials, offering researchers and drug development professionals a thorough resource for leveraging its chemical potential.
Introduction: The Strategic Importance of a Bifunctional Scaffold
In the landscape of medicinal chemistry and material science, molecules that offer multiple points for chemical modification are of paramount importance. This compound, also known as N-(3-Hydroxypropyl)aniline, is a prime example of such a versatile intermediate.[1] It belongs to the aminopropanol class of compounds, which are recognized as crucial structural elements in biologically active molecules and ligands for asymmetric catalysis.[2]
The inherent duality of its structure—a nucleophilic secondary amine and a primary alcohol—allows for selective and sequential reactions, enabling the construction of complex molecular architectures.[3] The presence of the aniline group introduces aromatic properties and a site for further functionalization, while the propanol chain provides conformational flexibility. This combination is particularly advantageous in drug discovery, where the scaffold can be used to synthesize libraries of compounds for screening against biological targets, such as in the development of novel antimalarial agents.[4][5] This guide serves as a technical deep-dive into the core properties and applications of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity and structure is the bedrock of all subsequent chemical investigation.
Nomenclature and Chemical Identifiers
To ensure unambiguous identification, this compound is cataloged under several standard chemical identifiers.
| Property | Value | Source(s) |
| IUPAC Name | 3-anilinopropan-1-ol | [6] |
| Synonyms | N-(3-Hydroxypropyl)aniline, 3-(Phenylamino)propan-1-ol | [1][3] |
| CAS Number | 31121-11-6 | [1][6] |
| Molecular Formula | C₉H₁₃NO | [1][7] |
| Molecular Weight | 151.21 g/mol | [1][6] |
| InChI Key | GZYBSURBYCLNSM-UHFFFAOYSA-N | [6][7] |
| SMILES | OCCCNc1ccccc1 | [3][7] |
Molecular Structure
The structure of this compound consists of a benzene ring bonded to the nitrogen atom of a 3-aminopropanol backbone. This arrangement makes it both a secondary aromatic amine and a primary alcohol.
Physicochemical Properties
The physical and chemical properties of this compound are a direct consequence of its molecular structure, influencing its behavior in reactions and its handling requirements. The presence of both a hydrogen bond donor (-OH, -NH) and acceptor (-O-, -N-) contributes to its solubility in polar solvents.[3][6]
| Property | Value | Source(s) |
| Appearance | Light yellow to orange clear liquid | [3][8][9] |
| Density | 1.063 g/cm³ (at 26 °C) | [10] |
| Boiling Point | 140 °C at 0.4 mmHg | [10] |
| Topological Polar Surface Area | 32.3 Ų | [6] |
| Octanol/Water Partition Coeff. (XLogP3) | 1.8 | [6] |
| Purity | >98.0% (GC) | [8] |
Spectroscopic Characterization
-
¹H NMR: The spectrum would feature distinct signals for the aromatic protons on the phenyl ring, typically in the δ 6.5-7.5 ppm range. The three methylene groups (-CH₂-) of the propanol chain would appear as multiplets between δ 1.5-4.0 ppm. The protons on the -NH and -OH groups would likely appear as broad singlets whose chemical shifts are concentration and solvent-dependent.
-
¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons and three signals for the aliphatic carbons of the propanol chain.
-
Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the functional groups: a broad band around 3300-3400 cm⁻¹ for the O-H stretch, a sharp band around 3350-3450 cm⁻¹ for the N-H stretch, C-H stretching bands for aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons, and C=C stretching bands in the 1450-1600 cm⁻¹ region for the aromatic ring.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 151, corresponding to the compound's molecular weight.[1]
Synthesis and Reactivity
General Synthetic Pathway
This compound is typically synthesized via the nucleophilic substitution reaction between aniline and a suitable 3-carbon electrophile containing a hydroxyl group or a precursor. A common and cost-effective method involves the reaction of aniline with 3-chloro-1-propanol under basic conditions. The base serves to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HCl byproduct.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is a representative procedure based on established chemical principles for N-alkylation of anilines.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq.), 3-chloro-1-propanol (1.1 eq.), and potassium carbonate (2.0 eq.) as the base.
-
Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile, to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography to yield pure this compound.
Chemical Reactivity
The utility of this compound stems from the distinct reactivity of its two functional groups.[3]
-
The Secondary Amine: The nitrogen atom is nucleophilic and can undergo a variety of reactions, including acylation to form amides, further alkylation, and participation in coupling reactions.
-
The Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, or converted into a good leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.
This orthogonal reactivity allows for selective protection and derivatization, making it a powerful tool for building molecular complexity.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial intermediate or scaffold used in the synthesis of APIs and other high-value chemicals.[3][]
Scaffold for Bioactive Molecules
The 1-aryl-3-aminopropanol motif is present in numerous biologically active compounds. The flexible C3 linker is particularly effective at positioning the aromatic ring and a second functional group to interact with distinct pockets of a biological target, such as an enzyme active site or a receptor. Researchers leverage this scaffold to synthesize derivatives for screening in various therapeutic areas, including malaria, where 1-aryl-3-substituted propanol derivatives have shown promise.[4][5]
Intermediate in Multi-Step Synthesis
The compound serves as a key building block in the total synthesis of more complex molecules. For example, the amino alcohol functionality is a precursor to β-amino ketones via oxidation, which are themselves important intermediates in organic synthesis, including in Mannich-type reactions.[14] Its role is to introduce a specific phenylamino-propyl fragment into a target molecule efficiently.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety.
-
Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[6] Some data also suggests it may be harmful if swallowed (H302) and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat when handling this compound.[15] Work should be conducted in a well-ventilated area or a chemical fume hood.[16]
-
First Aid Measures:
-
Skin Contact: Take off contaminated clothing and wash the affected area with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[16]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically valuable chemical intermediate whose utility is derived from its bifunctional nature. The presence of both an aniline nitrogen and a primary alcohol on a flexible propyl chain provides chemists with a versatile scaffold for constructing complex molecules. Its well-defined physicochemical properties, predictable reactivity, and established role in the synthesis of bioactive compounds make it an indispensable tool for professionals in drug development and chemical research. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is key to unlocking its full potential in scientific innovation.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 31121-11-6: 3-(phenylamino)propan-1-ol | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents [mdpi.com]
- 6. 3-(Phenylamino)propan-1-ol | C9H13NO | CID 410467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [stenutz.eu]
- 8. This compound | 31121-11-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. chembk.com [chembk.com]
- 11. benchchem.com [benchchem.com]
- 12. spectrabase.com [spectrabase.com]
- 14. benchchem.com [benchchem.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of N-(3-hydroxypropyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(3-hydroxypropyl)aniline, a valuable intermediate in the pharmaceutical and chemical industries. The document details the primary synthetic routes, experimental protocols, and underlying reaction mechanisms. Quantitative data is presented in structured tables for comparative analysis, and key pathways are visualized using diagrams to facilitate understanding.
Introduction
Core Synthesis Methodologies
The synthesis of N-(3-hydroxypropyl)aniline can be achieved through several strategic approaches. The most prominent methods involve the reaction of aniline with a C3-electrophilic synthon. This guide will focus on three primary, industrially relevant, and laboratory-feasible routes:
-
Nucleophilic Ring-Opening of Propylene Oxide with Aniline: A direct and atom-economical approach.
-
N-Alkylation of Aniline with 3-Chloro-1-propanol: A classic and reliable nucleophilic substitution method.
-
Reaction of Aniline with Propylene Carbonate: A greener alternative to using epoxides.
Each of these methods offers distinct advantages and disadvantages concerning reaction conditions, catalyst requirements, and yield.
Quantitative Data Presentation
The following tables summarize the key quantitative data for the different synthesis routes, allowing for a clear comparison of their efficiencies and required conditions.
| Synthesis Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Reference |
| Nucleophilic Ring-Opening of Propylene Oxide | Aniline, Propylene Oxide | Lithium Bromide | None | 125 | 7.65 atm | 5.5 h | High | |
| High-Temperature Reaction with Propylene Oxide | Aniline, Propylene Oxide | None | None | 160-165 | High | 6-8 h | >98 | [1] |
| N-Alkylation with 3-Chloro-1-propanol (General) | Aniline, 3-Chloro-1-propanol | Base (e.g., K₂CO₃) | Polar aprotic (e.g., DMF) | 80-120 | Atmospheric | 12-24 h | Moderate to High | General Knowledge |
| Reaction with Propylene Carbonate | Aniline, Propylene Carbonate | Na-Y Zeolite | None | 150 | Atmospheric | 48 h | ~75 | [2] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are intended as a guide and may require optimization based on laboratory conditions and available equipment.
Synthesis via Nucleophilic Ring-Opening of Propylene Oxide
This protocol is adapted from a study utilizing a lithium bromide catalyst.
Materials:
-
Aniline
-
Propylene Oxide
-
Lithium Bromide (LiBr)
-
Nitrogen gas supply
-
Reaction vessel (autoclave or high-pressure reactor)
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate for elution
Procedure:
-
To a high-pressure reactor, add aniline and a catalytic amount of lithium bromide (e.g., 0.5 mol%).
-
Purge the reactor with nitrogen gas.
-
Heat the mixture to approximately 80°C under a nitrogen atmosphere.
-
Introduce propylene oxide to the reaction mixture.
-
Increase the temperature to 125°C and maintain the pressure at approximately 7.65 atm for 3 hours, with continuous stirring.
-
Continue stirring at 125°C for an additional 2.5 hours.
-
After the reaction is complete, cool the reactor to room temperature.
-
Vent any excess pressure.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.
Synthesis via N-Alkylation with 3-Chloro-1-propanol
This is a generalized protocol for the N-alkylation of aniline.
Materials:
-
Aniline
-
3-Chloro-1-propanol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve aniline in DMF.
-
Add an excess of potassium carbonate to the solution (typically 2-3 equivalents).
-
Add 3-chloro-1-propanol (1.0-1.2 equivalents) to the stirring mixture.
-
Heat the reaction mixture to 100°C and maintain for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Synthesis via Reaction with Propylene Carbonate
This protocol utilizes a zeolite catalyst in a solvent-free system.
Materials:
-
Aniline
-
Propylene Carbonate
-
Na-Y Zeolite catalyst
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine aniline, propylene carbonate (in a 1:1 molar ratio), and Na-Y zeolite (as catalyst).
-
Stir the mixture vigorously at room temperature for 10 minutes.
-
Heat the reaction mixture to 150°C and maintain for 48 hours with continuous stirring.
-
After the reaction, the product can be isolated and purified. The catalyst can be recovered by filtration. The product is typically purified by vacuum distillation.
Reaction Mechanisms and Visualizations
The synthesis of N-(3-hydroxypropyl)aniline primarily proceeds through nucleophilic attack of the aniline nitrogen on an electrophilic carbon. The following diagrams illustrate the key reaction pathways.
Nucleophilic Ring-Opening of Propylene Oxide
The reaction of aniline with propylene oxide is a nucleophilic ring-opening reaction. The nitrogen atom of aniline acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. In the presence of a catalyst like LiBr, the Lewis acidic lithium ion can coordinate to the oxygen of the epoxide, making the ring more susceptible to nucleophilic attack. The attack preferentially occurs at the less sterically hindered carbon atom.
Caption: Ring-Opening of Propylene Oxide by Aniline.
N-Alkylation of Aniline with 3-Chloro-1-propanol
This reaction follows a standard SN2 mechanism. The lone pair of electrons on the nitrogen of aniline attacks the carbon atom bonded to the chlorine in 3-chloro-1-propanol. The presence of a base is crucial to neutralize the hydrochloric acid formed as a byproduct and to deprotonate the resulting anilinium salt, regenerating the neutral aniline for further reaction and preventing the formation of the dialkylated product.
Caption: N-Alkylation of Aniline via SN2 Mechanism.
Experimental Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of N-(3-hydroxypropyl)aniline involves the reaction of starting materials, followed by workup to remove catalysts and byproducts, and finally purification to obtain the final product of high purity.
Caption: General Experimental Workflow.
Conclusion
The synthesis of N-(3-hydroxypropyl)aniline is achievable through multiple effective routes. The choice of method will depend on factors such as the desired scale of production, available equipment, cost of starting materials, and environmental considerations. The reaction of aniline with propylene oxide offers a direct and high-yielding process, particularly under high-temperature and pressure conditions, which may be suitable for industrial-scale production. The N-alkylation with 3-chloro-1-propanol represents a more traditional and versatile laboratory-scale synthesis. The use of propylene carbonate with a recyclable zeolite catalyst presents a promising green chemistry approach. This guide provides the necessary technical information for researchers and drug development professionals to select and implement the most appropriate synthetic strategy for their specific needs.
References
- 1. CN101200432A - Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender - Google Patents [patents.google.com]
- 2. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [scirp.org]
An In-depth Technical Guide to 3-(Phenylamino)-1-propanol
CAS Number: 31121-11-6
This technical guide provides a comprehensive overview of 3-(Phenylamino)-1-propanol, a versatile organic compound with applications in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological significance.
Chemical Identity and Properties
3-(Phenylamino)-1-propanol, also known as 3-Anilino-1-propanol, is an organic compound featuring both an amino and an alcohol functional group.[1] Its structure consists of a propanol backbone substituted with a phenylamino group, which imparts unique chemical characteristics.[1] The presence of a hydroxyl group allows for hydrogen bonding, rendering it soluble in polar solvents and enhancing its reactivity in organic synthesis.[1] The amino group can readily participate in nucleophilic substitution and coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Table 1: Physicochemical Properties of 3-(Phenylamino)-1-propanol
| Property | Value | Source |
| CAS Number | 31121-11-6 | PubChem |
| Molecular Formula | C₉H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 151.21 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |
| IUPAC Name | 3-(phenylamino)propan-1-ol | PubChem |
| InChI | InChI=1S/C9H13NO/c11-8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 | PubChem |
| InChIKey | GZYBSURBYCLNSM-UHFFFAOYSA-N | PubChem |
| SMILES | C1=CC=C(C=C1)NCCCO | PubChem |
Synonyms: [2]
-
This compound
-
N-(3-Hydroxypropyl)aniline
-
3-Phenylamino-1-propanol
-
1-Propanol, 3-(phenylamino)-
-
3-anilinopropan-1-ol
-
3-phenylaminopropanol
-
N-(Hydroxypropyl)aniline
Synthesis and Experimental Protocols
Logical Workflow for a Potential Synthesis:
Caption: A potential synthetic workflow for 3-(Phenylamino)-1-propanol.
One possible method involves the nucleophilic substitution of a 3-halopropanol (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol) with aniline. The reaction would likely be carried out in the presence of a base to neutralize the hydrogen halide formed.
Alternatively, a Michael addition of aniline to acrolein, followed by the reduction of the resulting aldehyde, would also yield the desired product. The choice of solvent, temperature, and catalyst would be critical for optimizing the reaction yield and purity.
Note: These are proposed synthetic routes. Researchers should consult the chemical literature and safety data before attempting any synthesis.
Applications in Drug Development and Pharmacology
The structural motif of a phenylamino group attached to an alkyl chain with a terminal alcohol is found in various pharmacologically active molecules. While specific biological activity data for 3-(Phenylamino)-1-propanol is limited in publicly accessible databases, its potential as a scaffold or intermediate in drug discovery is noteworthy.
Compounds with similar structural features, such as propranolol, are well-known beta-adrenergic blockers.[3] Propranolol is a propanolamine containing a naphthalene ring system, but it shares the core feature of an amino alcohol.[3] This suggests that derivatives of 3-(Phenylamino)-1-propanol could be explored for their cardiovascular or neurological activities.
A study on the metabolism of a related compound, (R)- and (S)-3-(phenylamino)propane-1,2-diol, was conducted in the context of the Toxic Oil Syndrome.[4] This research highlights the importance of understanding the metabolic fate of such compounds in biological systems.[4] The study identified several metabolites, indicating that the phenylamino propanol structure undergoes extensive biotransformation.[4]
Signaling Pathway Involvement
Currently, there is no direct evidence in the scientific literature detailing the specific involvement of 3-(Phenylamino)-1-propanol in any particular signaling pathway. To understand its potential mechanism of action, researchers would need to conduct extensive biological screening and molecular pharmacology studies.
A hypothetical workflow for investigating the biological target and pathway of 3-(Phenylamino)-1-propanol is outlined below.
Experimental Workflow for Target Identification:
Caption: A general workflow for identifying the biological target and signaling pathway of a novel compound.
Conclusion
3-(Phenylamino)-1-propanol is a chemical compound with a well-defined structure and potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively documented in the public domain, its structural similarity to known pharmacologically active agents suggests it could be a valuable building block for the development of new therapeutic agents. Further research is warranted to fully elucidate its synthetic accessibility, pharmacological profile, and potential mechanisms of action.
References
- 1. CAS 31121-11-6: 3-(phenylamino)propan-1-ol | CymitQuimica [cymitquimica.com]
- 2. 3-(Phenylamino)propan-1-ol | C9H13NO | CID 410467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Anilino-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Anilino-1-propanol (CAS No. 31121-11-6). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. This information has been compiled from various spectral databases and predictive models.
¹H NMR (Proton NMR) Data
Disclaimer: The following ¹H NMR data is based on prediction and has not been experimentally verified.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10 - 7.25 | Multiplet | 2H | Ar-H (meta) |
| 6.60 - 6.75 | Multiplet | 3H | Ar-H (ortho, para) |
| 3.70 | Triplet | 2H | -CH₂-OH |
| 3.25 | Triplet | 2H | Ar-NH-CH₂- |
| 1.85 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| ~2.5 (broad) | Singlet | 1H | -OH |
| ~4.0 (broad) | Singlet | 1H | -NH- |
¹³C NMR (Carbon NMR) Data
Disclaimer: The following ¹³C NMR data is based on prediction and has not been experimentally verified.[1]
| Chemical Shift (δ) ppm | Assignment |
| 148.5 | Ar-C (C-N) |
| 129.3 | Ar-CH (meta) |
| 117.5 | Ar-CH (para) |
| 113.0 | Ar-CH (ortho) |
| 61.0 | -CH₂-OH |
| 43.5 | Ar-NH-CH₂- |
| 31.0 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | Strong, Broad | O-H stretch (alcohol) |
| 3300 - 3400 | Medium | N-H stretch (secondary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Medium | Aliphatic C-H stretch |
| 1590 - 1610 | Strong | C=C stretch (aromatic) |
| 1500 - 1520 | Strong | C=C stretch (aromatic) |
| 1250 - 1350 | Medium | C-N stretch |
| 1000 - 1100 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 151 | ~60 | [M]⁺ (Molecular Ion) |
| 120 | ~100 | [M - CH₂OH]⁺ |
| 106 | ~40 | [M - CH₂CH₂OH]⁺ |
| 93 | ~80 | [C₆H₅NH₂]⁺ |
| 77 | ~50 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired with proton decoupling. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are often required.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum is typically obtained. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty salt plates is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships in interpreting the data.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Logical Flow of Spectroscopic Data Interpretation.
References
Physical properties of 3-Anilino-1-propanol (melting point, boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Anilino-1-propanol (CAS No: 31121-11-6), also known as N-(3-hydroxypropyl)aniline, is a versatile bifunctional organic compound incorporating both a secondary amine and a primary alcohol. This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including potential active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in process design, purification, and formulation. This technical guide provides a detailed overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents a generalized workflow for its application in chemical synthesis.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are critical for handling, storage, and reaction setup.
| Property | Value | Notes |
| Appearance | Light yellow to yellow to orange clear liquid | The substance is typically a liquid at ambient temperature, though its physical state can be dependent on purity. |
| Melting Point | Not definitively reported; presumed to be near or below room temperature. | Sources describe it as a liquid, suggesting a low melting point. |
| Boiling Point | 140 °C at 0.4 mmHg | The boiling point is provided at reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point. |
| Solubility | Soluble in polar solvents. | The presence of a hydroxyl group allows for hydrogen bonding, contributing to its solubility in polar solvents. Quantitative data in specific solvents is not readily available. |
Experimental Protocols for Physical Property Determination
Accurate determination of the physical properties of a compound like this compound is fundamental for its characterization. The following are detailed, standard methodologies for measuring melting point, boiling point, and solubility.
Melting Point Determination
Given that this compound is often a liquid at room temperature, its melting point (or freezing point) would be determined using a cooling method or a specialized apparatus capable of sub-ambient temperature measurement.
Methodology:
-
Sample Preparation: A small, pure sample of this compound is placed in a sample holder, such as a small test tube or a capillary tube.
-
Apparatus: A cryostat or a melting point apparatus with a cooling stage is utilized. A calibrated thermometer or temperature probe is placed in direct contact with the sample.
-
Procedure:
-
The sample is slowly cooled, and the temperature is monitored continuously.
-
The temperature at which the first crystals appear is recorded as the onset of freezing.
-
The temperature at which the entire sample solidifies is also noted.
-
For a melting point determination, the solidified sample is then slowly warmed, and the temperature range from the first sign of liquefaction to complete melting is recorded. For a pure compound, this range should be narrow.
-
Boiling Point Determination (Capillary Method)
The boiling point of a liquid can be accurately determined using the capillary method, which is suitable for small sample volumes.
Methodology:
-
Sample Preparation: A small amount (a few milliliters) of this compound is placed in a small test tube or a fusion tube.
-
Capillary Tube: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus: The test tube assembly is attached to a thermometer and heated in a controlled manner using a heating block or an oil bath.[1][2][3][4]
-
Procedure:
-
The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a stream of bubbles.
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is approaching the external pressure.
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure of the liquid is equal to the external pressure.[4]
-
Solubility Determination
A qualitative and semi-quantitative assessment of solubility in various solvents is a crucial step in characterizing a compound.
Methodology:
-
Solvent Selection: A range of representative solvents are chosen, including water, ethanol, and acetone, to assess solubility in polar protic and aprotic environments.
-
Procedure for Qualitative Assessment:
-
A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).
-
The mixture is agitated vigorously.
-
Visual inspection determines if the compound has dissolved completely, is partially soluble, or is insoluble.
-
-
Procedure for Quantitative Assessment (Isothermal Saturation Method):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solute.
-
The concentration of the this compound in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.
-
Application in Synthesis: A Generalized Workflow
This compound is a valuable building block in multi-step organic synthesis. Its dual functionality allows for a variety of chemical transformations, making it an important intermediate in the preparation of more complex molecules, including those with potential pharmaceutical applications. The following diagram illustrates a generalized workflow where this compound is used as a starting material for the synthesis of a target molecule.
Caption: Generalized workflow for the synthesis of a target molecule from this compound.
References
An In-depth Technical Guide to the Thermochemical Properties of N-(3-hydroxypropyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of N-(3-hydroxypropyl)aniline
A summary of the known physical and chemical properties of N-(3-hydroxypropyl)aniline is presented in Table 1. These values serve as a baseline for further thermochemical investigation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molar Mass | 151.21 g/mol | [1][[“]] |
| Boiling Point | 140 °C at 0.4 mmHg | [1][[“]] |
| Density | 1.063 g/cm³ at 26 °C | [1] |
| Refractive Index | 1.5710 - 1.5750 | [4] |
| Flash Point | 156.7 °C | [[“]][4] |
| pKa | 14.88 ± 0.10 (Predicted) | [1][4] |
| Storage Temperature | 0-10 °C | [2][4] |
Experimental Determination of Thermochemical Properties
The following sections detail the standard experimental protocols for determining the key thermochemical properties of N-(3-hydroxypropyl)aniline.
The standard enthalpy of combustion (Δc H°) is determined using a bomb calorimeter, which measures the heat released during complete combustion of a substance in an excess of oxygen.[5][6][7] From this value, the standard enthalpy of formation (Δf H°) can be calculated using Hess's Law.[5] For nitrogen-containing organic compounds, careful analysis of the combustion products is crucial.[8][9][10]
Experimental Protocol:
-
Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity N-(3-hydroxypropyl)aniline is weighed into a crucible. Since it is a liquid, a gelatin capsule or a similar container of known combustion energy may be used. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.
-
Bomb Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to ensure all nitrogen oxides formed dissolve to create nitric acid, and to saturate the internal atmosphere with water vapor. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to ±0.001 °C).
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is rinsed. The amount of nitric acid formed is determined by titration of the bomb washings. Any unburnt carbon (soot) is quantified.
-
Calculations:
-
The total heat released (q_total) is calculated from the corrected temperature rise and the heat capacity of the calorimeter (C_cal).
-
C_cal is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid.[5]
-
Corrections are made for the heat of combustion of the fuse wire and any auxiliary materials, and for the heat of formation of nitric acid.
-
The constant volume energy of combustion (ΔU_c) is calculated from the corrected total heat released and the mass of the sample.
-
The standard enthalpy of combustion (Δc H°) is then calculated from ΔU_c using the equation ΔH = ΔU + Δn_gas RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.[6]
-
Finally, the standard enthalpy of formation (Δf H°) is calculated using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
-
DSC is a technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][12] It is used to determine temperatures and enthalpies of phase transitions (e.g., melting, crystallization) and to measure heat capacity (C_p).[13][14]
Experimental Protocol:
-
Instrumentation and Calibration: A calibrated DSC instrument (e.g., Mettler Toledo TGA/DSC 3+ or equivalent) is used.[4] Calibration is performed using standards with known melting points and enthalpies of fusion, such as indium.
-
Sample Preparation: A small, accurately weighed sample (typically 2-6 mg) of N-(3-hydroxypropyl)aniline is placed in an aluminum DSC pan.[15] For a liquid sample, hermetically sealed pans are used to prevent evaporation during the experiment.[16] An empty, sealed pan is used as the reference.
-
Thermal Program: The sample and reference are placed in the DSC cell. A typical program involves:
-
Equilibration: Hold at a starting temperature (e.g., 0 °C) for several minutes to ensure thermal stability.
-
Heating Scan: Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above any expected transitions.[4]
-
Cooling Scan: Cool the sample at a controlled rate back to the starting temperature.
-
Second Heating Scan: A second heating scan is often performed to analyze the properties of the material after a controlled thermal history.
-
-
Data Analysis:
-
The DSC curve plots heat flow versus temperature.
-
Enthalpy of Fusion (Δfus H): An endothermic peak on the heating curve represents melting. The area under this peak is integrated to determine the enthalpy of fusion.
-
Melting Point (T_m): The onset temperature or the peak temperature of the melting endotherm is taken as the melting point.
-
Heat Capacity (C_p): The heat capacity is proportional to the displacement of the DSC signal from the baseline. Specific protocols, often involving comparison with a sapphire standard, are used for accurate C_p determination.[15]
-
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is used to determine the thermal stability of a material and to study its decomposition kinetics. For aniline-based compounds, TGA can reveal decomposition patterns and the temperatures at which significant mass loss occurs.[17][18][19]
Experimental Protocol:
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of N-(3-hydroxypropyl)aniline is placed in an inert TGA crucible (e.g., alumina).[4]
-
Experimental Conditions: The crucible is placed on the TGA's microbalance. The furnace is sealed, and a controlled atmosphere is established. Typically, an inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) is used to study thermal decomposition without oxidation.[4]
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C or higher) to ensure complete decomposition.
-
Data Analysis:
-
The TGA curve plots the percentage of initial mass remaining versus temperature.
-
The onset temperature of decomposition is determined, indicating the temperature at which the material begins to lose mass.
-
The temperatures at which the rate of mass loss is maximal are identified from the peak of the first derivative of the TGA curve (the DTG curve).
-
The percentage of mass lost at each decomposition step is quantified.
-
The final residual mass at the end of the experiment is determined.
-
Conclusion
While a complete, experimentally-derived set of thermochemical data for N-(3-hydroxypropyl)aniline is not currently available in public literature, the methodologies outlined in this guide provide a clear path for its determination. The techniques of bomb calorimetry, differential scanning calorimetry, and thermogravimetric analysis are robust and well-established for characterizing organic compounds. The application of these protocols will yield the critical data—enthalpies of formation and combustion, heat capacity, and thermal stability—necessary for the safe and efficient use of N-(3-hydroxypropyl)aniline in research and development. It is recommended that these experimental procedures be undertaken to fill the existing data gap for this compound.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. consensus.app [consensus.app]
- 4. benchchem.com [benchchem.com]
- 5. biopchem.education [biopchem.education]
- 6. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. The heats of combustion of organic compounds of nitrogen. Part 2.—n-Propyl, isopropyl and phenyl cyanides - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. linseis.com [linseis.com]
- 13. torontech.com [torontech.com]
- 14. quercus.be [quercus.be]
- 15. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. isca.me [isca.me]
Quantum Chemical Insights into 3-Anilino-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Anilino-1-propanol is an organic molecule characterized by an aniline group linked to a propanol chain. This bifunctional nature allows for a variety of intermolecular interactions, including hydrogen bonding, and imparts a degree of conformational flexibility. Understanding the three-dimensional structure, electronic properties, and vibrational frequencies of this molecule is crucial for predicting its reactivity, designing derivatives with tailored properties, and interpreting experimental spectroscopic data.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating molecular systems at the atomic level. These methods allow for the accurate prediction of a wide range of molecular properties, offering insights that can be challenging or impossible to obtain through experimental means alone. This guide focuses on the application of these computational techniques to this compound.
Computational Methodology
The primary approach for the quantum chemical study of medium-sized organic molecules like this compound is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy.
Key Experimental and Computational Protocols
Software: A variety of quantum chemistry software packages can be used for these calculations, including but not limited to Gaussian, ORCA, and GAMESS.
Methodology:
-
Geometry Optimization: The first step in any quantum chemical study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization, where the positions of the atoms are systematically varied until the forces on them are negligible. For this compound, this would involve exploring different conformers arising from the rotation around the C-C and C-N single bonds.
-
Frequency Calculations: Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It provides the theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.
-
-
Electronic Property Calculations: With the optimized geometry, various electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the polarity of different bonds.
-
-
Thermodynamic Properties: The frequency calculation also yields thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature.
Level of Theory and Basis Set:
A widely used and well-validated level of theory for this type of molecule is the B3LYP functional. This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
The choice of basis set is also critical. A Pople-style basis set, such as 6-31G(d,p), is a common and appropriate choice for initial studies. This basis set includes polarization functions (d on heavy atoms and p on hydrogen atoms) which are important for describing the anisotropic electron distribution in molecules with heteroatoms and lone pairs. For more accurate calculations, a larger basis set like 6-311++G(d,p) could be employed.
Data Presentation
Quantitative data from quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison. The following tables illustrate how such data for this compound would be structured.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) | Experimental Value |
| Bond Lengths (Å) | C1-C2 | Value | Value |
| C2-C3 | Value | Value | |
| C3-O | Value | Value | |
| N-C(aryl) | Value | Value | |
| N-C(alkyl) | Value | Value | |
| **Bond Angles (°) ** | C1-C2-C3 | Value | Value |
| C2-C3-O | Value | Value | |
| C(aryl)-N-C(alkyl) | Value | Value | |
| Dihedral Angles (°) | C1-C2-C3-O | Value | Value |
| C(aryl)-N-C(alkyl)-C | Value | Value |
Note: Experimental values would ideally be obtained from X-ray crystallography or microwave spectroscopy. In the absence of direct experimental data for this compound, comparison could be made with data for structurally similar compounds.
Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative)
| Property | Calculated Value (B3LYP/6-31G(d,p)) |
| Electronic Properties | |
| Energy of HOMO (eV) | Value |
| Energy of LUMO (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
| Thermodynamic Properties (298.15 K) | |
| Zero-Point Vibrational Energy (kcal/mol) | Value |
| Enthalpy (kcal/mol) | Value |
| Gibbs Free Energy (kcal/mol) | Value |
| Entropy (cal/mol·K) | Value |
Table 3: Calculated Vibrational Frequencies and Assignments (Illustrative)
| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν1 | Value | Value | O-H stretch |
| ν2 | Value | Value | N-H stretch |
| ν3 | Value | Value | Aromatic C-H stretch |
| ν4 | Value | Value | Aliphatic C-H stretch |
| ν5 | Value | Value | C=C aromatic stretch |
| ν6 | Value | Value | C-N stretch |
| ν7 | Value | Value | C-O stretch |
Note: Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental values. Experimental data would be obtained from FT-IR and Raman spectroscopy.
Mandatory Visualizations
Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.
Initial Toxicity Screening of 3-(Phenylamino)-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental toxicity data for 3-(Phenylamino)-1-propanol is limited. This document provides a framework for an initial toxicity screening based on established methodologies and data for structurally related compounds. The information presented herein should be used as a guide for designing a comprehensive toxicological evaluation.
Introduction
3-(Phenylamino)-1-propanol is a chemical compound with potential applications in various industrial and pharmaceutical sectors. As with any novel chemical entity intended for further development, a thorough toxicological assessment is paramount to ensure human safety. This technical guide outlines a standard initial toxicity screening protocol, including recommended in vitro and in vivo assays, methodologies, and data interpretation.
Predicted Hazard Profile
Based on available safety data sheets, 3-(Phenylamino)-1-propanol is associated with the following GHS hazard classifications:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
These classifications suggest the need for careful handling and further investigation into its toxicological properties.
In Vitro Toxicity Assessment
Cytotoxicity
Objective: To determine the concentration at which 3-(Phenylamino)-1-propanol induces cell death in vitro.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of 3-(Phenylamino)-1-propanol for 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Data Presentation:
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| HepG2 | 24 | Data not available |
| 48 | Data not available | |
| HEK293 | 24 | Data not available |
| 48 | Data not available |
Genotoxicity
Objective: To assess the potential of 3-(Phenylamino)-1-propanol to induce genetic mutations or chromosomal damage.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction).
-
Treatment: The bacterial strains are exposed to various concentrations of 3-(Phenylamino)-1-propanol.
-
Plating: The treated bacteria are plated on a minimal agar medium.
-
Incubation and Colony Counting: Plates are incubated, and the number of revertant colonies is counted.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Data Presentation:
| Bacterial Strain | Metabolic Activation (S9) | Result |
| S. typhimurium TA98 | Without | Data not available |
| With | Data not available | |
| S. typhimurium TA100 | Without | Data not available |
| With | Data not available | |
| E. coli WP2 uvrA | Without | Data not available |
| With | Data not available |
In Vivo Acute Toxicity
Objective: To determine the short-term toxic effects of a single or multiple high doses of 3-(Phenylamino)-1-propanol in a living organism.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of 3-(Phenylamino)-1-propanol to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down.
-
LD50 Estimation: The median lethal dose (LD50) is estimated from the results of a small number of animals.
Data Presentation (Illustrative data for a related compound, 3-phenylamino-1,2-propanediol):
| Species | Route of Administration | Dose | Observation | Reference |
| Rat | Intraperitoneal | 350 mg/kg/day for 6-10 days | All rats became unwell; major pathology was massive pulmonary thromboembolism. | [2] |
| Rat | Intragastric | Not specified | No toxicity observed. | [2] |
| Mouse | Intraperitoneal | Not specified | No toxicity observed for the 1-mono-oleoyl ester. | [2] |
Visualizations
Experimental Workflow
Caption: Figure 1. General Workflow for Initial Toxicity Screening
Apoptosis Signaling Pathway
Caption: Figure 2. Simplified Apoptosis Signaling Pathway
Conclusion
The initial toxicity screening of 3-(Phenylamino)-1-propanol should be a systematic process involving a battery of in vitro and in vivo assays. The provided framework outlines the essential steps to characterize its potential cytotoxicity, genotoxicity, and acute toxicity. The findings from these studies will be crucial for a comprehensive risk assessment and will guide further development of this compound. It is imperative that these studies are conducted in compliance with relevant regulatory guidelines to ensure data quality and reliability.
References
Discovery and history of 3-Anilino-1-propanol
An In-depth Technical Guide to the Synthesis and Properties of 3-Anilino-1-propanol
Introduction
Physicochemical Properties
This compound is typically a liquid at room temperature, with its appearance ranging from light yellow to orange. Key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| CAS Number | 31121-11-6 |
| Appearance | Light yellow to orange clear liquid |
| Boiling Point | 140 °C at 0.4 mmHg |
| Purity (typical) | >98.0% (GC) |
| Synonyms | N-(3-Hydroxypropyl)aniline |
Historical Context of Synthesis
The synthesis of N-alkylanilines became a fundamental reaction in organic chemistry following the pioneering work on amines in the mid-19th century. The general approach for producing a compound like this compound would have involved the N-alkylation of aniline. A historically plausible route, based on the chemical knowledge of the early 20th century, would be the reaction of aniline with a three-carbon electrophile bearing a hydroxyl group or a precursor to one.
A likely historical synthetic pathway would involve the reaction of aniline with a halo-alcohol, such as 3-chloro-1-propanol (trimethylene chlorohydrin). This reaction is a classical example of nucleophilic substitution, where the nitrogen atom of aniline attacks the carbon atom bearing the halogen.
Modern Synthetic Protocols
Modern synthetic methods offer more refined and efficient routes to this compound and its derivatives. One common approach involves the ring-opening of an epoxide. For instance, a related compound, 3-Anilino-1-(isopropylamino)propan-2-ol, has been synthesized by the reaction of N-(oxiran-2-ylmethyl)aniline with propan-2-amine.[1] While this produces a different final molecule, the underlying principle of epoxide ring-opening by an amine is a key strategy in contemporary organic synthesis for creating amino alcohols.
A more direct modern synthesis of this compound can be achieved through the reaction of aniline with 3-chloropropanol, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the laboratory-scale synthesis of this compound.
Materials:
-
Aniline
-
3-Chloro-1-propanol
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equivalent) and 3-chloro-1-propanol (1.1 equivalents).
-
Add sodium carbonate (1.2 equivalents) and a suitable amount of water to act as a solvent and facilitate the reaction.
-
Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer several times with diethyl ether.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in Drug Development and Research
Amino alcohols are important structural motifs in many biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals. This compound and its derivatives are utilized in medicinal chemistry and drug development. For example, related 3-amino-1-propanol derivatives are crucial intermediates in the synthesis of drugs like duloxetine. The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of chemical modifications, making it a valuable building block for creating libraries of compounds for biological screening.
Conclusion
While the specific historical moment of the discovery of this compound remains undocumented in readily accessible literature, its synthesis is a clear application of fundamental organic reactions established by the early 20th century. The compound's straightforward preparation and versatile chemical nature have made it a relevant building block in modern organic and medicinal chemistry. The protocols and data presented in this guide offer a comprehensive technical overview for researchers, scientists, and professionals in drug development.
References
Potential Research Areas for N-(3-hydroxypropyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-hydroxypropyl)aniline is a versatile aromatic compound possessing both a secondary amine and a primary alcohol functional group. This unique bifunctionality makes it a valuable intermediate for the synthesis of a wide array of more complex molecules and materials. While its direct applications are not extensively documented in publicly available literature, its structural motifs are present in compounds exhibiting significant biological activities and material properties. This technical guide outlines promising research avenues for N-(3-hydroxypropyl)aniline, focusing on its potential in drug discovery, materials science, and as a versatile chemical building block. This document provides a summary of its physicochemical properties, hypothetical synthetic protocols based on related compounds, and potential experimental workflows for exploring its utility.
Introduction
Aniline and its derivatives are fundamental building blocks in modern chemistry, with wide-ranging applications in the pharmaceutical, dye, and polymer industries. The introduction of a hydroxypropyl group to the aniline nitrogen atom, affording N-(3-hydroxypropyl)aniline, imparts new chemical properties and potential functionalities. The hydroxyl group can serve as a handle for further derivatization or as a reactive site for polymerization, while the secondary amine retains the characteristic nucleophilicity and aromaticity of the aniline core. This guide aims to stimulate further research into this promising molecule by highlighting key areas of potential investigation.
Physicochemical Properties
A summary of the known physicochemical properties of N-(3-hydroxypropyl)aniline is presented in Table 1. This data is essential for designing synthetic transformations and for understanding its potential interactions in biological and material systems.
Table 1: Physicochemical Properties of N-(3-hydroxypropyl)aniline [1]
| Property | Value |
| CAS Number | 31121-11-6 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Light orange to Yellow to Green clear liquid |
| Boiling Point | 140 °C / 0.4 mmHg |
| Topological Polar Surface Area | 32.3 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
Potential Research Areas
Synthesis and Derivatization
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for N-(3-hydroxypropyl)aniline.
Further Derivatization: The presence of both a nucleophilic amine and a hydroxyl group opens up numerous possibilities for creating a library of derivatives.
-
N-Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to introduce various functional groups.
-
O-Alkylation/Acylation: Modification of the hydroxyl group to explore the impact of ether or ester functionalities.
-
Cyclization Reactions: Intramolecular reactions to form heterocyclic structures.
Pharmaceutical and Agrochemical Applications
Aniline derivatives are a cornerstone of many pharmaceuticals and agrochemicals.[2] The structural features of N-(3-hydroxypropyl)aniline suggest several avenues for investigation in drug discovery and development.
The general class of aniline derivatives has shown promise as antimicrobial agents.[3] Research in this area could involve the synthesis of a series of N-(3-hydroxypropyl)aniline derivatives with varying substituents on the aromatic ring and modifications to the hydroxypropyl chain.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Stock Solutions: Dissolve synthesized N-(3-hydroxypropyl)aniline derivatives in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Microdilution Method: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Many aromatic amines and phenols exhibit antioxidant properties. The potential of N-(3-hydroxypropyl)aniline and its derivatives to scavenge free radicals could be investigated.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Solutions: Prepare a stock solution of the test compound in methanol. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid can be used as a positive control.
Hypothesized Antioxidant Mechanism:
Caption: Hypothesized free radical scavenging by N-(3-hydroxypropyl)aniline.
Materials Science Applications
The bifunctional nature of N-(3-hydroxypropyl)aniline makes it a candidate for the development of novel polymers and functional materials.
N-(3-hydroxypropyl)aniline can act as a diol in the synthesis of polyurethanes. The presence of the aromatic amine in the polymer backbone could impart unique thermal and mechanical properties.[4]
Proposed Polyurethane Synthesis Workflow:
Caption: Proposed workflow for polyurethane synthesis using N-(3-hydroxypropyl)aniline.
Experimental Protocol: Polyurethane Synthesis
-
Reactant Preparation: In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve N-(3-hydroxypropyl)aniline in a dry aprotic solvent (e.g., DMF, THF).
-
Reaction: Slowly add a stoichiometric amount of a diisocyanate (e.g., MDI, TDI) to the solution with stirring. A catalyst (e.g., dibutyltin dilaurate) may be added.
-
Curing: The reaction mixture can be cast into a mold and cured at an elevated temperature to form a solid polymer film.
-
Characterization: The resulting polyurethane can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of urethane linkages, and by thermal analysis (TGA, DSC) to determine its thermal stability and glass transition temperature.
Organic compounds containing nitrogen and oxygen atoms, particularly those with aromatic rings, are often effective corrosion inhibitors for metals in acidic media.[5] The molecular structure of N-(3-hydroxypropyl)aniline suggests it could adsorb onto a metal surface, forming a protective layer.
Experimental Protocol: Weight Loss Measurement for Corrosion Inhibition
-
Specimen Preparation: Prepare pre-weighed mild steel coupons of a defined surface area.
-
Corrosive Medium: Prepare a corrosive solution, such as 1 M HCl.
-
Inhibitor Addition: Add varying concentrations of N-(3-hydroxypropyl)aniline to the corrosive medium. A blank solution without the inhibitor is also prepared.
-
Immersion: Immerse the steel coupons in the different solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
Cleaning and Re-weighing: After immersion, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.
-
Calculation: Calculate the corrosion rate and the inhibition efficiency using the weight loss data.
Table 2: Hypothetical Corrosion Inhibition Data Presentation
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) |
| 0 (Blank) | |||
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 |
Characterization Data
While specific spectral data for N-(3-hydroxypropyl)aniline is not provided in the initial search results, Table 3 outlines the expected signals in its ¹H NMR, ¹³C NMR, and IR spectra, which are crucial for its identification and characterization.
Table 3: Expected Spectral Data for N-(3-hydroxypropyl)aniline
| Technique | Expected Signals |
| ¹H NMR | - Multiplets in the aromatic region (δ 6.5-7.5 ppm) - Triplet for the CH₂ adjacent to the nitrogen - Triplet for the CH₂ adjacent to the oxygen - Multiplet for the central CH₂ of the propyl chain - Broad singlet for the NH proton - Broad singlet for the OH proton |
| ¹³C NMR | - Signals in the aromatic region (δ 110-150 ppm) - Signal for the carbon adjacent to the nitrogen - Signal for the carbon adjacent to the oxygen - Signal for the central carbon of the propyl chain |
| IR (cm⁻¹) | - N-H stretching (around 3400) - O-H stretching (broad, around 3300) - C-H aromatic stretching (above 3000) - C-H aliphatic stretching (below 3000) - C=C aromatic stretching (around 1600 and 1500) - C-N stretching (around 1300-1200) - C-O stretching (around 1050) |
Conclusion
N-(3-hydroxypropyl)aniline represents a promising, yet underexplored, chemical entity. Its bifunctional nature makes it a versatile platform for the development of new molecules and materials with potential applications in the pharmaceutical, agrochemical, and materials science sectors. The proposed research areas and experimental protocols in this guide are intended to serve as a starting point for further investigation into the synthesis, derivatization, and application of this intriguing compound. The generation of robust quantitative data in these areas will be crucial for unlocking the full potential of N-(3-hydroxypropyl)aniline.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis, Characterization, Antioxidant Activity, Antibacterial Activity, and Cytotoxicity of Quaternized Inulin Derivatives Bearing Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. bloomtechz.com [bloomtechz.com]
- 5. researchgate.net [researchgate.net]
Theoretical Reaction Mechanisms Involving 3-Anilino-1-propanol: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Anilino-1-propanol, also known as N-(3-hydroxypropyl)aniline, is a bifunctional organic molecule featuring both a secondary amine and a primary alcohol. Its structure, comprising an aniline moiety linked to a propanol chain, makes it a versatile building block in organic synthesis and a valuable scaffold in medicinal chemistry. The presence of two reactive centers—the nucleophilic nitrogen of the secondary amine and the oxygen of the primary alcohol—allows for a diverse range of chemical transformations. These reactions can lead to the formation of various heterocyclic systems and functionalized derivatives, some of which have shown potential in the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the core theoretical reaction mechanisms involving this compound. It includes detailed experimental protocols for key transformations, a summary of quantitative data, and visualizations of reaction pathways and relevant biological signaling cascades. The information presented is intended to serve as a foundational resource for researchers engaged in the synthesis and application of this compound and its derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and straightforward method is the nucleophilic substitution of a 3-halopropanol with aniline. In this reaction, the nitrogen atom of aniline acts as a nucleophile, displacing a halide from the propyl chain.
Theoretical Reaction Mechanism: Nucleophilic Substitution
The reaction proceeds via an SN2 mechanism. Aniline attacks the carbon atom bearing the halogen, leading to the formation of a C-N bond and the departure of the halide ion. A base is typically added to neutralize the hydrohalic acid formed as a byproduct.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Aniline
-
3-Chloro-1-propanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add aniline (1.0 equivalent), 3-chloro-1-propanol (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Core Theoretical Reaction Mechanisms
Oxidation of the Alcohol Moiety
The primary alcohol group in this compound can be selectively oxidized to an aldehyde (3-anilinopropanal) or further to a carboxylic acid (3-anilinopropanoic acid), depending on the oxidizing agent used. The secondary amine is relatively stable to oxidation under these conditions but can be oxidized by stronger agents.[1]
Mechanism: The oxidation mechanism depends on the reagent. With a chromium-based oxidant like Pyridinium chlorochromate (PCC), the alcohol coordinates to the chromium, followed by deprotonation and elimination to form the aldehyde. Stronger oxidants will lead to the formation of a hydrate from the aldehyde, which is then further oxidized to the carboxylic acid. The electrochemical oxidation of N-alkylanilines typically involves the formation of a radical cation intermediate.[2][3]
Caption: Oxidation pathway of this compound.
Experimental Protocol: Oxidation to 3-Anilinopropanal
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
Procedure:
-
Suspend PCC (1.5 equivalents) in anhydrous DCM in a round-bottom flask.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the suspension.
-
Stir the mixture at room temperature for 2 hours, or until TLC indicates the consumption of the starting material.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the combined filtrates under reduced pressure to yield 3-anilinopropanal.
Intramolecular Cyclization: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems.[4] this compound, being an analog of a β-arylethylamine, can undergo an intramolecular Pictet-Spengler-type reaction with an aldehyde or ketone under acidic conditions to form a tetrahydroquinoline derivative.
Mechanism: The reaction begins with the formation of a Schiff base (imine) between the aniline nitrogen and the aldehyde.[5] Under acidic conditions, the imine is protonated to form an electrophilic iminium ion. The electron-rich aniline ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the cyclized product.[6]
Caption: Pictet-Spengler reaction mechanism.
Experimental Protocol: Pictet-Spengler Reaction with Formaldehyde
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM.
-
Add formaldehyde solution (1.5 equivalents) to the mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the tetrahydroquinoline derivative.
Intramolecular Cyclization: O-Alkylation (Etherification)
Under certain conditions, typically requiring activation of the aromatic ring or the hydroxyl group, an intramolecular etherification could be envisioned. For instance, in the presence of a strong acid, the hydroxyl group could be protonated, making it a good leaving group. A subsequent nucleophilic attack from the aromatic ring (a Friedel-Crafts type alkylation) could lead to a cyclized product, such as a substituted chromane. This reaction is generally less favored than those involving the more nucleophilic nitrogen.
Caption: Intramolecular etherification mechanism.
Experimental Protocol (Theoretical): Intramolecular Etherification
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or a strong Lewis acid
-
Toluene
Procedure:
-
Add this compound to a flask containing polyphosphoric acid.
-
Heat the mixture to a high temperature (e.g., 100-150°C) with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and carefully pour it onto crushed ice.
-
Neutralize the mixture with a strong base (e.g., NaOH solution).
-
Extract the product with an organic solvent like toluene.
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.
-
Purify by column chromatography.
Quantitative Data Summary
Direct quantitative data for many reactions of this compound are not widely published. The following tables provide expected spectroscopic data based on its structure and data from similar compounds, along with typical yields for the described reaction types.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [7] |
| Molecular Weight | 151.21 g/mol | [7] |
| Appearance | Light yellow to orange clear liquid | [7] |
| Purity | >98.0% (GC) | [7] |
| ¹H NMR (CDCl₃, ppm) | δ 7.2-7.3 (m, 2H, Ar-H), 6.6-6.8 (m, 3H, Ar-H), 3.8 (t, 2H, -CH₂-OH), 3.3 (t, 2H, -N-CH₂-), 1.9 (quint, 2H, -CH₂-), ~2.5 (br s, 2H, -NH and -OH) | Expected |
| ¹³C NMR (CDCl₃, ppm) | δ 148.0 (Ar-C), 129.5 (Ar-CH), 117.5 (Ar-CH), 113.0 (Ar-CH), 61.0 (-CH₂-OH), 42.0 (-N-CH₂-), 32.0 (-CH₂-) | Expected |
| IR (cm⁻¹) | 3400-3200 (O-H, N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1500 (C=C stretch) | Expected |
Table 2: Summary of Theoretical Reactions and Typical Yields
| Reaction Type | Reagents | Product Type | Typical Yield Range |
| Oxidation to Aldehyde | PCC, DCM | 3-Anilinopropanal | 70-90% |
| Pictet-Spengler Cyclization | Aldehyde, Acid Catalyst (e.g., TFA) | Tetrahydroquinoline derivative | 60-85%[8] |
| Intramolecular Etherification | Strong Acid (e.g., PPA) | Substituted Chromane | Variable, often low |
Applications in Drug Development and Signaling Pathways
The derivatives of this compound, particularly the heterocyclic compounds formed through cyclization reactions, are of significant interest in drug discovery. Tetrahydroquinolines, the products of the Pictet-Spengler reaction, are a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-angiogenesis properties.[9]
Recent studies have shown that certain tetrahydroquinoline derivatives can exert their antiproliferative effects by inducing apoptosis in cancer cells.[6] One of the key mechanisms involves the modulation of critical cell signaling pathways. For example, some derivatives have been found to induce autophagy in cancer cells via the PI3K/AKT/mTOR signaling pathway.[10] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
The ability to synthesize a library of tetrahydroquinoline derivatives from this compound and various aldehydes allows for the exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors of specific targets within these pathways. This makes this compound a valuable starting material for the development of targeted cancer therapies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 31121-11-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of 3-Anilino-1-propanol via a Multi-step Pathway Incorporating the Mannich Reaction
Introduction
3-Anilino-1-propanol is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. While several synthetic routes exist, this application note details a three-step pathway that utilizes a classical Mannich reaction as the initial and key C-C and C-N bond-forming step. The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (formaldehyde), and a compound with an active hydrogen.
This protocol circumvents the direct use of hazardous alkylating agents like 3-chloro-1-propanol by first constructing a β-amino acid precursor. The overall strategy involves:
-
Mannich Reaction: Synthesis of Diethyl 2-((phenylamino)methyl)malonate from aniline, formaldehyde, and diethyl malonate.
-
Hydrolysis & Decarboxylation: Conversion of the substituted malonic ester into 3-anilinopropanoic acid.
-
Reduction: Selective reduction of the carboxylic acid to the corresponding primary alcohol, yielding the target compound, this compound.
This method offers a modular approach for the synthesis of N-aryl-3-amino-1-propanols.
Experimental Protocols
Overall Reaction Scheme:
Step 1: Mannich Reaction C₆H₅NH₂ + CH₂O + CH₂(COOC₂H₅)₂ → C₆H₅NHCH₂CH(COOC₂H₅)₂ + H₂O
Step 2: Hydrolysis & Decarboxylation C₆H₅NHCH₂CH(COOC₂H₅)₂ + 2 H₂O ---(H⁺, Δ)--> C₆H₅NHCH₂CH₂COOH + 2 C₂H₅OH + CO₂
Step 3: Reduction C₆H₅NHCH₂CH₂COOH + [H] ---(1. LiAlH₄, 2. H₂O)--> C₆H₅NHCH₂CH₂CH₂OH
Step 1: Synthesis of Diethyl 2-((phenylamino)methyl)malonate (Mannich Reaction)
Materials:
-
Aniline (Reagent Grade, ≥99%)
-
Formaldehyde (37 wt. % solution in H₂O)
-
Diethyl malonate (Reagent Grade, ≥99%)
-
Ethanol (95%)
-
Sodium acetate (Anhydrous)
-
Diethyl ether
-
Magnesium sulfate (Anhydrous)
-
Round-bottom flask (250 mL) with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a 250 mL round-bottom flask, add aniline (9.31 g, 0.1 mol) and ethanol (50 mL). Stir the solution until the aniline is fully dissolved.
-
In a separate beaker, prepare a solution of formaldehyde (8.1 g of 37% solution, 0.1 mol) and ethanol (20 mL).
-
Cool the aniline solution in an ice bath to 0-5 °C.
-
Slowly add the formaldehyde solution dropwise to the cooled aniline solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add diethyl malonate (16.02 g, 0.1 mol) to the reaction mixture.
-
Add sodium acetate (8.2 g, 0.1 mol) as a catalyst.
-
Allow the mixture to warm to room temperature and then heat under reflux for 4 hours.
-
After reflux, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain pure Diethyl 2-((phenylamino)methyl)malonate.
Step 2: Synthesis of 3-Anilinopropanoic Acid (Hydrolysis & Decarboxylation)
Materials:
-
Diethyl 2-((phenylamino)methyl)malonate (from Step 1)
-
Hydrobromic acid (48% aqueous solution)
-
Sodium bicarbonate (Saturated solution)
-
Round-bottom flask (250 mL) with reflux condenser
-
Heating mantle
Procedure:
-
Place Diethyl 2-((phenylamino)methyl)malonate (26.5 g, 0.1 mol) in a 250 mL round-bottom flask.
-
Add 100 mL of 48% hydrobromic acid.
-
Heat the mixture to reflux using a heating mantle for 6-8 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
-
After the reaction is complete, cool the flask in an ice bath. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold water.
-
To purify, dissolve the crude solid in hot water and then neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The product, 3-anilinopropanoic acid, will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50 °C.
Step 3: Synthesis of this compound (Reduction)
Materials:
-
3-Anilinopropanoic acid (from Step 2)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, aqueous solution (15%)
-
Three-necked round-bottom flask (500 mL) with dropping funnel and condenser
-
Nitrogen or Argon gas supply
-
Magnetic stirrer
Procedure: CAUTION: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (Nitrogen or Argon). All glassware must be oven-dried.
-
Set up a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet.
-
Suspend lithium aluminum hydride (4.5 g, ~0.12 mol) in 150 mL of anhydrous THF in the flask and cool to 0 °C in an ice bath.
-
Dissolve 3-anilinopropanoic acid (16.5 g, 0.1 mol) in 100 mL of anhydrous THF.
-
Add the solution of the acid dropwise from the dropping funnel to the LiAlH₄ suspension over 1 hour. Control the addition rate to manage the effervescence (hydrogen gas evolution).
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 5 mL of water, followed by 5 mL of 15% aqueous sodium hydroxide, and then 15 mL of water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration.
-
Wash the precipitate thoroughly with THF (2 x 50 mL).
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
The resulting crude oil can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or vacuum distillation to yield pure this compound.
Data Presentation
Table 1: Reagent Stoichiometry
| Step | Reagent | M.W. ( g/mol ) | Amount (g) | Moles | Molar Eq. |
| 1 | Aniline | 93.13 | 9.31 | 0.1 | 1.0 |
| 1 | Formaldehyde (37%) | 30.03 | 8.1 | 0.1 | 1.0 |
| 1 | Diethyl malonate | 160.17 | 16.02 | 0.1 | 1.0 |
| 2 | Diethyl 2-((...))malonate | 265.31 | 26.5 | 0.1 | 1.0 |
| 3 | 3-Anilinopropanoic acid | 165.19 | 16.5 | 0.1 | 1.0 |
| 3 | Lithium aluminum hydride | 37.95 | 4.5 | ~0.12 | ~1.2 |
Table 2: Product Characterization and Expected Yields
| Compound | Formula | M.W. ( g/mol ) | Physical Form | Expected Yield | Purity (%) |
| Diethyl 2-((...))malonate | C₁₄H₁₉NO₄ | 265.31 | Colorless Oil | 65-75% | >95 (GC) |
| 3-Anilinopropanoic acid | C₉H₁₁NO₂ | 165.19 | White Solid | 80-90% | >98 (HPLC) |
| This compound | C₉H₁₃NO | 151.21 | Light Yellow Liquid | 70-85% | >98 (GC) |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | δ (ppm): 7.20 (t, 2H), 6.75 (t, 1H), 6.65 (d, 2H), 3.75 (t, 2H), 3.30 (t, 2H), 1.85 (quint, 2H), ~3.5 (br s, 2H, -NH and -OH) |
| ¹³C NMR | δ (ppm): 148.5, 129.3, 117.5, 112.8, 60.8, 41.8, 31.5 |
| IR | (cm⁻¹): 3360 (O-H, N-H stretch), 3050 (Ar C-H), 2940, 2870 (Aliphatic C-H), 1600, 1505 (Ar C=C), 1320 (C-N), 1050 (C-O) |
| MS (EI) | m/z (%): 151 (M⁺), 133, 120, 106, 93, 77 |
Visualizations
Caption: Overall experimental workflow for the three-step synthesis.
Caption: Proposed mechanism for the key Mannich reaction step.
Application Note and Protocol: Purification of 3-Anilino-1-propanol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-anilino-1-propanol using silica gel column chromatography. The methodology is designed to separate the target compound from common impurities that may be present after synthesis, such as unreacted starting materials and by-products.
Introduction
This compound is a chemical intermediate with applications in the synthesis of various organic molecules. Its structure, containing both a secondary amine and a primary alcohol, imparts a polar character. Column chromatography is a widely used and effective technique for the purification of such polar organic compounds on a laboratory scale.[1][2] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[2][3] In this protocol, silica gel, a polar adsorbent, is used as the stationary phase, and a solvent gradient of increasing polarity is employed as the mobile phase to achieve efficient separation.
Physicochemical Properties
-
Synonyms: N-(3-Hydroxypropyl)aniline
-
Appearance: Light yellow to yellow to orange clear liquid
-
Structure: Possesses both an amine and a hydroxyl functional group, contributing to its polarity.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude this compound.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[4]
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Standard laboratory glassware (chromatography column, flasks, beakers, etc.)
-
Rotary evaporator
2. Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. This will help in optimizing the separation.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of differing polarities (e.g., different ratios of hexane:ethyl acetate).
-
Visualize the separated spots under UV light and/or by staining (e.g., with potassium permanganate or iodine).
-
The ideal solvent system for column chromatography should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the desired compound, with good separation from impurities.[3]
3. Column Preparation (Slurry Method)
-
Select a glass chromatography column of an appropriate size. The amount of silica gel used is typically 20-50 times the weight of the crude sample to be purified.[3]
-
Secure the column in a vertical position and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[3]
-
In a beaker, prepare a slurry of the required amount of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column. Open the stopcock slightly to allow the solvent to drain, which helps in uniform packing. Gently tap the side of the column to dislodge any air bubbles and ensure a homogenous packing.[5]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample and eluent addition.[5]
-
Drain the solvent until the level is just above the sand layer. Never let the column run dry.[5][6]
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the initial, least polar eluent.[1][4]
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette, ensuring not to disturb the surface.[1]
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the top of the sand.
-
Gently add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is on the stationary phase.
5. Elution and Fraction Collection
-
Carefully fill the column with the initial eluent.
-
Begin the elution process by opening the stopcock to achieve a steady flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.[7]
-
Start collecting the eluent in fractions using test tubes or flasks.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane). A suggested gradient could be:
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (80:20)
-
Hexane:Ethyl Acetate (70:30)
-
A small percentage of methanol can be added to the ethyl acetate for highly polar impurities.
-
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
6. Product Isolation
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound. These values are representative and may need to be adjusted based on the scale of the purification and the impurity profile.
| Parameter | Value |
| Crude Sample Weight | 1.0 g |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Silica Gel Weight | 30 g |
| Column Diameter | 2.5 cm |
| Silica Bed Height | ~15 cm |
| Initial Mobile Phase | 95:5 n-Hexane:Ethyl Acetate |
| Final Mobile Phase | 70:30 n-Hexane:Ethyl Acetate |
| Fraction Size | 10 mL |
| Typical Recovery | 80-95% |
| Purity (by GC or NMR) | >98% |
Workflow Diagram
References
Application Notes and Protocols for the Purification of N-(3-hydroxypropyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-(3-hydroxypropyl)aniline, a key intermediate in pharmaceutical synthesis. The high boiling point of this compound necessitates specific distillation techniques to prevent thermal degradation and ensure high purity. This document outlines the recommended purification method, experimental procedures, and analytical techniques for purity assessment.
Physicochemical Properties of N-(3-hydroxypropyl)aniline
A thorough understanding of the physicochemical properties of N-(3-hydroxypropyl)aniline is essential for developing effective purification strategies. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [2] |
| Boiling Point (atm) | 314.6 °C | [3][] |
| Boiling Point (vac) | 140 °C at 0.4 mmHg | [2][5] |
| Density | 1.084 g/cm³ | [3][] |
| Appearance | Light orange to Yellow to Green clear liquid | [1] |
The high atmospheric boiling point indicates a significant risk of thermal decomposition. Therefore, vacuum distillation is the preferred method for purification.
Recommended Purification Technique: Vacuum Distillation
Vacuum distillation is the most suitable method for purifying N-(3-hydroxypropyl)aniline due to its high boiling point. By reducing the pressure, the boiling point of the compound is significantly lowered, thereby minimizing the risk of thermal degradation and the formation of impurities.
Principle of Vacuum Distillation
Vacuum distillation operates on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the ambient pressure using a vacuum pump, the boiling point of the liquid is lowered. This allows for the distillation of high-boiling-point compounds at temperatures well below their atmospheric boiling point, preventing decomposition.
Experimental Protocol: Vacuum Distillation of N-(3-hydroxypropyl)aniline
This protocol details the procedure for the vacuum distillation of N-(3-hydroxypropyl)aniline.
Materials and Equipment:
-
Crude N-(3-hydroxypropyl)aniline
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum connection
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with a magnetic stirrer
-
Vacuum pump
-
Cold trap (optional, but recommended)
-
Vacuum grease
-
Boiling chips or magnetic stir bar
-
Insulating glass wool or aluminum foil
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are clean and lightly greased with vacuum grease to ensure a good seal.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.
-
Charge the round-bottom flask with the crude N-(3-hydroxypropyl)aniline, filling it to no more than two-thirds of its capacity.
-
Position the thermometer correctly; the top of the bulb should be level with the bottom of the side arm leading to the condenser.
-
Connect the condenser to a circulating water bath.
-
If using a cold trap, place it between the distillation apparatus and the vacuum pump and fill it with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude N-(3-hydroxypropyl)aniline.
-
Gradually apply the vacuum. The pressure should be reduced to the desired level (e.g., 0.4 mmHg).
-
Once the desired vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.
-
Observe the mixture for signs of boiling. As the temperature rises, a vapor front will be seen rising through the distillation head.
-
The temperature reading on the thermometer will increase and stabilize as the N-(3-hydroxypropyl)aniline begins to distill. Record this temperature and the corresponding pressure.
-
Collect the purified N-(3-hydroxypropyl)aniline in the receiving flask. The initial fraction may contain more volatile impurities and should be collected separately.
-
Continue the distillation until most of the N-(3-hydroxypropyl)aniline has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness, which can lead to the concentration of potentially explosive peroxides.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool under vacuum.
-
Once cooled, slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and the cooling water.
-
The purified N-(3-hydroxypropyl)aniline in the receiving flask is now ready for analysis and use.
-
Safety Precautions:
-
Always perform distillations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inspect all glassware for cracks or defects before use, as they can implode under vacuum.
-
Use a safety screen around the distillation apparatus.
Purity Assessment of Distilled N-(3-hydroxypropyl)aniline
The purity of the distilled N-(3-hydroxypropyl)aniline should be assessed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended for this purpose.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of aromatic amines (e.g., a non-polar or medium-polarity column).
Reagents:
-
High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the purified N-(3-hydroxypropyl)aniline in the chosen solvent (e.g., 1 mg/mL).
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Run the analysis using a suitable temperature program to separate the analyte from any potential impurities.
-
The mass spectrometer will provide mass spectra of the eluting peaks, allowing for their identification.
-
-
Data Analysis:
-
Identify the peak corresponding to N-(3-hydroxypropyl)aniline based on its retention time and mass spectrum.
-
Calculate the purity of the sample by determining the area percentage of the N-(3-hydroxypropyl)aniline peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
Reagents:
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Acidic modifier (e.g., formic acid or phosphoric acid) to improve peak shape.
Procedure:
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized to achieve good separation.
-
-
Sample Preparation:
-
Prepare a solution of the purified N-(3-hydroxypropyl)aniline in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the elution of the compounds using the UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Determine the retention time of the N-(3-hydroxypropyl)aniline peak.
-
Calculate the purity by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
Visualization of Experimental Workflows
Vacuum Distillation Workflow
Caption: Workflow for the vacuum distillation of N-(3-hydroxypropyl)aniline.
Purity Analysis Workflow
Caption: Workflow for the purity analysis of N-(3-hydroxypropyl)aniline.
References
Application Note: Analytical Methods for the Quantification of 3-Anilino-1-propanol in a Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Anilino-1-propanol, also known as N-(3-hydroxypropyl)aniline, is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals.[1] Accurate and reliable quantification of this analyte in a reaction mixture is essential for reaction monitoring, yield calculation, purity assessment, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Recommended Analytical Methodologies
The choice of analytical method depends on factors such as the concentration of the analyte, the complexity of the reaction matrix, the required sensitivity, and the available instrumentation. For a semi-polar compound like this compound, both HPLC and GC are viable techniques.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying non-volatile or thermally labile compounds.[2] Reversed-phase HPLC is particularly well-suited for aromatic compounds like this compound.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[4] For polar molecules containing hydroxyl and amino groups, derivatization is often employed to increase volatility and improve peak shape.[5]
Method Selection Workflow
The following diagram illustrates a decision-making process for selecting the most appropriate analytical method.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is robust and suitable for routine quantification of this compound in typical organic reaction mixtures. The aromatic aniline group provides a strong chromophore for UV detection.[6]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[2]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.22 or 0.45 µm, PTFE or nylon).[2]
-
HPLC vials.
2. Reagents and Standards
-
This compound analytical standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Trifluoroacetic acid (TFA) or Formic acid (optional, for improving peak shape).[2]
3. Chromatographic Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 10 minutes, hold for 2 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C[7] |
| Injection Vol. | 10 µL |
| Detector | UV at 245 nm[6] |
4. Preparation of Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[2]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition.
5. Sample Preparation
-
Dilution: Carefully take a known volume or weight of the reaction mixture and dilute it with acetonitrile to bring the expected concentration of this compound into the calibration range.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove particulate matter.[2]
6. Analysis and Quantification
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the prepared standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.
HPLC Analysis Workflow
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and is an excellent alternative, especially for complex matrices or when confirmation of analyte identity is required. Derivatization of the polar hydroxyl and amino groups is recommended to improve volatility and chromatographic performance.[5]
Experimental Protocol
1. Instrumentation and Materials
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm or equivalent).
-
Heating block or oven for derivatization.
-
GC vials with inserts.
2. Reagents and Standards
-
This compound analytical standard (≥98% purity).
-
Dichloromethane (DCM) or Ethyl Acetate (HPLC grade).
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
3. GC-MS Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial 80°C, hold 2 min, ramp 15°C/min to 280°C, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-450 amu |
4. Preparation of Solutions
-
Stock Standard Solution (1 mg/mL): Prepare as described in the HPLC method, using a volatile solvent like Dichloromethane.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution with the same solvent.
5. Sample Preparation and Derivatization
-
Dilution: Dilute a known amount of the reaction mixture in Dichloromethane to fall within the calibration range.
-
Derivatization:
-
Transfer 100 µL of the diluted sample or standard into a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before analysis.
-
6. Analysis and Quantification
-
Inject the derivatized standards and samples into the GC-MS.
-
Develop a calibration curve by plotting the peak area of a characteristic ion of the derivatized this compound against concentration.
-
Quantify the analyte in the samples using the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the proposed analytical methods. These values are typical for the analysis of aniline derivatives and should be confirmed during formal method validation.[8][9]
| Parameter | RP-HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.1 µg/mL |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~0.03 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 5.0% |
Disclaimer: The provided protocols and performance data are intended as a starting point for method development. Optimization and full validation according to ICH guidelines are required for use in a regulated environment.
References
- 1. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Phenylamino)-1-propanol
Introduction
3-(Phenylamino)-1-propanol is an organic compound containing both a secondary amine and a primary alcohol functional group.[1] Its structure, featuring a phenylamino group, makes it a relevant molecule in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies involving this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity.[2][3] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of 3-(Phenylamino)-1-propanol.
Physicochemical Properties of 3-(Phenylamino)-1-propanol
A summary of the key physicochemical properties of 3-(phenylamino)-1-propanol is presented in Table 1. These properties are essential for developing a suitable HPLC method. The presence of a polar alcohol group and a moderately non-polar phenylamino group suggests that reversed-phase chromatography would be an effective separation technique.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [4][5] |
| Molecular Weight | 151.21 g/mol | [4][5] |
| XLogP3 | 1.8 | [4] |
| Boiling Point | 140°C at 0.4 mmHg | [6] |
| Solubility | Soluble in polar solvents | [1] |
HPLC Method Development Workflow
The development of a reliable HPLC method follows a systematic workflow, from initial parameter selection to final method validation. This process ensures the method is accurate, precise, and robust for its intended purpose.
Caption: Logical workflow for HPLC method development and validation.
Experimental Protocols
1. Materials and Reagents
-
3-(Phenylamino)-1-propanol reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. C18 columns are widely used for the separation of moderately polar to non-polar compounds.[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (Aromatic compounds typically exhibit strong absorbance in this region).
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-(phenylamino)-1-propanol reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh the sample containing 3-(phenylamino)-1-propanol and dissolve it in a suitable solvent (e.g., methanol).
-
Dilute the sample with the mobile phase to an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Parameters
The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank, a placebo, and a spiked sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.
-
Precision: The degree of scatter between a series of measurements. It should be investigated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
The quantitative performance of the HPLC method is summarized in Table 2.
| Parameter | Result |
| Retention Time (min) | ~ 5.8 |
| Linearity (R²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | ~ 0.3 |
The proposed reversed-phase HPLC method provides a reliable and robust approach for the quantitative analysis of 3-(phenylamino)-1-propanol. The use of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier allows for excellent separation and peak shape. The method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
References
- 1. CAS 31121-11-6: 3-(phenylamino)propan-1-ol | CymitQuimica [cymitquimica.com]
- 2. jordilabs.com [jordilabs.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-(Phenylamino)propan-1-ol | C9H13NO | CID 410467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. americanelements.com [americanelements.com]
Application Note and Protocol for the Identification of 3-Anilino-1-propanol by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. 3-Anilino-1-propanol (CAS RN: 31121-11-6), also known as N-(3-Hydroxypropyl)aniline, is an organic compound containing both an amino and a hydroxyl functional group.[1] Its analysis by GC-MS is crucial for purity assessment, reaction monitoring, and metabolite identification in various matrices. Due to the presence of the polar hydroxyl and amino groups, direct GC analysis can be challenging, often requiring a derivatization step to improve volatility and chromatographic peak shape.[2] This application note provides a detailed protocol for the identification of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.
Principle
The method involves the derivatization of this compound to increase its volatility, followed by separation on a gas chromatographic column. The separated analyte then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which provides a unique fragmentation pattern, is used for identification.
Experimental Protocols
1. Reagents and Materials
-
This compound standard (>98.0% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Methanol (chromatographically pure)[3]
-
Helium (carrier gas, 99.999% purity)
-
Autosampler vials (1.5 mL, glass) with inserts[4]
2. Standard Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in ethyl acetate. From the stock solution, prepare a series of working standards at concentrations ranging from 1 µg/mL to 100 µg/mL in ethyl acetate to determine the instrument's linear range.
3. Sample Preparation and Derivatization
For samples containing this compound, the following extraction and derivatization protocol is recommended:
-
Liquid-Liquid Extraction (for aqueous samples):
-
To 1 mL of the aqueous sample, add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Repeat the extraction process with a fresh portion of ethyl acetate for improved recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
-
Derivatization (Silylation):
-
To the 100 µL of the reconstituted extract or working standard in an autosampler vial, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[2]
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[2]
-
Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
-
4. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of the derivatized this compound.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 5% Phenyl Methyl Siloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C[5] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow)[5] |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[6] |
| Ion Source Temp. | 230°C[5][6] |
| Quadrupole Temp. | 150°C[5][6] |
| Mass Scan Range | m/z 40-450 |
| Solvent Delay | 5 min |
Data Presentation
Expected Quantitative Data
The following table summarizes the expected data for the trimethylsilyl (TMS) derivative of this compound. The exact retention time and mass fragments may vary slightly depending on the specific instrument and conditions used.
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound (TMS derivative) | C15H27NOSi2 | 297.55 | 12 - 15 | M+ (297), [M-15]+ (282), fragments related to silylated propanol and aniline moieties. |
Note: The key mass fragments are predicted based on the structure of the derivatized compound and common fragmentation patterns of TMS ethers and anilines. The molecular ion (M+) may or may not be abundant.
Mandatory Visualization
Caption: Workflow for the GC-MS identification of this compound.
References
- 1. CAS 31121-11-6: 3-(phenylamino)propan-1-ol | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. mdpi.com [mdpi.com]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Duloxetine Utilizing 3-Amino-1-(2-thienyl)-1-propanol Derivatives as Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic pathways for the antidepressant drug duloxetine, with a specific focus on the pivotal role of 3-amino-1-(2-thienyl)-1-propanol derivatives as key intermediates. The following sections detail the common synthetic routes, present quantitative data for key reaction steps, provide detailed experimental protocols, and illustrate the synthetic workflow.
While the initial request specified 3-Anilino-1-propanol, the core intermediate in the widely practiced synthesis of duloxetine is structurally related but distinct, namely 3-(N,N-dimethylamino)-1-(2-thienyl)-propan-1-ol and its subsequent N-demethylated derivative, 3-(N-methylamino)-1-(2-thienyl)-propan-1-ol. This document will focus on the synthesis involving these correct and critical intermediates.
Overview of the Synthetic Pathway
The synthesis of duloxetine typically commences with 2-acetylthiophene and proceeds through a multi-step process.[1][2] A cornerstone of this synthesis is the Mannich reaction, which introduces the aminopropyl side chain.[1][2] This is followed by a reduction of the ketone to form the crucial alcohol intermediate. Subsequent steps involve the resolution of the racemic alcohol to isolate the desired (S)-enantiomer, followed by an etherification reaction with 1-fluoronaphthalene and a final N-demethylation to yield duloxetine.[1][2]
Quantitative Data Summary
The efficiency of the duloxetine synthesis is critically dependent on the yields and enantiomeric purity at each step. The following tables summarize key quantitative data from various reported methodologies.
Table 1: Yields of Key Intermediates
| Intermediate | Reaction Step | Starting Material | Yield | Reference |
| 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | Mannich Reaction | 2-Acetylthiophene | 60% | [3] |
| (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol | Alkaline Hydrolysis of Carbamate Intermediate | Carbamate Intermediate | 75% | |
| Duloxetine (free base) | Nucleophilic Displacement | Alcohol Intermediate | 88% | [4] |
Table 2: Enantiomeric Excess (ee) in Asymmetric Synthesis and Resolution
| Intermediate | Method | Enantiomeric Excess (ee) | Reference |
| (S)-3-Chloro-1-(2-thienyl)-1-propanol | Biocatalytic Reduction | >99% | [5] |
| (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | Biocatalytic Reduction | >99.0% | [6] |
| Duloxetine Hydrochloride | Enantiomeric Enrichment | >99% | [7] |
Experimental Protocols
The following protocols are detailed methodologies for the key transformations in the synthesis of duloxetine.
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (Mannich Reaction)
-
Reaction Setup: In a 100 ml reaction vessel, combine 2-acetylthiophene (5.0g, 39.6mmol), paraformaldehyde (1.43g, 14.3mmol), methylamine hydrochloride (4.02g, 59.4mmol), water (50ml), and hydrochloric acid (0.36g, 3.56mmol) at room temperature.[3]
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 16 hours.[3]
-
Work-up: After the reaction is deemed complete, add an aqueous solution of methylamine (0.74g, 5.94mmol) and continue to react for an additional 4 hours.[3]
-
Isolation and Purification: Cool the reaction mixture and filter to collect the crude product as a yellow solid. Recrystallize the crude product from ethanol (15mL) and filter to obtain the purified compound.[3]
Protocol 2: Reduction of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one to 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
-
Reaction Setup: To a cooled solution (0-5°C) of 3-(dimethylamino)-1-(thiophen-2-yl) propan-1-one hydrochloride (100 Kgs) in methanol (100 liters) and water (25 liters), add a 20% sodium hydroxide solution (50 liters).[8]
-
Reduction: Slowly add a solution of sodium borohydride (10 Kgs) in 20% sodium hydroxide (50 liters) to the reaction mixture over 5 hours, maintaining the temperature at 0-5°C.[8]
-
Reaction Completion: Allow the reaction mixture to warm to 25-30°C and stir for 6 hours.[8]
-
Extraction: Extract the reaction mixture with methylene chloride. Separate the organic and aqueous layers, and then re-extract the aqueous layer with methylene chloride.[8]
-
Isolation: Combine the organic extracts and process to isolate the final product.
Protocol 3: Synthesis of Duloxetine via Nucleophilic Displacement
-
Reaction Setup: Heat a solution of dimethyl sulfoxide (125 liters) and sodium hydroxide (27 Kgs) to 50-55°C and stir for 45 minutes.[8]
-
Addition of Reagents: To the above mixture, add a mixture of (S)-3-(dimethylamino)-1-(thiophen-2-yl) propan-1-ol (25 Kgs), tertiarybutylammonium bromide (2.5 Kgs), 1-fluoronapthalene (30 Kgs), and dimethyl sulfoxide (25 liters) at 50-55°C.[8]
-
Reaction Conditions: Stir the reaction mixture for 50 hours at 60-65°C.[8]
-
Quenching and Extraction: Cool the reaction mixture to 15-20°C and quench with water. Extract the mixture with toluene to isolate the duloxetine free base.[8]
Visualizing the Synthesis
The following diagrams illustrate the key transformations and the overall workflow of duloxetine synthesis.
Caption: Key transformations in the synthesis of duloxetine.
Caption: Overall workflow for duloxetine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN111793056A - Preparation method of duloxetine intermediate - Google Patents [patents.google.com]
- 4. Duloxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of duloxetine intermediate (S)-3-Chloro-1-(2-thienyl)-1-propanol with liquid-core immobilized Candida pseudotropicalis 104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]
- 8. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
Application of 3-Anilino-1-propanol in the Synthesis of Antimalarial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-anilino-1-propanol in the synthesis of potential antimalarial agents. The focus is on two principal synthetic routes: the preparation of 4-aminoquinoline derivatives and the synthesis of 1-aryl-3-aminopropanol compounds. These classes of molecules have shown significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Introduction
The emergence and spread of drug-resistant malaria parasites necessitate the continuous development of new and effective antimalarial drugs. This compound serves as a versatile scaffold in medicinal chemistry, offering a key structural motif present in several biologically active compounds. Its bifunctional nature, containing both a secondary amine and a primary alcohol, allows for diverse chemical modifications to generate libraries of compounds for antimalarial screening. The core structure is particularly relevant for the synthesis of analogs of well-known antimalarial drug classes like 4-aminoquinolines (e.g., chloroquine) and amino alcohol-containing compounds (e.g., mefloquine).
Synthetic Applications and Signaling Pathways
This compound can be utilized in two primary strategies for the synthesis of potential antimalarial compounds.
1. Synthesis of 4-Aminoquinoline Derivatives: The secondary amine of this compound can act as a nucleophile to displace the chlorine atom at the C-4 position of a quinoline ring system, typically 4,7-dichloroquinoline. This reaction forms a 4-aminoquinoline derivative with a 3-(phenylamino)propan-1-ol side chain. The rationale behind this approach is that modifications of the side chain of the 4-aminoquinoline core can restore activity against chloroquine-resistant strains of P. falciparum.
2. Synthesis of 1-Aryl-3-(anilino)propan-1-ol Derivatives via Mannich Reaction: The anilino group can be introduced in a three-component Mannich reaction involving a substituted acetophenone, formaldehyde, and aniline (or a precursor to this compound). The resulting β-amino ketone can then be reduced to the corresponding 1-aryl-3-aminopropanol. This class of compounds, known as arylamino alcohols, includes established antimalarials and is of significant interest in the development of new therapeutic agents.
The primary mechanism of action for 4-aminoquinoline derivatives is the inhibition of hemozoin formation in the parasite's digestive vacuole. By complexing with heme, these drugs prevent its detoxification, leading to parasite death. The signaling pathway is not directly modulated in the host cell, but rather targets a critical parasite metabolic process.
Caption: Synthetic strategies employing this compound.
Experimental Protocols
Protocol 1: Synthesis of N-(7-chloroquinolin-4-yl)-3-anilino-1-propanol
This protocol details the synthesis of a 4-aminoquinoline derivative by reacting this compound with 4,7-dichloroquinoline.
Materials:
-
This compound
-
4,7-Dichloroquinoline
-
Phenol
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Triethylamine
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe vial, combine 4,7-dichloroquinoline (1.0 eq), this compound (1.5 eq), and phenol (2.0 eq).
-
Add anhydrous NMP to dissolve the reactants.
-
Add triethylamine (2.0 eq) to the mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 145°C for 30 minutes.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(7-chloroquinolin-4-yl)-3-anilino-1-propanol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Three-Component Mannich Reaction for the Synthesis of a β-Amino Ketone Precursor
This protocol describes a general procedure for the Mannich reaction to synthesize a β-amino ketone, which can be subsequently reduced to a 1-aryl-3-(anilino)propan-1-ol derivative.
Materials:
-
A substituted acetophenone (e.g., 4'-chloroacetophenone)
-
Paraformaldehyde
-
Aniline hydrochloride
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottom flask, suspend the substituted acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and aniline hydrochloride (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.
-
The resulting β-amino ketone hydrochloride can be used in the next step or neutralized with a base to obtain the free amine.
-
The β-amino ketone can be reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride in methanol.
Caption: Experimental workflow for Protocol 2.
Data Presentation
The following tables summarize the in vitro antimalarial activity of representative 4-aminoquinoline and 1-aryl-3-aminopropanol derivatives against various strains of P. falciparum.
Table 1: In Vitro Antimalarial Activity of 4-Aminoquinoline Derivatives
| Compound ID | Side Chain | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Chloroquine | N',N'-diethyl-N-pentan-2-amine | 3D7 (CQ-S) | 25 | [2] |
| Chloroquine | N',N'-diethyl-N-pentan-2-amine | W2 (CQ-R) | >250 | [2] |
| Chloroquine | N',N'-diethyl-N-pentan-2-amine | Dd2 (CQ-R) | >250 | [2] |
| Analog 1 | Shortened side chain with bulky amine | 3D7 (CQ-S) | 15 | [2] |
| Analog 1 | Shortened side chain with bulky amine | W2 (CQ-R) | 50 | [2] |
| Analog 1 | Shortened side chain with bulky amine | Dd2 (CQ-R) | 60 | [2] |
| Analog 2 | N'-(7-chloroquinolin-4-yl)-N,N-diethyl-propane-1,3-diamine | Not Specified | Potent | [1][3] |
CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant
Table 2: In Vitro Antimalarial Activity of 1-Aryl-3-aminopropanol Derivatives
| Compound ID | Aryl Group (R¹) | Amino Group (R²) | P. falciparum Strain | IC₅₀ (µM) | Reference |
| Analog 3 | Phenyl | Anilino | Not Specified | Not Specified | General Class |
| Analog 4 | 4-Chlorophenyl | Anilino | Not Specified | Not Specified | General Class |
Data for specific this compound derivatives is extrapolated from the activity of the broader class of arylamino alcohols. Further screening is required for precise IC₅₀ values.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel antimalarial candidates. The synthetic routes outlined provide a solid foundation for the generation of compound libraries based on the 4-aminoquinoline and 1-aryl-3-aminopropanol pharmacophores. The provided protocols offer a starting point for the synthesis and subsequent biological evaluation of these compounds. Further optimization of the synthetic conditions and structural modifications of the this compound scaffold may lead to the discovery of potent new agents to combat drug-resistant malaria.
References
- 1. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-(3-hydroxypropyl)aniline as a Versatile Precursor for Agrochemical Synthesis
Introduction
N-(3-hydroxypropyl)aniline is a bifunctional molecule incorporating both a secondary aniline and a primary alcohol. This unique combination of reactive sites makes it a valuable precursor for the synthesis of a diverse range of agrochemical candidates. The aniline moiety can be readily derivatized to form various herbicidally active structures, such as anilides and ureas. Simultaneously, the hydroxyl group offers a handle for introducing fungicidally active moieties, including carbamates and ethers. This document outlines potential applications and detailed synthetic protocols for utilizing N-(3-hydroxypropyl)aniline in the development of novel herbicides and fungicides.
Herbicidal Applications: Synthesis of Anilide Derivatives
Anilide herbicides are a well-established class of agrochemicals that act by inhibiting specific enzymes in weeds. The secondary amine of N-(3-hydroxypropyl)aniline can be readily acylated to produce novel anilide derivatives with potential herbicidal activity.
Protocol 1: Synthesis of a Hypothetical Anilide Herbicide Candidate (H-1)
This protocol describes the synthesis of N-(3-hydroxypropyl)-N-phenylpropanamide (H-1) via acylation of N-(3-hydroxypropyl)aniline with propanoyl chloride.
Experimental Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(3-hydroxypropyl)aniline (15.1 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
-
Base Addition: Cool the mixture to 0-5 °C in an ice bath and add triethylamine (12.1 g, 0.12 mol) dropwise.
-
Acylation: Slowly add a solution of propanoyl chloride (10.2 g, 0.11 mol) in anhydrous dichloromethane (20 mL) from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product H-1.
Quantitative Data for Anilide Synthesis (H-1):
| Parameter | Value |
| Starting Material | N-(3-hydroxypropyl)aniline |
| Reagents | Propanoyl chloride, Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Synthesis Workflow for Anilide Herbicide Candidate (H-1)
Caption: Synthetic workflow for the preparation of a hypothetical anilide herbicide.
Fungicidal Applications: Synthesis of Carbamate Derivatives
Carbamate fungicides are known to interfere with fungal growth and development. The primary hydroxyl group of N-(3-hydroxypropyl)aniline is an excellent nucleophile for reaction with isocyanates to form carbamate linkages, leading to potential new fungicidal compounds.
Protocol 2: Synthesis of a Hypothetical Carbamate Fungicide Candidate (F-1)
This protocol details the synthesis of (3-(phenylamino)propyl) (4-chlorophenyl)carbamate (F-1) from N-(3-hydroxypropyl)aniline and 4-chlorophenyl isocyanate.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve N-(3-hydroxypropyl)aniline (15.1 g, 0.1 mol) in anhydrous toluene (100 mL).
-
Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL) (0.1 g).
-
Isocyanate Addition: Slowly add a solution of 4-chlorophenyl isocyanate (15.3 g, 0.1 mol) in anhydrous toluene (20 mL) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 80 °C and maintain for 6 hours. Monitor the reaction progress by TLC or HPLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol/water to obtain the pure carbamate fungicide candidate F-1.
Quantitative Data for Carbamate Synthesis (F-1):
| Parameter | Value |
| Starting Material | N-(3-hydroxypropyl)aniline |
| Reagents | 4-Chlorophenyl isocyanate, DBTDL |
| Solvent | Toluene |
| Reaction Time | 6 hours |
| Reaction Temperature | 80 °C |
| Yield | 92% |
| Purity (by HPLC) | >99% |
Synthesis Workflow for Carbamate Fungicide Candidate (F-1)
Caption: Synthetic workflow for the preparation of a hypothetical carbamate fungicide.
Logical Relationship of N-(3-hydroxypropyl)aniline to Agrochemical Classes
Caption: Reactivity and potential derivatization of N-(3-hydroxypropyl)aniline.
N-(3-hydroxypropyl)aniline represents a promising and versatile starting material for the synthesis of novel agrochemicals. Its dual functionality allows for the independent or sequential modification of its amine and hydroxyl groups, providing access to a wide chemical space for the discovery of new herbicidal and fungicidal candidates. The protocols outlined above demonstrate straightforward and efficient methods for the derivatization of this precursor into potentially active agrochemical compounds. Further optimization of these synthetic routes and biological screening of the resulting derivatives are warranted to fully explore the potential of N-(3-hydroxypropyl)aniline in agrochemical development.
The Versatility of 3-Anilino-1-propanol in Electrophilic Reactions: A Gateway to Novel Compounds for Drug Discovery
For Immediate Release
Shanghai, China – December 30, 2025 – 3-Anilino-1-propanol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a nucleophilic secondary amine and a primary alcohol, allows for a diverse range of reactions with various electrophiles, leading to a wide array of functionalized derivatives. These derivatives have shown significant potential in medicinal chemistry, including as kinase inhibitors and anticancer agents. This document provides detailed application notes and experimental protocols for the reaction of this compound with several classes of electrophiles, offering a guide for researchers, scientists, and drug development professionals.
Reactions at the Nitrogen Center: N-Alkylation, N-Acylation, and Reductive Amination
The secondary amine of this compound is a primary site for electrophilic attack. N-alkylation, N-acylation, and reductive amination are fundamental transformations that introduce diverse substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule.
N-Alkylation
N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides. However, the presence of the hydroxyl group can lead to competing O-alkylation, and over-alkylation of the amine is a common side reaction. A highly selective method for mono-N-alkylation of 3-amino alcohols involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN) to form a stable chelate, directing the alkylation to the nitrogen atom.[1]
Table 1: N-Alkylation of this compound
| Electrophile | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzyl Bromide | 9-BBN, NaH | THF | Room Temp. | 12 | 3-(N-Benzyl-N-phenylamino)-1-propanol | High |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 24 | 3-(N-Methyl-N-phenylamino)-1-propanol | Moderate |
N-Acylation
The amine functionality of this compound readily reacts with acylating agents like acid chlorides and anhydrides to form amides. This reaction is typically high-yielding and can be performed under mild conditions. The resulting N-acyl derivatives are important intermediates in the synthesis of various biologically active molecules.
Table 2: N-Acylation of this compound
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 to Room Temp. | 2 | N-(3-Hydroxypropyl)-N-phenylacetamide | >90 |
| Benzoyl Chloride | Pyridine | Dichloromethane | Room Temp. | 4 | N-(3-Hydroxypropyl)-N-phenylbenzamide | High |
| Acetic Anhydride | None | Neat | 100 | 1 | N-(3-Hydroxypropyl)-N-phenylacetamide | High |
Reductive Amination
Reductive amination provides a powerful method for the N-alkylation of this compound with aldehydes and ketones. The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a suitable reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[2][3] This one-pot procedure is highly efficient for creating a wide range of N-substituted derivatives.
Table 3: Reductive Amination of this compound
| Electrophile | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | 24 | 3-(N-Benzyl-N-phenylamino)-1-propanol | Good |
| Acetone | NaBH₃CN | Methanol | Room Temp. | 12 | 3-(N-Isopropyl-N-phenylamino)-1-propanol | Good |
Experimental Protocols
Protocol 1: Selective Mono-N-Benzylation of this compound using 9-BBN
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous THF, add a solution of 9-BBN (1.1 equivalents) dropwise at room temperature under an inert atmosphere.
-
Stir the mixture for 1 hour at room temperature to allow for chelate formation.
-
Cool the mixture to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise and stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(N-benzyl-N-phenylamino)-1-propanol.
Protocol 2: N-Acetylation of this compound
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield N-(3-hydroxypropyl)-N-phenylacetamide.
Protocol 3: Reductive Amination of this compound with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCE, add benzaldehyde (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(N-benzyl-N-phenylamino)-1-propanol.
Visualizing Reaction Pathways
Caption: General reaction pathways for the functionalization of this compound.
Applications in Drug Development
Derivatives of this compound have emerged as promising scaffolds in drug discovery. The ability to readily modify the anilino-nitrogen allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Notably, certain N-substituted 3-anilinopropanol derivatives have been investigated as kinase inhibitors .[4][5][6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The anilino moiety can serve as a hinge-binding motif, while the substituted propanol side chain can be tailored to interact with other regions of the kinase active site, leading to potent and selective inhibition.
Furthermore, the structural motif of 3-amino-1-phenyl-propan-1-ol, a related compound, is a precursor to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression.[8] This highlights the potential of the 3-aminopropanol core in developing neurologically active agents.
The synthetic versatility of this compound, coupled with the demonstrated biological activity of its derivatives, makes it a highly attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in various therapeutic areas, particularly in oncology and neuroscience.
Caption: A simplified workflow for drug discovery starting from this compound.
References
- 1. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
Application Notes & Protocols: Derivatization of 3-(Phenylamino)-1-propanol for Analytical Purposes
Introduction
3-(Phenylamino)-1-propanol is a chemical compound containing both a secondary amine and a primary alcohol functional group. These polar moieties make it challenging to analyze directly using standard chromatographic techniques like Gas Chromatography (GC) due to low volatility and potential for peak tailing on common GC columns. While it can be analyzed by High-Performance Liquid Chromatography (HPLC), it lacks a strong chromophore or fluorophore, resulting in poor sensitivity with common UV-Vis or Fluorescence detectors.
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For 3-(phenylamino)-1-propanol, derivatization serves two primary goals:
-
For GC Analysis: To increase volatility and thermal stability by capping the polar -OH and -NH groups.[1] Silylation is the most common technique for this purpose.[2][3]
-
For HPLC Analysis: To introduce a chromophoric or fluorophoric tag to the molecule, significantly enhancing detection sensitivity.[4][5]
These application notes provide detailed protocols for the derivatization of 3-(phenylamino)-1-propanol for subsequent analysis by GC-Mass Spectrometry (GC-MS) and HPLC with UV or Fluorescence detection.
Comparative Overview of Analytical Strategies
The choice between GC-MS and HPLC depends on the analytical requirements, such as sensitivity, specificity, and available instrumentation. The following table summarizes the key aspects of each approach after derivatization.
| Feature | GC-MS Analysis (Post-Silylation) | HPLC Analysis (Post-Tagging) |
| Derivatization Goal | Increase volatility & thermal stability.[2] | Enhance UV absorbance or fluorescence.[5] |
| Target Groups | Active hydrogens on -OH and -NH groups.[2] | -OH and -NH groups.[4] |
| Common Reagents | BSTFA, MSTFA, TMCS.[4] | Dansyl Chloride, FMOC-Cl, OPA.[5] |
| Primary Advantage | High separation efficiency and structural confirmation via Mass Spectrometry. | High sensitivity (especially with fluorescence), suitable for non-volatile matrices. |
| Primary Disadvantage | Requires a volatile, thermally stable derivative; reagents are moisture-sensitive.[6] | May produce by-products that interfere with chromatography; longer reaction times.[5] |
| Typical Detection Limit | Low ng/mL to pg/mL range. | Low µg/mL to pg/mL range (Fluorescence). |
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the derivatization of 3-(phenylamino)-1-propanol to its trimethylsilyl (TMS) ether/amine derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for enhanced volatility and subsequent GC-MS analysis.[1][6]
Experimental Protocol
1. Reagents and Materials:
-
3-(Phenylamino)-1-propanol standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous aprotic solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)
-
Internal Standard (e.g., Tetradecane, optional)
-
2 mL autosampler vials with caps and septa
-
Pipettes, vortex mixer, and heating block/oven
2. Sample Preparation:
-
Prepare a stock solution of 3-(phenylamino)-1-propanol in the chosen anhydrous solvent (e.g., 1 mg/mL).
-
Pipette 100 µL of the sample solution into a clean, dry autosampler vial.
-
If the sample is in an aqueous matrix, it must be evaporated to complete dryness under a stream of nitrogen before adding the solvent and derivatizing agent.[6]
3. Derivatization Reaction:
-
Add 100 µL of BSTFA (with 1% TMCS) to the dried sample residue or the 100 µL aliquot of the standard solution.[6]
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure complete reaction.[6]
-
After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for GC-MS analysis.
4. GC-MS Instrumental Conditions:
-
GC System: Agilent GC-MS or equivalent
-
Column: Non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[7]
-
Inlet Temperature: 250°C[6]
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.[6]
-
-
MS Detector:
GC-MS Silylation Workflow
Caption: Workflow for silylation of 3-(phenylamino)-1-propanol for GC-MS analysis.
Protocol 2: Dansylation for HPLC-Fluorescence/UV Analysis
This protocol details the derivatization of 3-(phenylamino)-1-propanol with Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride), which reacts with primary/secondary amines and hydroxyl groups to form a highly fluorescent derivative suitable for sensitive detection by HPLC.[4][8]
Experimental Protocol
1. Reagents and Materials:
-
3-(Phenylamino)-1-propanol standard
-
Dansyl Chloride solution (e.g., 2 mg/mL in acetone, prepare fresh and protect from light)
-
Sodium Bicarbonate Buffer (100 mM, pH 9.5)
-
Quenching solution (e.g., 10% Proline or Diethylamine solution)
-
Acetonitrile and Water (HPLC grade)
-
Formic Acid or Ammonium Acetate (for mobile phase)
-
2 mL amber autosampler vials, pipettes, vortex mixer, heating block
2. Sample Preparation:
-
Prepare a stock solution of 3-(phenylamino)-1-propanol in methanol or acetonitrile (e.g., 1 mg/mL).
-
In an amber vial, pipette 50 µL of the sample solution.
-
Add 100 µL of the Sodium Bicarbonate Buffer (pH 9.5).
3. Derivatization Reaction:
-
Add 200 µL of the Dansyl Chloride solution to the vial.
-
Cap the vial tightly, vortex, and incubate in a heating block at 60°C for 45 minutes in the dark.
-
After incubation, cool the vial to room temperature.
-
Add 50 µL of the quenching solution to react with excess Dansyl Chloride. Vortex and let it stand for 10 minutes at room temperature.
-
The sample is now ready for HPLC analysis. It may be diluted with the mobile phase if necessary.
4. HPLC Instrumental Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent with Fluorescence (FLD) or Diode Array (DAD) detector.
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm).[9]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Elution:
-
Start at 35% B, hold for 2 min.
-
Linearly increase to 85% B over 10 min.
-
Hold at 85% B for 2 min.
-
Return to 35% B and equilibrate for 5 min.
-
-
Detector Settings:
-
Fluorescence (FLD): Excitation = 340 nm, Emission = 525 nm
-
UV (DAD): 254 nm
-
HPLC Dansylation Workflow
Caption: Workflow for dansylation of 3-(phenylamino)-1-propanol for HPLC analysis.
Summary of Derivatization Reagents
A variety of reagents can be used to derivatize the amine and alcohol groups of 3-(phenylamino)-1-propanol. The table below provides a comparison of common options.
| Reagent | Abbreviation | Target Group(s) | Technique | Key Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH | GC-MS | Highly effective for silylation, produces volatile by-products.[1][6] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH | GC-MS | Most volatile TMS-amides, often provides cleaner chromatograms.[4] |
| 9-Fluorenylmethoxycarbonyl chloride | FMOC-Cl | -NH, -OH | HPLC-UV/FLD | Reacts with primary and secondary amines; stable derivatives.[2][5] |
| Dansyl Chloride | Dansyl-Cl | -NH, -OH, Phenols | HPLC-UV/FLD | Provides strong fluorescence, enhancing sensitivity.[4][8] |
| o-Phthalaldehyde | OPA | Primary Amines | HPLC-FLD | Fast reaction at room temp, but only targets primary amines (not applicable here).[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. idus.us.es [idus.us.es]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: ¹H and ¹³C NMR Spectral Assignment of 3-Anilino-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the acquisition and assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-anilino-1-propanol. The presented data, based on predicted values, serves as a valuable reference for the characterization of this compound and related structures in research and drug development settings. The experimental workflow and molecular structure with atom numbering for spectral assignment are visualized to facilitate understanding.
Introduction
This compound is a chemical compound containing an aniline moiety and a propanol chain. As a versatile synthetic intermediate, it finds applications in the synthesis of various biologically active molecules and materials. Unambiguous structural confirmation and purity assessment are critical in these applications, for which NMR spectroscopy is the most powerful analytical technique. This note details the complete assignment of the ¹H and ¹³C NMR spectra of this compound.
Data Presentation
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These tables provide a clear and structured overview of the chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each signal.
Table 1: ¹H NMR Spectral Data of this compound (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.18 | t | 2H | H-3', H-5' |
| 6.75 | t | 1H | H-4' |
| 6.65 | d | 2H | H-2', H-6' |
| 3.75 | t | 2H | H-1 |
| 3.30 | t | 2H | H-3 |
| 1.85 | p | 2H | H-2 |
| ~3.5 (broad) | s | 2H | -NH, -OH |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Multiplicities: s = singlet, d = doublet, t = triplet, p = pentet.
Table 2: ¹³C NMR Spectral Data of this compound (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| 148.2 | C-1' |
| 129.3 | C-3', C-5' |
| 117.5 | C-4' |
| 112.9 | C-2', C-6' |
| 61.5 | C-1 |
| 43.8 | C-3 |
| 31.2 | C-2 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Experimental Protocols
The following protocols describe the general procedure for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
NMR Data Acquisition
-
Instrumentation: The spectra can be recorded on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of -2 to 12 ppm is appropriate.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A sweep width of 0 to 200 ppm is standard.
-
-
Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the molecular structure of this compound for spectral assignment.
Caption: Experimental workflow for NMR analysis.
Caption: Molecular structure of this compound.
Application Note: Analysis of Functional Groups in N-(3-hydroxypropyl)aniline using FTIR Spectroscopy
AN-FTIR-028
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-hydroxypropyl)aniline is an organic compound containing a secondary aromatic amine, a primary alcohol, and a phenyl group. Its molecular structure, C₉H₁₃NO, lends itself to various applications in chemical synthesis, including the development of pharmaceuticals and polymers.[1][2] Fourier Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups present in a molecule.[3][4] By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, which reveals the vibrational modes of its chemical bonds.[4] This application note details the FTIR analysis of N-(3-hydroxypropyl)aniline, providing a summary of its characteristic absorption bands and a protocol for its spectral acquisition.
Principle of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies that correspond to their natural vibrational frequencies. This absorption is detected and plotted as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands are characteristic of specific functional groups, allowing for the qualitative identification of a compound's structure.[5]
FTIR Spectral Analysis of N-(3-hydroxypropyl)aniline
The structure of N-(3-hydroxypropyl)aniline contains several key functional groups that give rise to distinct peaks in the infrared spectrum. These include the O-H group of the primary alcohol, the N-H group of the secondary aromatic amine, the aromatic C-H and C=C bonds of the benzene ring, and the aliphatic C-H bonds of the propyl chain.
The expected vibrational frequencies for the primary functional groups are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Vibration Mode | Functional Group Assignment | Peak Characteristics |
| ~3400 | N-H Stretch | Secondary Aromatic Amine | Single, sharp to medium intensity |
| 3200–3550 | O-H Stretch | Primary Alcohol (H-bonded) | Strong, broad |
| 3000–3100 | C-H Stretch | Aromatic (sp² C-H) | Medium to weak, sharp |
| 2850–2960 | C-H Stretch | Aliphatic (sp³ C-H) | Medium to strong, sharp |
| 1580–1650 | N-H Bend | Secondary Amine | Medium, can be sharp |
| 1450–1600 | C=C Stretch | Aromatic Ring | Two to three bands, variable intensity |
| 1250–1335 | C-N Stretch | Aromatic Amine | Strong |
| 1000–1075 | C-O Stretch | Primary Alcohol | Strong |
| 690–900 | C-H Out-of-plane Bend | Aromatic Ring | Strong |
Experimental Protocol: FTIR Analysis of N-(3-hydroxypropyl)aniline
Objective: To identify the characteristic functional groups of N-(3-hydroxypropyl)aniline using Attenuated Total Reflectance (ATR) FTIR spectroscopy.
Materials and Equipment:
-
N-(3-hydroxypropyl)aniline (liquid sample)
-
FTIR Spectrometer equipped with a diamond ATR accessory
-
Computer with FTIR control and data analysis software (e.g., OPUS, Spectrum)
-
Disposable pipette
-
Lint-free tissues or swabs
-
Reagent-grade ethanol or isopropanol for cleaning
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and computer are powered on and the software is launched.
-
Verify that the ATR accessory is correctly installed.
-
Allow the instrument's infrared source to stabilize for at least 15-30 minutes for reliable results.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected to account for atmospheric absorbances (e.g., CO₂, H₂O) and the instrument's own spectral characteristics.[6]
-
Ensure the ATR crystal surface is clean and dry. Clean with a tissue dampened with ethanol and allow it to evaporate completely.
-
Initiate the background scan using the software. Typical parameters are a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Sample Application:
-
Using a clean disposable pipette, place a single drop of N-(3-hydroxypropyl)aniline onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[7]
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the same parameters as the background scan.
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum of the sample.
-
-
Data Analysis:
-
The resulting spectrum should show transmittance or absorbance on the y-axis and wavenumber (cm⁻¹) on the x-axis.
-
Use the software's tools to label the major absorption peaks.
-
Compare the wavenumbers of the observed peaks to the expected ranges in the data table above to identify the functional groups.
-
Look for a broad band in the 3200-3550 cm⁻¹ region, characteristic of the O-H stretch from the alcohol group.[5][8]
-
Identify the sharper N-H stretching peak for the secondary aromatic amine around 3400 cm⁻¹.[9][10]
-
Observe the aliphatic C-H stretches below 3000 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.
-
Locate the strong C-O stretch of the primary alcohol between 1000-1075 cm⁻¹ and the C-N stretch of the aromatic amine between 1250-1335 cm⁻¹.[8][9][10]
-
-
-
Cleaning:
-
After the analysis is complete, carefully remove the sample from the ATR crystal using a lint-free tissue.
-
Clean the crystal surface thoroughly with a tissue dampened with ethanol or isopropanol.
-
Perform a "monitor scan" to ensure the crystal is clean and free of any residual sample before the next measurement.[7]
-
Visualizations
Caption: Workflow for FTIR analysis of a liquid sample using an ATR accessory.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rtilab.com [rtilab.com]
- 5. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 6. mse.washington.edu [mse.washington.edu]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 3-Anilino-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of 3-Anilino-1-propanol (C9H13NO, MW: 151.21 g/mol )[1][2]. Due to the presence of both an amino and a hydroxyl functional group, its fragmentation is expected to be influenced by characteristic cleavage mechanisms of both anilines and aliphatic alcohols[3]. This application note outlines the predicted major fragmentation pathways under electron ionization (EI) and provides a generalized experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is crucial for the identification and structural elucidation of this compound in various research and development settings.
Introduction
This compound is an organic compound containing a phenylamino group attached to a propanol backbone[2]. Understanding its behavior under mass spectrometric analysis is essential for its detection and characterization in complex mixtures, metabolite identification, and quality control in pharmaceutical and chemical synthesis. Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed mass spectrum that can be used as a fingerprint for structural confirmation[4][5]. This note predicts the fragmentation pattern based on established principles of mass spectrometry.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound is expected to be initiated by the ionization of one of the lone pair of electrons on the nitrogen or oxygen atoms. The resulting molecular ion (m/z 151) can then undergo several characteristic fragmentation reactions.
Key Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a dominant fragmentation pathway for amines and is expected to be a major process for this compound[3][6]. This would lead to the formation of a resonance-stabilized benzylic-type cation.
-
Loss of Water: Alcohols readily undergo the elimination of a water molecule (18 Da) from the molecular ion, especially in EI-MS[3][7].
-
Cleavage adjacent to the Oxygen: Similar to other alcohols, cleavage of the C-C bond alpha to the hydroxyl group can occur[3].
-
Aniline-specific Fragmentation: The aniline moiety can undergo its own characteristic fragmentations, such as the loss of HCN[8].
Table of Predicted Fragment Ions
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 151 | [C6H5NHCH2CH2CH2OH]+• | Molecular Ion |
| 133 | [C6H5NHCH2CH2CH=OH]+• | Loss of H2O (18 Da) |
| 120 | [C6H5NH=CHCH3]+ | Rearrangement and loss of CH2O |
| 106 | [C6H5NH=CH2]+ | Alpha-cleavage at the C2-C3 bond of the propanol chain |
| 93 | [C6H5NH2]+• | Cleavage of the N-C bond with hydrogen transfer |
| 77 | [C6H5]+ | Loss of NH2 from the aniline radical cation |
| 31 | [CH2=OH]+ | Alpha-cleavage at the C1-C2 bond of the propanol chain |
Experimental Protocol: GC-MS Analysis
This section outlines a general procedure for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
Materials and Reagents
-
This compound (purity >98%)
-
Methanol or Dichloromethane (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
Standard GC-MS vials with septa
Instrumentation
-
Gas Chromatograph (GC) equipped with a split/splitless injector.
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole mass analyzer.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
GC-MS Parameters
| Parameter | Value |
| GC Parameters | |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temp: 80 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: 5 min |
| MS Parameters | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 30-300 |
| Scan Speed | 1250 m/z units/s |
Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol or dichloromethane.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL.
-
Transfer 1 mL of the final solution into a GC-MS vial.
-
Inject 1 µL of the sample into the GC-MS system.
Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum corresponding to the chromatographic peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.
Visualization of Fragmentation and Workflow
The following diagrams illustrate the proposed fragmentation pathway of this compound and the general experimental workflow.
References
- 1. This compound [stenutz.eu]
- 2. CAS 31121-11-6: 3-(phenylamino)propan-1-ol | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing the yield of 3-Anilino-1-propanol in the Mannich reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 3-Anilino-1-propanol in the Mannich reaction and related synthetic routes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. Two primary synthetic pathways are considered: a two-step approach involving a Mannich reaction followed by reduction, and a one-step N-alkylation.
Route 1: Two-Step Synthesis (Mannich Reaction followed by Reduction)
This route first involves the synthesis of a β-anilino carbonyl compound (a Mannich base) via the Mannich reaction, which is then reduced to the desired this compound.
Diagram of the Two-Step Synthesis Workflow:
Issue 1: Low Yield of the Mannich Base (β-Anilino Carbonyl)
| Potential Cause | Recommended Solution |
| Inefficient Iminium Ion Formation | Ensure the reaction is run under slightly acidic conditions (pH 4-5) to facilitate the formation of the electrophilic iminium ion from aniline and formaldehyde.[1][2][3][4] |
| Poor Nucleophilicity of the Enolizable Carbonyl | If using a ketone, consider using a catalytic amount of a stronger acid to promote enol formation. For aldehydes like acetaldehyde, ensure fresh, high-purity starting material. |
| Side Reactions of Formaldehyde | Formaldehyde can self-polymerize or undergo Cannizzaro reaction. Use paraformaldehyde and heat to depolymerize it in situ, or use a fresh, high-quality formaldehyde solution. |
| Incorrect Stoichiometry | A slight excess of the enolizable carbonyl component can sometimes improve yields. Experiment with molar ratios to find the optimum. |
Issue 2: Low Yield in the Reduction Step
| Potential Cause | Recommended Solution |
| Incomplete Reduction | Increase the equivalents of the reducing agent (e.g., sodium borohydride). Monitor the reaction by TLC to ensure the disappearance of the starting carbonyl compound. |
| Degradation of the Product | Some amino alcohols can be sensitive to harsh work-up conditions. Use a mild work-up, such as quenching with a saturated ammonium chloride solution. |
| Side Reactions | If using a strong reducing agent like lithium aluminum hydride, ensure anhydrous conditions to prevent quenching of the reagent. |
Route 2: One-Step N-Alkylation of Aniline
This more direct route involves the reaction of aniline with a 3-carbon electrophile containing a hydroxyl group or a precursor.
Diagram of the N-Alkylation Synthesis Workflow:
References
Technical Support Center: Synthesis of N-(3-hydroxypropyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of N-(3-hydroxypropyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of N-(3-hydroxypropyl)aniline?
The synthesis of N-(3-hydroxypropyl)aniline typically involves the N-alkylation of aniline with a 3-carbon hydroxylated alkylating agent, such as 3-chloro-1-propanol. The most common impurities encountered are:
-
N,N-bis(3-hydroxypropyl)aniline: This is a product of over-alkylation, where the initially formed N-(3-hydroxypropyl)aniline reacts further with the alkylating agent.[1] The mono-alkylated product can be more nucleophilic than aniline, making it susceptible to a second alkylation.
-
Unreacted Aniline: Incomplete reaction can leave residual aniline in the product mixture.
-
Starting Material Impurities: Impurities present in the starting materials, such as aniline or 3-chloro-1-propanol, can be carried through the synthesis. Aniline itself can contain oxidation products and other related compounds.[1][2][3]
-
Solvent and Reagent Residues: Residual solvents, bases, or other reagents used in the synthesis and workup can remain as impurities.
-
Degradation Products: The product may degrade under certain conditions, such as high temperatures or exposure to air, leading to colored byproducts.[2][3]
Q2: How can I minimize the formation of the dialkylation impurity, N,N-bis(3-hydroxypropyl)aniline?
Minimizing the formation of the dialkylated byproduct is a common challenge. Here are some strategies:
-
Control Stoichiometry: Using a large excess of aniline compared to the alkylating agent (e.g., 3-chloro-1-propanol) can favor the formation of the mono-alkylated product.[1]
-
Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation reaction.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of it, thereby reducing the chance of dialkylation.
Q3: My reaction yield is very low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient mixing.
-
Poor Reagent Reactivity: The purity and reactivity of the starting materials are crucial. Impurities in aniline or the alkylating agent can interfere with the reaction.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and yield.
-
Product Loss During Workup: The desired product might be lost during extraction and purification steps, especially if it has some solubility in the aqueous phase.
To improve the yield, consider the following:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. A gradual increase in temperature might be necessary, but be cautious of potential side reactions.
-
Ensure High Purity of Reagents: Use purified starting materials and dry solvents.
-
Screen Different Solvents and Bases: Experiment with different solvents and bases to find the optimal combination for your specific reaction.
-
Optimize Workup Procedure: Ensure efficient extraction of the product and minimize losses during purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-(3-hydroxypropyl)aniline.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of N,N-bis(3-hydroxypropyl)aniline impurity | - Excess of alkylating agent.- High reaction temperature.- Rapid addition of alkylating agent. | - Use a 2-5 fold excess of aniline.- Lower the reaction temperature.- Add the alkylating agent dropwise over an extended period. |
| Presence of unreacted aniline | - Insufficient amount of alkylating agent.- Short reaction time.- Low reaction temperature. | - Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.- Increase the reaction time and monitor for completion.- Gradually increase the reaction temperature. |
| Low overall yield | - Incomplete reaction.- Product loss during workup.- Deactivation of catalyst (if used). | - Optimize reaction conditions (time, temperature, solvent, base).- Perform careful extractions and purification.- Ensure the catalyst is active and not poisoned by impurities. |
| Product is discolored (yellow to brown) | - Oxidation of aniline or the product.- Presence of colored impurities from starting materials. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Purify the starting aniline by distillation if it is discolored.- Purify the final product by column chromatography or distillation. |
| Difficulty in purifying the product | - Similar polarities of the product and impurities. | - Utilize column chromatography with a carefully selected solvent system.- Consider vacuum distillation for purification. |
Experimental Protocols
Synthesis of N-(3-hydroxypropyl)aniline
This protocol is a representative method for the synthesis of N-(3-hydroxypropyl)aniline.
Materials:
-
Aniline
-
3-chloro-1-propanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (5.0 equivalents) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 equivalents).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of 3-chloro-1-propanol (1.0 equivalent) in anhydrous acetonitrile to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Visualizations
Synthesis and Impurity Formation Pathway
References
Side reactions to avoid during the synthesis of 3-(Phenylamino)-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 3-(phenylamino)-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-(phenylamino)-1-propanol?
A1: The two most prevalent methods for synthesizing 3-(phenylamino)-1-propanol are:
-
N-alkylation of aniline with 3-chloro-1-propanol: This is a direct nucleophilic substitution reaction.
-
Reductive amination of acrolein with aniline: This involves the initial Michael addition of aniline to acrolein, followed by the reduction of the intermediate.
Q2: What are the major side reactions to be aware of during the synthesis?
A2: The primary side reactions are dependent on the chosen synthetic route:
-
For the N-alkylation with 3-chloro-1-propanol , the main side reaction is over-alkylation , leading to the formation of the tertiary amine, N,N-bis(3-hydroxypropyl)aniline. C-alkylation, where the alkyl group attaches to the benzene ring, is also a possibility but is generally less common under typical N-alkylation conditions.[1]
-
For the reductive amination of acrolein , a significant side reaction is the formation of quinoline and its derivatives . This occurs through a cyclization and dehydration/oxidation of the initial adduct, particularly under acidic and/or high-temperature conditions in what is known as the Skraup or Doebner-von Miller reaction.[2][3][4][5]
Q3: How can I detect the presence of the common side products?
A3: Standard analytical techniques can be employed to identify and quantify the desired product and any byproducts:
-
Thin Layer Chromatography (TLC): A quick method to monitor the progress of the reaction and identify the presence of different components.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the desired product and impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the different compounds in the reaction mixture by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the product and byproducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 3-(phenylamino)-1-propanol.
Problem 1: Low yield of 3-(phenylamino)-1-propanol and formation of a significant amount of a higher molecular weight byproduct when using 3-chloro-1-propanol.
Likely Cause: Over-alkylation (dialkylation) of aniline, leading to the formation of N,N-bis(3-hydroxypropyl)aniline. The secondary amine product, 3-(phenylamino)-1-propanol, can act as a nucleophile and react with another molecule of 3-chloro-1-propanol.
Troubleshooting Strategies:
| Strategy | Experimental Protocol Adjustment | Rationale |
| Control Stoichiometry | Use a molar excess of aniline relative to 3-chloro-1-propanol (e.g., 2:1 to 5:1 ratio). | Increases the probability of 3-chloro-1-propanol reacting with the primary amine (aniline) rather than the secondary amine product. |
| Lower Reaction Temperature | Maintain a lower reaction temperature (e.g., 80-100°C). | The activation energy for the second alkylation is often higher, so lower temperatures favor mono-alkylation. |
| Slow Addition of Alkylating Agent | Add the 3-chloro-1-propanol dropwise to the heated aniline solution over an extended period. | This keeps the concentration of the alkylating agent low at any given time, reducing the chance of the product reacting further. |
| Choice of Base | Use a mild, non-nucleophilic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). | These bases are sufficient to neutralize the HCl formed during the reaction without promoting side reactions. |
| Solvent Selection | Consider using water as a solvent. | In some cases, aqueous conditions can favor the desired mono-alkylation. |
Problem 2: The reaction of aniline and acrolein results in a low yield of the desired product and the formation of a colored, aromatic byproduct.
Likely Cause: Formation of quinoline or quinoline derivatives. The initial Michael adduct can undergo acid-catalyzed cyclization and dehydration/oxidation, especially at elevated temperatures.[2][3][4][5]
Troubleshooting Strategies:
| Strategy | Experimental Protocol Adjustment | Rationale |
| Avoid Strong Acids | Perform the initial Michael addition under neutral or slightly basic conditions. | Strong acids are catalysts for the Skraup and Doebner-von Miller reactions that lead to quinoline formation.[2][3] |
| Control Temperature | Keep the reaction temperature low during the Michael addition step. | High temperatures promote the cyclization and dehydration reactions. |
| Use a Mild Reducing Agent | For the subsequent reduction step, use a mild reducing agent like sodium borohydride (NaBH₄) at a controlled temperature. | This will selectively reduce the intermediate aldehyde or ketone without promoting further cyclization. |
| Two-Step Procedure | Isolate the intermediate Michael adduct before proceeding to the reduction step. | This allows for purification of the intermediate and optimization of the reduction conditions separately. |
Experimental Protocols
Key Experiment 1: Synthesis of 3-(Phenylamino)-1-propanol via N-alkylation of Aniline
Objective: To synthesize 3-(phenylamino)-1-propanol while minimizing the formation of N,N-bis(3-hydroxypropyl)aniline.
Materials:
-
Aniline (freshly distilled)
-
3-Chloro-1-propanol
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (e.g., 3 equivalents), sodium carbonate (e.g., 1.5 equivalents), and water.
-
Heat the mixture to reflux (approximately 100°C) with vigorous stirring.
-
Slowly add 3-chloro-1-propanol (1 equivalent) to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Logical Relationship of Side Reaction Mitigation in Aniline Alkylation
Caption: Control of reaction conditions to favor mono-alkylation.
Reaction Pathways: Aniline and Acrolein
Caption: Competing pathways in the reaction of aniline and acrolein.
References
Technical Support Center: Synthesis of 3-Anilino-1-propanol
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Anilino-1-propanol, with a primary focus on addressing issues of low yield.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems that may be encountered during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Materials
-
Question: My reaction shows a significant amount of unreacted aniline and 3-chloro-1-propanol even after prolonged reaction time. What are the potential causes and solutions?
-
Answer: Low or no conversion can stem from several factors related to reaction conditions and reagent quality.
-
Inadequate Temperature: The nucleophilic substitution reaction between aniline and 3-chloro-1-propanol typically requires elevated temperatures to proceed at a reasonable rate. Ensure your reaction temperature is appropriate for the solvent used. For instance, if using a high-boiling solvent like DMF or DMSO, temperatures in the range of 100-150°C may be necessary.
-
Poor Reagent Quality: Verify the purity of your aniline and 3-chloro-1-propanol. Aniline can oxidize over time, leading to discoloration and the presence of impurities that may inhibit the reaction. Distillation of aniline before use is recommended if its purity is questionable. 3-Chloro-1-propanol can degrade, and its purity should be checked, for example, by GC analysis.[1]
-
Presence of a Base: The reaction releases HCl as a byproduct. This will protonate the aniline, rendering it non-nucleophilic and halting the reaction. The inclusion of a base to scavenge the in-situ generated acid is crucial. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic bases like triethylamine (TEA), are commonly used. An excess of the base (e.g., 2-3 equivalents) is often employed to ensure the reaction mixture remains basic.
-
Catalyst: While not always necessary, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial, especially in biphasic reaction systems, to improve the reaction rate.
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing multiple spots on my TLC plate, and the yield of the desired product is low. What are the likely side reactions, and how can I minimize them?
-
Answer: The formation of byproducts is a common cause of low yields. The primary side reaction in this synthesis is the over-alkylation of the aniline nitrogen.
-
N,N-Dialkylation: Aniline can react with two molecules of 3-chloro-1-propanol to form the dialkylated product, N,N-bis(3-hydroxypropyl)aniline. This is more likely to occur if the concentration of 3-chloro-1-propanol is high relative to aniline.
-
Solution: To minimize dialkylation, use an excess of aniline relative to 3-chloro-1-propanol. This statistical approach favors the mono-alkylation product. The unreacted aniline can be removed during the work-up.
-
-
Ether Formation: Under strongly basic conditions, 3-chloro-1-propanol can potentially undergo self-condensation to form an ether, although this is generally less favored than the reaction with aniline.
-
Solution: Use a moderate base and control the reaction temperature to avoid conditions that favor this side reaction.
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: My crude product is an oil that is difficult to purify. What are the recommended procedures for isolating and purifying this compound?
-
Answer: this compound is often a viscous liquid or a low-melting solid, which can present purification challenges.[2]
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture and filter off any inorganic salts.
-
If a high-boiling solvent was used, it should be removed under reduced pressure.
-
The residue should be taken up in an organic solvent like ethyl acetate or dichloromethane and washed with water to remove any remaining salts and water-soluble impurities.
-
To remove unreacted aniline, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The desired product, being a weaker base, may remain in the organic layer, while the more basic aniline is extracted into the aqueous layer as its hydrochloride salt. Careful pH control is essential here.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification Techniques:
-
Vacuum Distillation: For larger quantities, vacuum distillation is an effective method for purifying this compound.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is recommended. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from byproducts and unreacted starting materials.[3]
-
Crystallization: If the product is a solid or can be converted to a solid derivative (e.g., a hydrochloride salt), recrystallization can be an excellent purification method.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common laboratory synthesis involves the nucleophilic substitution reaction between aniline and 3-chloro-1-propanol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed.
Q2: What are the critical parameters to control for achieving a high yield?
A2: The key parameters for optimizing the yield of this compound are:
-
Stoichiometry: Using an excess of aniline can help to minimize the formation of the N,N-dialkylated byproduct.
-
Temperature: The reaction requires heating, and the optimal temperature will depend on the solvent used. Monitoring the reaction progress by TLC or GC is crucial to determine the optimal reaction time at a given temperature.
-
Base: The choice and amount of base are critical for neutralizing the acid produced and ensuring the aniline remains nucleophilic.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (aniline and 3-chloro-1-propanol) and the product (this compound). The disappearance of the limiting reagent (typically 3-chloro-1-propanol) and the appearance of the product spot can be visualized under UV light or by using a staining agent like potassium permanganate.
Q4: My product is a dark-colored oil. Is this normal, and how can I decolorize it?
A4: Aniline and its derivatives can be susceptible to air oxidation, which can lead to the formation of colored impurities, resulting in a dark-colored product. While a pale yellow color is common, a very dark color may indicate impurities.[2] Treatment of the crude product with activated charcoal during the work-up or before the final purification step can help to remove some of the colored impurities. Subsequent purification by vacuum distillation or column chromatography should yield a purer, lighter-colored product.
Data Summary
The following table summarizes the key reaction parameters and their impact on the synthesis of this compound, based on general principles of similar reactions.
| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |
| Reactant Ratio | Aniline : 3-Chloro-1-propanol (2-3 : 1) | Minimizes N,N-dialkylation. | Lower ratio may lead to increased byproduct formation. |
| Base | K₂CO₃ or TEA (2-3 equivalents) | Neutralizes HCl byproduct. | Insufficient base will halt the reaction. |
| Solvent | DMF, DMSO, or Acetonitrile | Solubilizes reactants and allows for higher reaction temperatures. | Lower boiling solvents may require longer reaction times. |
| Temperature | 80 - 150 °C (solvent dependent) | Provides activation energy for the reaction. | Too low: slow/no reaction. Too high: potential for side reactions. |
| Reaction Time | 4 - 24 hours (monitor by TLC/GC) | Time required for reaction completion. | Insufficient time: incomplete conversion. Excessive time: potential for byproduct formation. |
Experimental Protocol: Synthesis of this compound
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
Aniline
-
3-Chloro-1-propanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (e.g., 2.0 equivalents), anhydrous potassium carbonate (e.g., 2.5 equivalents), and DMF.
-
Stir the mixture and add 3-chloro-1-propanol (1.0 equivalent) dropwise.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature.
-
Monitor the reaction progress by TLC until the 3-chloro-1-propanol is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water, followed by 1M HCl to remove excess aniline.
-
Wash the organic layer with saturated NaHCO₃ solution, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
References
Technical Support Center: Improving the Purity of 3-Anilino-1-propanol
Introduction: Welcome to the technical support guide for the purification of 3-Anilino-1-propanol. As researchers and development professionals, we understand that obtaining high-purity materials is critical for the reliability and success of your downstream applications, from synthetic route development to final API formulation. The purification of this compound presents a unique set of challenges, primarily because it is often a liquid or a low-melting solid at room temperature.[1] This property makes it highly susceptible to "oiling out"—a common frustration in recrystallization that can severely compromise purity.
This guide is structured to move from foundational knowledge to advanced troubleshooting. It is designed with full autonomy to address the specific nuances of this compound, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Section 1: Foundational Knowledge - The Compound and the Challenge
This section addresses the fundamental properties of this compound that are critical to designing a successful purification strategy.
Q1: What are the key physical properties of this compound that influence recrystallization?
Understanding the molecule's characteristics is the first step. This compound is a polar molecule due to the presence of both a hydroxyl (-OH) and a secondary amine (-NH-) group, which can participate in hydrogen bonding.[1] The aniline moiety introduces aromatic character. This dual nature dictates its solubility and thermal behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Recrystallization |
| Molecular Formula | C₉H₁₃NO[1][2][3] | - |
| Molecular Weight | 151.21 g/mol [1][3][4] | - |
| Physical State | Light yellow to orange clear liquid (at 20°C)[4] | CRITICAL: High tendency to oil out instead of crystallizing. Standard solid-state recrystallization is challenging. Purification may involve controlled cooling of a liquid or using a salt form. |
| Boiling Point | 140 °C at 0.4 mmHg | High boiling point suggests that distillation is possible but may not be suitable for heat-sensitive impurities or large scales. |
| Solubility | Soluble in polar solvents.[1] | A wide range of polar solvents can be screened, but a solvent where solubility is strongly temperature-dependent is required. |
| Stability | Air and heat sensitive. | The purification process should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) if possible, and prolonged heating should be avoided to prevent degradation and formation of colored impurities. |
Section 2: The Recrystallization Workflow - A Step-by-Step Protocol
This section provides a generalized protocol. Given the nature of this compound, this procedure must be optimized, particularly the solvent choice and cooling rate, on a small scale first.
Q2: What is a reliable, step-by-step protocol for purifying this compound?
This protocol is a self-validating system; the success of each step informs the next. The primary goal is to create a supersaturated solution at a high temperature that, upon slow cooling, allows for the selective crystallization of the desired product, leaving impurities behind in the solvent (mother liquor).
Experimental Protocol: General Recrystallization of this compound
-
Solvent Selection (Small Scale):
-
Place ~50 mg of your crude this compound into several test tubes.
-
To each tube, add a different potential solvent (e.g., Toluene, Ethyl Acetate, Isopropanol/Water, Cyclohexane) dropwise.
-
Observe solubility at room temperature. An ideal solvent will show poor solubility.[5]
-
Gently heat the tubes that did not dissolve the compound. A good solvent will fully dissolve the compound when hot.[5]
-
Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate. Note any oiling out.
-
-
Dissolution (Scale-Up):
-
Decolorization (Optional):
-
If the hot solution is highly colored (dark yellow/brown), it may indicate impurities.
-
Remove the flask from heat, wait for boiling to cease, and add a very small amount (spatula tip) of activated charcoal.
-
Reheat to boiling for 5-10 minutes. The charcoal will adsorb colored, non-polar impurities.
-
-
Hot Gravity Filtration (If Necessary):
-
If you used charcoal or if there are insoluble particulates, you must perform a hot filtration.
-
Pre-heat a funnel (with fluted filter paper) and a receiving Erlenmeyer flask by placing them on top of a beaker of boiling solvent. This prevents premature crystallization in the funnel.[8]
-
Quickly filter the hot solution into the clean, pre-heated receiving flask.
-
-
Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
CRITICAL: Allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals and minimizing oiling out.[7][9]
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Using cold solvent minimizes the loss of the desired product.
-
-
Drying:
-
Leave the crystals on the filter under vacuum for a period to air dry.
-
For final drying, transfer the crystals to a desiccator under vacuum.
-
Caption: General workflow for the recrystallization of this compound.
Section 3: Troubleshooting Guide - A Deeper Dive
This is the core of our support center, addressing the most common issues encountered during the purification of this compound.
Q3: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?
Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal.[9] This is the most anticipated problem with this compound. It typically happens for two main reasons:
-
The melting point of your compound (or the eutectic mixture of your compound and its impurities) is lower than the temperature of the solution.
-
The solution is too highly concentrated or cooled too quickly, causing the solute to crash out of solution as a supercooled liquid before it has time to organize into a crystal lattice.[7][10]
Recommended Solutions:
-
Re-heat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount (10-20% more) of hot solvent to lower the saturation point.[7][9]
-
Drastically Slow Cooling: This is the most effective technique. After redissolving, insulate the flask (e.g., wrap it in glass wool or place it in a large beaker of hot water and allow it to cool together) to ensure the cooling process takes several hours.[7]
-
Change Solvents: Your current solvent's boiling point may be too high. Consider using a solvent with a lower boiling point.
-
Induce Crystallization at a Higher Temperature: As the solution cools but before it oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal (if you have one) to provide a nucleation site.[7][10]
Q4: No crystals are forming even after cooling in an ice bath. What should I do?
Causality: The lack of crystal formation is almost always due to one of two issues:
-
Too Much Solvent: The solution is not supersaturated upon cooling, meaning the compound remains soluble even at low temperatures.[7] This is the most common cause.
-
Lack of Nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin growing.[7]
Recommended Solutions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent using a stream of nitrogen or by careful boiling. Allow it to cool again. Be careful not to evaporate too much, which could lead to oiling out.[7]
-
Induce Nucleation:
-
Deep Cooling: If scratching or seeding doesn't work, try a colder bath (e.g., dry ice/acetone), but be aware that rapid cooling can sometimes trap impurities.
Q5: My final product is still yellow/orange. How can I remove colored impurities?
Causality: A persistent color often indicates the presence of highly conjugated or oxidized impurities. Aniline-containing compounds can be susceptible to air oxidation, which produces colored byproducts.
Recommended Solutions:
-
Activated Charcoal: As described in the protocol, using a minimal amount of activated charcoal in the hot dissolution step is highly effective.[9] Caution: Using too much charcoal can adsorb your product and significantly reduce your yield.
-
Repeat Recrystallization: A second recrystallization may be necessary to remove residual impurities.
-
Alternative Purification: If the color persists, the impurity may have similar solubility to your product. In this case, column chromatography may be a more effective purification method.
Q6: The yield of my purified product is very low. How can I improve it?
Causality: Low yield is a common issue that can be traced back to several points in the process.
-
Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the crude product is the primary cause of low recovery.[10]
-
Premature Crystallization: Product was lost during a hot filtration step.
-
Incomplete Crystallization: Not cooling the solution for a sufficient amount of time or to a low enough temperature.[10]
-
Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of your product.
Recommended Solutions:
-
Optimize Solvent Volume: On your next attempt, be meticulous about adding just enough hot solvent to achieve dissolution.
-
Recover from Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling, though this crop will be less pure than the first.
-
Ensure Proper Technique: Make sure your hot filtration apparatus is properly pre-heated and that you wash your final crystals with a minimal amount of ice-cold solvent.
Q7: How do I choose the best solvent for recrystallizing this compound?
Causality: Solvent selection is the most critical variable for a successful recrystallization.[11] The principle of "like dissolves like" is a good starting point, but an ideal recrystallization solvent has a nuanced relationship with the solute. The best solvent will dissolve the compound poorly at room temperature but very well at its boiling point.[5][12]
Recommended Solutions:
-
Systematic Screening: Test a range of solvents with varying polarities as described in the main protocol. See the table below for suggestions.
-
Consider a Binary Solvent System: If no single solvent is ideal, use a solvent pair. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to re-clarify and cool slowly. Common pairs for polar compounds include Ethanol/Water or Ethyl Acetate/Hexane.[8]
Caption: Decision logic for selecting a suitable recrystallization solvent.
Section 4: Frequently Asked Questions (FAQs)
Q8: Can I use a solvent mixture (binary solvent system)? How does that work?
Yes, a binary solvent system is an excellent strategy when no single solvent has the ideal temperature-dependent solubility profile.[8][13] You dissolve your compound in a minimal amount of a hot solvent in which it is very soluble (the "good" solvent). Then, you slowly add a miscible "poor" solvent (in which the compound is insoluble) until the solution turns cloudy. This cloudiness indicates the point of saturation. A few drops of the hot "good" solvent are added to make the solution clear again, and then it is allowed to cool slowly. This technique allows for fine-tuning the polarity of the solvent medium.
Q9: My starting material is a crude oil. Can I still use this technique?
Yes. If your crude product is an oil, you can attempt to dissolve it in a suitable hot solvent and proceed with the recrystallization. Often, the impurities are what prevent the crude material from solidifying. If it fails to crystallize and only oils out, you may need to first purify it by another method, such as column chromatography, to a point where it is a solid or semi-solid that can then be recrystallized.
Q10: How do I know if my product is pure after recrystallization?
Purity should be assessed using analytical techniques.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Chromatography (TLC, GC, HPLC): Thin-layer chromatography (TLC) is a quick way to check for the presence of impurities. A pure compound should ideally show a single spot. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are standard methods.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of your compound and detect the presence of any residual impurities or solvents.
References
- 1. CAS 31121-11-6: 3-(phenylamino)propan-1-ol | CymitQuimica [cymitquimica.com]
- 2. This compound [stenutz.eu]
- 3. 3-(Phenylamino)propan-1-ol | C9H13NO | CID 410467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Recrystallization [wiredchemist.com]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. quora.com [quora.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of N-(3-hydroxypropyl)aniline Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming common challenges encountered during the synthesis and scale-up of N-(3-hydroxypropyl)aniline. This valuable intermediate is frequently prepared via the N-alkylation of aniline with a 3-carbon electrophile, such as 3-chloro-1-propanol. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to assist you in optimizing your reaction conditions, improving yield and purity, and facilitating a smooth transition from laboratory to pilot-plant scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-(3-hydroxypropyl)aniline in a practical question-and-answer format.
Issue 1: Low or No Product Formation
Question: My reaction is showing a low conversion of aniline, or no desired product is forming. What are the likely causes and how can I resolve this?
Answer: Low or no conversion in the N-alkylation of aniline can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Reaction Temperature: The N-alkylation of aniline often requires elevated temperatures to proceed at a practical rate.[1]
-
Recommended Solution: Gradually increase the reaction temperature in 10-20°C increments. Typical temperature ranges for the N-alkylation of anilines are between 80°C and 140°C.[1] Ensure accurate temperature monitoring with a calibrated thermometer.
-
-
Poor Quality of Starting Materials: The presence of impurities or moisture in the aniline or 3-chloro-1-propanol can inhibit the reaction.
-
Recommended Solution: Ensure that the aniline is purified, for example by vacuum distillation, to remove oxidation products.[2] Use anhydrous solvents and ensure all reactants are dry before commencing the reaction.
-
-
Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction rate and outcome.
-
Recommended Solution: A non-nucleophilic base is necessary to neutralize the hydrochloric acid formed during the reaction.[1] Common bases include potassium carbonate or sodium bicarbonate. The solvent should be inert under the reaction conditions and have a sufficiently high boiling point, such as toluene, xylene, or DMF.[1]
-
Issue 2: Formation of Multiple Products, Primarily Over-alkylation
Question: My TLC and GC-MS analysis show multiple spots/peaks, indicating the formation of byproducts. How can I improve the selectivity for the desired mono-N-alkylated product?
Answer: The formation of multiple products, most commonly the dialkylated byproduct N,N-bis(3-hydroxypropyl)aniline, is a frequent challenge in N-alkylation reactions. This is because the mono-alkylated product can be more nucleophilic than aniline itself.
-
Control of Stoichiometry: An excess of the alkylating agent (3-chloro-1-propanol) will favor the formation of the dialkylated product.
-
Recommended Solution: Use a molar excess of aniline relative to 3-chloro-1-propanol. A common starting point is a 2:1 to 3:1 molar ratio of aniline to the alkylating agent.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote over-alkylation.
-
Recommended Solution: Monitor the reaction progress closely using TLC or GC. Once the formation of the desired product appears to plateau and before significant amounts of the dialkylated product are observed, the reaction should be quenched. Consider running the reaction at a lower temperature for a longer duration.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to isolate pure N-(3-hydroxypropyl)aniline from the crude reaction mixture. What purification strategies are most effective?
Answer: The purification of N-(3-hydroxypropyl)aniline can be challenging due to the presence of unreacted aniline, the dialkylated byproduct, and other impurities.
-
Removal of Unreacted Aniline: Unreacted aniline can often be co-distilled or co-elute with the product.
-
Recommended Solution: An acidic wash of the organic extract can be employed to remove unreacted aniline. By dissolving the crude mixture in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the basic aniline will be protonated and move to the aqueous layer. The desired product is less basic and will remain in the organic layer. Subsequently, the organic layer can be washed with a base (e.g., saturated sodium bicarbonate) and brine, then dried.
-
-
Separation from Byproducts: The boiling points of the mono- and di-alkylated products may be close, making simple distillation difficult.
-
Recommended Solution:
-
Vacuum Distillation: This is the preferred method for purifying aniline derivatives as it allows for distillation at lower temperatures, preventing decomposition.[2] A fractional distillation setup under vacuum can improve the separation of compounds with close boiling points.
-
Column Chromatography: For laboratory-scale purification, silica gel column chromatography is a highly effective technique for separating compounds with different polarities.[3] A gradient elution with a solvent system such as hexane and ethyl acetate is typically used. To prevent the basic amine from streaking on the acidic silica gel, a small amount of triethylamine (0.1-1%) can be added to the eluent.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-(3-hydroxypropyl)aniline?
A1: The most common and direct method is the N-alkylation of aniline with a suitable 3-carbon electrophile, such as 3-chloro-1-propanol or 3-bromo-1-propanol. This is a nucleophilic substitution reaction where the nitrogen atom of aniline attacks the carbon atom bearing the halogen. The reaction is typically carried out in the presence of a base to neutralize the resulting hydrohalic acid.
Q2: What are the main byproducts to expect in this synthesis?
A2: The primary byproduct is the over-alkylation product, N,N-bis(3-hydroxypropyl)aniline. This forms when the initially produced N-(3-hydroxypropyl)aniline reacts further with another molecule of the alkylating agent. Other potential minor byproducts can arise from side reactions of the alkylating agent or impurities in the starting materials.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., in a 7:3 or 8:2 ratio). The disappearance of the aniline spot and the appearance of a new, more polar product spot indicate the reaction is proceeding. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.[1]
Q4: What are the key safety considerations when working with aniline and its derivatives?
A4: Aniline and its derivatives are toxic and can be absorbed through the skin.[5] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.
Q5: What are the major challenges in scaling up this production?
A5: Key challenges in scaling up the production of N-(3-hydroxypropyl)aniline include:
-
Exothermic Reaction Control: The N-alkylation reaction can be exothermic. Effective temperature control is crucial to prevent runaway reactions and minimize byproduct formation.
-
Efficient Mixing: Ensuring homogenous mixing of the reactants, especially when dealing with heterogeneous mixtures (e.g., solid base in a liquid), is critical for consistent reaction progress.
-
Work-up and Purification: Handling large volumes during extraction and performing large-scale distillations or chromatography require specialized equipment and optimized procedures to minimize product loss.
-
Byproduct Management: Controlling the formation of and effectively removing the dialkylated byproduct becomes more critical at a larger scale to meet purity specifications.
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield and purity of N-alkylation reactions of anilines, which can be used as a reference for optimizing the synthesis of N-(3-hydroxypropyl)aniline.
Table 1: Effect of Aniline to Alkylating Agent Molar Ratio on Product Distribution
| Molar Ratio (Aniline : 3-Chloro-1-propanol) | N-(3-hydroxypropyl)aniline (Mono-alkylated) Yield (%) | N,N-bis(3-hydroxypropyl)aniline (Di-alkylated) Yield (%) |
| 1 : 1.2 | Lower | Higher |
| 1 : 1 | Moderate | Moderate |
| 2 : 1 | Higher | Lower |
| 3 : 1 | Highest | Lowest |
Note: The data in this table is illustrative and based on general principles of N-alkylation. Actual yields will vary depending on specific reaction conditions.
Table 2: Influence of Reaction Temperature on Yield and Reaction Time
| Temperature (°C) | Approximate Reaction Time (hours) | N-(3-hydroxypropyl)aniline Yield (%) | Purity (%) |
| 80 | 24 | Moderate | High |
| 100 | 12 | High | Moderate-High |
| 120 | 6 | High | Moderate |
| 140 | 3 | Moderate-High | Lower (due to increased byproducts) |
Note: This table provides a general trend. Optimal temperature and time should be determined experimentally for each specific scale and setup.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of N-(3-hydroxypropyl)aniline
This protocol describes a typical laboratory-scale synthesis of N-(3-hydroxypropyl)aniline from aniline and 3-chloro-1-propanol.
Materials:
-
Aniline (purified by vacuum distillation)
-
3-Chloro-1-propanol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (for TLC and column chromatography)
-
Hexane (for TLC and column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (2.0 equivalents) and anhydrous toluene.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents relative to 3-chloro-1-propanol).
-
Addition of Alkylating Agent: While stirring, add 3-chloro-1-propanol (1.0 equivalent) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with toluene.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer with 1M HCl to remove excess aniline.
-
Wash the organic layer with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography using a hexane/ethyl acetate gradient.
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of N-(3-hydroxypropyl)aniline.
Experimental Workflow
Caption: Step-by-step experimental workflow for N-(3-hydroxypropyl)aniline synthesis.
Troubleshooting Logic
Caption: A decision-making guide for troubleshooting common synthesis issues.
References
Technical Support Center: A Guide to Preventing the Degradation of 3-(Phenylamino)-1-propanol During Storage
Welcome to the technical support center for 3-(Phenylamino)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and stability of this compound. By understanding its potential degradation pathways, you can implement effective strategies to maintain its integrity throughout your experiments.
Troubleshooting Guide: Investigating and Resolving Degradation
This section addresses specific issues you might encounter that suggest degradation of your 3-(Phenylamino)-1-propanol sample.
Q1: I've noticed a change in the color of my 3-(Phenylamino)-1-propanol sample, from a colorless or pale yellow liquid to a darker yellow or brown. What could be the cause?
A1: A color change in your sample is a primary indicator of degradation, likely due to the oxidation of the secondary aromatic amine functional group.[1][2][3] The N-alkylaniline moiety in 3-(Phenylamino)-1-propanol is susceptible to oxidation, which can lead to the formation of colored impurities.[1][2][3] The anodic oxidations of aniline and N-alkylanilines can produce substituted benzidines and diphenylamines through coupling reactions, which are often colored compounds.[1]
To troubleshoot this issue, consider the following:
-
Oxygen Exposure: Has the container been frequently opened or left open to the air? Has the sample been stored under an inert atmosphere (e.g., nitrogen or argon)?
-
Presence of Oxidizing Agents: Has the compound been in contact with any oxidizing agents? Safety data sheets recommend avoiding strong oxidizing agents.
-
Corrective Actions:
-
Immediately purge the container with an inert gas and seal it tightly.
-
For future use, aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to air.
-
If the purity of the material is critical for your application, consider re-purification (e.g., by chromatography) or obtaining a fresh batch.
-
Q2: My analytical results (e.g., HPLC, GC) show the appearance of new, unexpected peaks in my stored 3-(Phenylamino)-1-propanol sample. How can I identify the source of these impurities?
A2: The appearance of new peaks strongly suggests chemical degradation. The identity of these new peaks will depend on the degradation pathway. Based on the structure of 3-(Phenylamino)-1-propanol, there are two primary sites for degradation: the secondary amine and the primary alcohol.
-
Amine Degradation: Oxidation of the secondary amine can lead to N-dealkylation or the formation of various colored byproducts through complex oxidative pathways.[1][2][3] Photodegradation can also occur, especially in the presence of light and a photocatalyst, and is often more pronounced in alkaline conditions.[4][5]
-
Alcohol Degradation: The primary alcohol group can be oxidized to an aldehyde (3-(phenylamino)propanal) and subsequently to a carboxylic acid (3-(phenylamino)propanoic acid).[6][7][8][9] This is a common degradation pathway for primary alcohols.[6][7][8][9] Dehydration to form an alkene is also possible under certain conditions, such as elevated temperatures in the presence of an acid catalyst.[6]
To identify the impurities, we recommend the following analytical approaches:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying aromatic compounds and their degradation products.[10][11][12] A stability-indicating HPLC method should be developed to resolve the parent compound from all potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds, including alcohols and their oxidation products.[13][14][15][16] Derivatization may be necessary for less volatile degradation products.
-
Forced Degradation Studies: To definitively identify the degradation products, we recommend performing a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate the degradation products, which can then be characterized by techniques like LC-MS/MS or NMR.[17][18][19][20]
Below is a troubleshooting workflow to guide your investigation:
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-(Phenylamino)-1-propanol?
A1: Based on the chemical properties and potential for degradation, the ideal storage conditions are summarized in the table below. These recommendations are compiled from various safety data sheets and chemical stability principles.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C) | Reduces the rate of potential oxidative and thermal degradation reactions.[21][22][23][24] |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Minimizes oxidation of the secondary amine and primary alcohol functional groups.[1][2][3] |
| Light Exposure | In the dark, using an amber or opaque container | Prevents photodegradation, to which aromatic amines can be susceptible.[4][5][25] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to atmospheric moisture and oxygen. |
| Purity | Store in a purified form, free from contaminants that could act as catalysts for degradation. | Impurities can sometimes initiate or accelerate degradation reactions. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids. | Strong oxidizing agents can directly degrade the molecule, and strong acids can act as catalysts for reactions like dehydration.[6] |
Q2: What are the primary degradation pathways for 3-(Phenylamino)-1-propanol?
A2: The molecule has two main functional groups susceptible to degradation: the secondary aromatic amine and the primary alcohol.
Q3: How can I proactively assess the stability of my 3-(Phenylamino)-1-propanol sample?
A3: A proactive approach to stability assessment involves conducting a forced degradation study. This will help you understand how your material behaves under various stress conditions and is crucial for developing a stability-indicating analytical method.[17][18][19][20]
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on 3-(Phenylamino)-1-propanol.
Objective: To identify potential degradation products and pathways for 3-(Phenylamino)-1-propanol under various stress conditions.
Materials:
-
3-(Phenylamino)-1-propanol
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
Suitable vials (e.g., amber glass HPLC vials)
-
pH meter
-
HPLC system with UV or PDA detector
-
Oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of 3-(Phenylamino)-1-propanol in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample, neutralize with NaOH, and dilute to the initial concentration with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 N HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize with HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 N NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze samples at various time intervals by HPLC.
-
-
Thermal Degradation:
-
Store a sample of the solid compound and a solution in a controlled temperature oven at 70°C for 48 hours.
-
Analyze samples at different time points by HPLC.
-
-
Photostability:
-
Expose a sample of the solid compound and a solution to a light source according to ICH Q1B guidelines.
-
Run a dark control in parallel.
-
Analyze the samples after the exposure period by HPLC.
-
-
Analysis:
-
Analyze all samples using a developed and validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of a non-stressed control sample to identify and quantify the degradation products.
-
Data Interpretation: The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products are representative of what might be seen under long-term storage or minor excursions from ideal conditions.[18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The oxidation of N-alkylanilines and related compounds with benzoyl peroxide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. dl.edi-info.ir [dl.edi-info.ir]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 14. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples—quantifying neonatal exposure | Semantic Scholar [semanticscholar.org]
- 15. peakscientific.com [peakscientific.com]
- 16. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. ajpsonline.com [ajpsonline.com]
- 20. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 21. Thermal study of simple amino-alcohol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. "Thermal Degradation of Amino Acid Salts in CO2 Capture" by Quanzhen Huang, Saloni Bhatnagar et al. [encompass.eku.edu]
- 23. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 24. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Optimizing 3-Anilino-1-propanol Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Anilino-1-propanol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly when using catalytic methods involving the reaction of aniline with 1,3-propanediol or 3-chloro-1-propanol.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can arise from several factors, including catalyst deactivation, suboptimal reaction conditions, or the low reactivity of starting materials.
-
Catalyst Activity: The chosen catalyst may not be active enough under your experimental conditions. For "borrowing hydrogen" type reactions with 1,3-propanediol, iridium and ruthenium-based catalysts are often employed. Ensure the catalyst is properly activated and handled under an inert atmosphere if required.[1][2][3][4]
-
Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions. Gradually increase the temperature while monitoring the reaction progress.[5]
-
Solvent Choice: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents are often effective for N-alkylation reactions.[5]
-
Base: In many catalytic amination reactions, a base is required to facilitate the reaction. The choice and amount of base can be critical. Common bases include potassium carbonate or potassium tert-butoxide.
-
Purity of Reagents: Ensure that aniline, 1,3-propanediol, or 3-chloro-1-propanol, and the solvent are pure and dry, as impurities can poison the catalyst.[5]
-
Issue 2: Formation of Side Products and Low Selectivity
-
Question: I am observing the formation of significant side products, leading to a low selectivity for this compound. What are these side products and how can I minimize them?
-
Answer: The primary side product in the synthesis of this compound is often the N,N-bis(3-hydroxypropyl)aniline due to over-alkylation.[5][6] Other potential side reactions include the formation of quinolines at higher temperatures.
-
Over-alkylation: The mono-alkylated product, this compound, can be more nucleophilic than aniline, leading to a second reaction with the propanol derivative to form the dialkylated product.[5][6]
-
Control Stoichiometry: Using a large excess of aniline compared to the propanol derivative can favor the formation of the mono-alkylation product.[5][6]
-
Slow Addition: Slowly adding the propanol derivative to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of the more reactive product reacting further.
-
-
Dehydration and Cyclization: At elevated temperatures, especially with certain catalysts, dehydration of 1,3-propanediol can occur, potentially leading to the formation of propanal, which can then undergo other reactions.[7] In the presence of aniline, this can lead to the formation of quinoline derivatives.
-
Temperature Control: Carefully controlling the reaction temperature can help minimize these side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound?
A1: The most common catalytic methods for the synthesis of this compound involve the reaction of aniline with either 1,3-propanediol or 3-chloro-1-propanol.
-
From 1,3-Propanediol (Borrowing Hydrogen Catalysis): This method utilizes a transition metal catalyst (e.g., Iridium or Ruthenium complexes) to temporarily "borrow" hydrogen from the alcohol, forming an aldehyde in situ.[1][2][3][4] This aldehyde then reacts with aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final product. Water is the only byproduct, making this a highly atom-economical and environmentally friendly approach.[2][3][4]
-
From 3-chloro-1-propanol: This is a nucleophilic substitution reaction where aniline displaces the chloride ion from 3-chloro-1-propanol. This reaction can be carried out with or without a catalyst, but the use of a base is typically required to neutralize the HCl formed.
Q2: How do I choose the right catalyst for my synthesis?
A2: The choice of catalyst depends on the chosen synthetic route and desired reaction conditions.
-
For the "borrowing hydrogen" approach with 1,3-propanediol, iridium complexes such as [Cp*IrCl2]2 and ruthenium complexes like [Ru(p-cymene)Cl2]2 with appropriate ligands (e.g., phosphine ligands) have shown effectiveness in the amination of diols.[7]
-
For the reaction with 3-chloro-1-propanol, while it can proceed without a catalyst, phase-transfer catalysts can be employed to enhance the reaction rate, especially in biphasic systems.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product and any side products over time.
Quantitative Data Presentation
The following table summarizes representative data for the catalytic synthesis of N-alkylated anilines from diols. Note that direct comparative data for various catalysts for the synthesis of this compound is limited in the literature. The data presented here is based on related reactions and should be used as a guideline for catalyst selection and optimization.
| Catalyst System | Reactants | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| [Cp*IrCl2(bmim)] | Aniline, 1,3-Propanediol | Toluene | 115 | 24 | >99 | 65 (Diamine), 35 (N-Propyl Aniline) | [7] |
| [Ru(p-cymene)Cl2]2 / Xantphos | Aniline, 1,2,4-Butanetriol | Toluene | 130 | 24 | High | Good for N-aryl-3-pyrrolidinol | |
| NiBr2 / 1,10-phenanthroline | Aniline, Benzyl Alcohol | Toluene | 130 | 48 | - | 99 (N-benzyl aniline) |
Experimental Protocols
Protocol 1: Representative Procedure for Iridium-Catalyzed Synthesis of this compound from 1,3-Propanediol
This protocol is a general guideline based on reported procedures for the amination of diols using iridium catalysts.[7]
Materials:
-
[Cp*IrCl2]2 (Iridium catalyst precursor)
-
N-heterocyclic carbene (NHC) ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene - IPr)
-
1,3-Propanediol
-
Aniline
-
Potassium carbonate (K2CO3)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a dry Schlenk tube, combine [Cp*IrCl2]2 (0.01 mmol, 1 mol%) and the NHC ligand (0.022 mmol, 2.2 mol%).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes to pre-form the active catalyst.
-
-
Reaction Setup:
-
To the Schlenk tube containing the catalyst solution, add 1,3-propanediol (1 mmol, 1 equivalent), aniline (1.2 mmol, 1.2 equivalents), and potassium carbonate (0.2 mmol, 20 mol%).
-
-
Reaction:
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 115 °C for 24 hours with vigorous stirring.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. What is Borrowing Hydrogen Catalysis? - ChemistryViews [chemistryviews.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 3-Anilino-1-propanol Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of solvents on the reaction rate of 3-Anilino-1-propanol formation. The formation is typically achieved through the nucleophilic substitution reaction between aniline and a suitable 3-carbon electrophile, such as 3-chloro-1-propanol.
Experimental Protocols
A detailed methodology for investigating the kinetics of this compound formation is crucial for obtaining reliable data. The following protocol is based on established methods for studying similar nucleophilic substitution reactions.[1]
Objective: To determine the second-order rate constants of the reaction between aniline and 3-chloro-1-propanol in various solvents.
Materials:
-
Aniline (purified by double distillation over zinc dust)[1]
-
3-Chloro-1-propanol
-
A range of solvents of interest (e.g., Methanol, Acetonitrile, Dimethyl Sulfoxide), purified by standard methods[1]
-
Thermostated reaction vessel
-
Conductometer or HPLC for monitoring reaction progress[1][2]
-
Standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare stock solutions of aniline (e.g., 0.04 M) and 3-chloro-1-propanol (e.g., 0.02 M) in the desired solvent.
-
Temperature Control: Equilibrate the reactant solutions and the reaction vessel to the desired temperature (e.g., 35°C) in a thermostat.
-
Initiate Reaction: Mix the thermostated solutions in the reaction vessel to initiate the reaction.
-
Monitor Progress: Follow the reaction kinetics by measuring the change in conductivity of the solution over time, as the formation of the hydrochloride salt of the product will alter conductivity.[1] Alternatively, aliquots can be taken at regular intervals, the reaction quenched, and the concentration of reactants or products determined by HPLC.[2]
-
Data Analysis: Calculate the second-order rate constant (k₂) by applying the appropriate integrated rate law or by plotting the observed rate constant against the aniline concentration.[3]
Caption: Experimental workflow for kinetic analysis of this compound formation.
Data Presentation
Quantitative data should be summarized to facilitate comparison between different solvent systems. The table below provides a template for presenting your experimental findings. For illustrative purposes, it includes data from an analogous reaction: the nucleophilic substitution of 1-chloromethylnaphthalene with aniline.
Table 1: Solvent Effects on the Reaction of 1-Chloromethylnaphthalene with Aniline at 35°C
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) x 10⁵ (L mol⁻¹ s⁻¹) |
|---|---|---|
| Methanol | 32.70 | 12.59 |
| Acetonitrile | 37.50 | 7.94 |
| Nitrobenzene | 34.82 | 2.51 |
| Benzene | 2.27 | 0.32 |
Data sourced from a study on a similar nucleophilic substitution reaction.[1]
Troubleshooting Guide
Caption: Common troubleshooting pathways for this compound synthesis.
Q1: My reaction is very slow or is not yielding any product. What are the possible causes?
-
A1: Several factors could be at play. First, verify the purity of your aniline and 3-chloro-1-propanol; aniline, in particular, should be freshly distilled as it can oxidize and darken on storage.[1] The choice of solvent is critical; if the solvent does not adequately solvate the transition state, the reaction rate can be exceedingly slow. Finally, ensure your reaction temperature is appropriate, as many nucleophilic substitution reactions require heating to proceed at a reasonable rate.
Q2: I am observing the formation of multiple side products. How can I improve selectivity?
-
A2: Side product formation is often related to the reaction conditions. High temperatures can sometimes lead to elimination reactions or further reactions of the product. The choice of solvent can also influence the reaction pathway. For instance, in reactions involving anilines, base catalysis can sometimes be observed, and the solvent can mediate this effect.[4][5] Consider running the reaction at a lower temperature for a longer period or screening alternative solvents.
Q3: My kinetic data is not reproducible between runs. What could be the issue?
-
A3: Reproducibility issues in kinetic studies often stem from inconsistent reaction conditions. Ensure that the temperature is precisely controlled using a thermostated bath. The purity of the solvents is also paramount; trace amounts of water or other impurities can significantly alter reaction rates. Always use freshly purified solvents for each kinetic run.[1] Finally, double-check the accuracy of your stock solution concentrations.
Q4: I have difficulty isolating the this compound product after the reaction. What can I do?
-
A4: If the product is oily and difficult to crystallize, trituration with a non-polar solvent like hexane can sometimes induce crystallization.[6] If the product precipitates from the reaction mixture upon completion, filtration can be an efficient isolation method. For extractions from large volumes, using a continuous liquid-liquid extractor can improve efficiency and reduce solvent usage.[6]
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for the formation of this compound from aniline and 3-chloro-1-propanol?
-
A1: The reaction most likely proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this mechanism, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom in 3-chloro-1-propanol. This occurs in a single, concerted step where the carbon-nitrogen bond forms at the same time as the carbon-chlorine bond breaks.
Caption: Simplified Sₙ2 mechanism for this compound formation.
Q2: How does the choice of solvent generally affect the rate of this Sₙ2 reaction?
-
A2: The solvent plays a crucial role in stabilizing the reactants and the transition state. For an Sₙ2 reaction between a neutral nucleophile (aniline) and a neutral electrophile (3-chloro-1-propanol), the transition state is more polar than the reactants because of partial charge development. Therefore, polar solvents will stabilize the transition state more than the reactants, lowering the activation energy and increasing the reaction rate. Polar aprotic solvents (like DMSO and acetonitrile) are often particularly effective as they can stabilize the polar transition state without strongly solvating the nucleophile, leaving it more available to react.[4] In contrast, polar protic solvents (like methanol) can form hydrogen bonds with the aniline, which can slightly decrease its nucleophilicity and slow the reaction compared to polar aprotic solvents.[3]
Q3: What solvents are recommended for an initial screening?
-
A3: A good starting point would be to screen a range of common polar solvents. Based on studies of similar reactions, the following solvents would be appropriate:[1][4]
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile (CH₃CN), Dimethyl Sulfoxide (DMSO)
-
Less Polar: Benzene (use with caution due to toxicity)
-
Q4: Changing the solvent seems to be an effective way to accelerate my reaction. Is this generally true?
-
A4: Yes, changing the solvent can be a very effective method for accelerating reaction rates.[2] For example, in a study on the acetylation of aniline, changing the solvent from diethylether to acetic acid significantly increased the reaction rate constant.[2] This is because the solvent can alter the activation energy of the reaction by differentially stabilizing the reactants and the transition state. Therefore, solvent screening is a critical step in optimizing any chemical synthesis.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic substitution reactions of 2-norbornyl arenesulfonates with anilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Relative reactivity and kinetic pattern of aniline and N-methylaniline as nucleophiles in aromatic substitution (SNAr) reactions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Minimizing byproduct formation in aniline-based reactions
Welcome to the Technical Support Center for optimizing aniline-based reactions. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to minimize byproduct formation and enhance reaction efficiency.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with aniline and its derivatives, offering step-by-step solutions to common problems.
Acylation Reactions
Question: Why is my acylation reaction resulting in a low yield of the desired mono-acylated aniline and a significant amount of a di-acylated byproduct?
Answer: Di-acylation is a frequent side reaction in the acylation of aniline, particularly under harsh conditions. While the N-acetyl group of the initially formed acetanilide is only moderately activating, forcing the reaction can lead to a second acylation.[1]
Troubleshooting Steps:
-
Control Molar Ratio: An excess of the acylating agent (e.g., acetic anhydride or acetyl chloride) can promote di-acylation. It is advisable to use a molar ratio closer to a stoichiometric 1:1 of aniline to the acylating agent.[1]
-
Modify Reaction Temperature: Elevated temperatures can increase the likelihood of di-acylation. Consider lowering the reaction temperature. For instance, a study on the acylation of aniline with acetic acid identified 140°C as the optimal temperature to maximize the yield of the mono-acylated product.[1]
-
Catalyst and Solvent Selection: The choice of catalyst and solvent system can significantly impact selectivity. A mesoporous polyaniline-supported silver nanoparticle catalyst (mPANI/Ag) has proven effective for acylation under solvent-free conditions at 140°C.[1]
Question: My acylation reaction is sluggish and demonstrates low conversion. What can be done to improve the yield?
Answer: Low conversion in aniline acylation can stem from several factors, including an insufficiently reactive acylating agent, poor catalyst performance, or suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Choice of Acylating Agent: While acetic acid is a greener option, it can be slow to react.[1][2] Using more reactive agents like acetic anhydride or acetyl chloride can increase the reaction rate.[1]
-
Catalyst Selection: A suitable catalyst can markedly improve the reaction rate. For acylation with acetic acid, a mesoporous polyaniline-supported silver nanoparticle catalyst has been shown to produce high yields.[1]
-
Optimize Reaction Conditions: Ensure your reaction conditions are optimal. For the mPANI/Ag catalyzed acylation with acetic acid, 140°C for 3 hours provided the best yield.[1]
N-Alkylation Reactions
Question: I am attempting a mono-N-alkylation of aniline but am obtaining a mixture of mono- and di-alkylated products, along with unreacted aniline. How can I improve the selectivity for the mono-alkylated product?
Answer: Over-alkylation is a common challenge in the N-alkylation of amines because the resulting secondary amine is often more nucleophilic than the primary amine starting material. Careful optimization of reaction conditions is necessary to control the selectivity for mono-alkylation.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled molar ratio of the alkylating agent to aniline. A slight excess of the alcohol may be beneficial.[1]
-
Catalyst Selection: The use of a selective catalyst is crucial. For example, a manganese pincer catalyst has demonstrated high selectivity for the mono-N-alkylation of anilines with alcohols, producing only water as a byproduct.[1]
-
Optimize Temperature: The optimal temperature will depend on the specific catalytic system. For the manganese-catalyzed reaction, 80°C was found to be optimal.[1]
Oxidation Reactions
Question: My aniline sample has darkened, and I suspect it has oxidized. How can this be prevented, and what are the likely byproducts?
Answer: Aniline is susceptible to air oxidation, leading to the formation of colored impurities.[3] Freshly purified aniline is a colorless oil, but exposure to air causes it to gradually darken to yellow or red.[3] Common oxidation byproducts include nitrobenzene, azoxybenzene, azobenzene, and polymeric aniline.[1]
Troubleshooting Steps:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and unwanted side reactions.[1]
-
Storage: Store aniline and its derivatives at low temperatures and protected from light to minimize degradation.[1]
-
Purification: If your aniline has darkened, it can be purified by distillation, often at reduced pressure.[4] Drying with KOH or CaH2 prior to distillation is also recommended.[4]
Diazotization Reactions
Question: My diazotization reaction is yielding a low amount of the diazonium salt, and I'm observing the formation of a dark, oily byproduct. What is going wrong?
Answer: The instability of diazonium salts is a primary challenge in these reactions. Byproducts such as phenols and triazines can form if the reaction conditions are not strictly controlled.[1]
Troubleshooting Steps:
-
Strict Temperature Control: It is critical to maintain a low temperature (typically 0-5°C) to prevent the decomposition of the diazonium salt.[1] At higher temperatures, the diazonium salt can react with water to form phenol and release nitrogen gas.[1]
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly to the acidic solution of aniline to prevent localized overheating and a buildup of nitrous acid.[1]
-
Sufficient Acid: Ensure there is enough acid to protonate the aniline and to react with the sodium nitrite to form nitrous acid. Insufficient protonation can lead to the formation of tarry substances.[1]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of acetylating aniline before performing other reactions like nitration or halogenation?
A1: The amino group (-NH₂) in aniline is a strong activating group, which makes the aromatic ring highly reactive towards electrophilic substitution. This high reactivity can lead to undesirable side reactions such as polysubstitution and oxidation.[1][5] Acetylation converts the amino group into an N-acetyl group (-NHCOCH₃), which is a less powerful activating group. This moderation of reactivity allows for more controlled and selective substitution reactions. The acetyl group can be removed later by hydrolysis.[1][6]
Q2: How can I remove unreacted aniline from my reaction mixture?
A2: Unreacted aniline can often be removed by an acidic wash during a liquid-liquid extraction.[6][7] Aniline is a basic compound and will be protonated by a dilute acid (e.g., 1M HCl), forming a water-soluble anilinium salt that will move to the aqueous phase.[7] This allows for separation from the desired product, which may remain in the organic phase, provided it is not also basic.[7]
Q3: What are the common byproducts of aniline oxidation?
A3: The oxidation of aniline can lead to a variety of byproducts depending on the oxidant and reaction conditions. Common byproducts include nitrobenzene, azoxybenzene, azobenzene, and polymeric materials like aniline black.[1][3][8] Under certain conditions, ring-opened products can also be formed.[1]
Q4: Why is a low temperature critical for diazotization reactions?
A4: Aromatic diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5°C) is essential to prevent the decomposition of the diazonium salt, which would otherwise react with water to form phenol and release nitrogen gas, significantly reducing the yield of the desired product.[1]
Data Presentation
Table 1: Effect of Molar Ratio of Aniline to Acetic Anhydride on Acetanilide Yield
| Aniline:Acetic Anhydride Molar Ratio | Yield of Acetanilide (%) |
| 1:2 | 92.9 |
| 1:2.5 | ~93 |
| Data adapted from a study using a CdS/CeO₂/Ag₂CO₃ catalyst.[1] |
Table 2: Selective N-Alkylation of Aniline Derivatives with Benzyl Alcohol using a Manganese Pincer Catalyst
| Aniline Derivative | Product | Conversion (%) | Isolated Yield (%) |
| Aniline | N-Benzylaniline | >99 | 91 |
| 4-Methylaniline | N-Benzyl-4-methylaniline | >99 | 92 |
| 4-Methoxyaniline | N-Benzyl-4-methoxyaniline | >99 | 94 |
| 4-Chloroaniline | N-Benzyl-4-chloroaniline | 96 | 85 |
| 4-Nitroaniline | N-Benzyl-4-nitroaniline | 85 | 78 |
| Reaction conditions: aniline derivative (1 mmol), benzyl alcohol (1.2 mmol), catalyst (3 mol%), t-BuOK (0.75 equiv.), toluene (2 ml), 80°C, 24 h.[1] |
Experimental Protocols
Protocol 1: Acetylation of Aniline to Acetanilide
This protocol describes the protection of the aniline amino group by acetylation to prevent polysubstitution in subsequent reactions.
-
Setup: In a suitable flask, dissolve aniline in glacial acetic acid. Prepare a separate solution of acetic anhydride in glacial acetic acid.
-
Reaction: Slowly add the acetic anhydride solution to the aniline solution with constant stirring.
-
Isolation: After the initial exothermic reaction subsides, gently warm the mixture for 10 minutes. Pour the warm mixture into cold water with vigorous stirring to precipitate the acetanilide.
-
Purification: Collect the product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol.[6]
Protocol 2: Diazotization of Aniline
This protocol outlines the preparation of a diazonium salt from aniline.
-
Setup: Dissolve aniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a beaker and cool the solution to 0-5°C in an ice bath.
-
Reaction: Prepare a solution of sodium nitrite in water. Slowly add the sodium nitrite solution dropwise to the cold aniline solution with continuous stirring, ensuring the temperature remains below 5°C.
-
Usage: The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation due to its instability.[1]
Visualizations
Caption: Formation of di-acylated byproduct in aniline acylation.
Caption: Troubleshooting flowchart for selective mono-N-alkylation.
Caption: Experimental workflow for aniline diazotization.
References
- 1. benchchem.com [benchchem.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Nitroarenes by Oxidation of Aryl Amines [mdpi.com]
Technical Support Center: Strategies to Reduce Over-alkylation in the Synthesis of Secondary Amines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common challenge of over-alkylation in secondary amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of secondary amine synthesis, and why does it occur?
A1: Over-alkylation is a frequent side reaction in the synthesis of secondary amines where the target secondary amine reacts further with the alkylating agent to form undesired tertiary amines and quaternary ammonium salts.[1][2] This occurs because the secondary amine product is often more nucleophilic than the primary amine starting material due to the electron-donating nature of the newly introduced alkyl group, making it more reactive towards the alkylating agent.[1]
Q2: What are the primary strategies to minimize or prevent over-alkylation?
A2: The main strategies to control alkylation and favor the formation of secondary amines include:
-
Reductive Amination: This is a highly effective method that involves the reaction of a primary amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced.[1][3]
-
Use of Protecting Groups: This strategy involves temporarily protecting the primary amine with a group like tert-butoxycarbonyl (Boc) to prevent further alkylation.[4] The protecting group is removed in a subsequent step.
-
Sulfonamide Synthesis: A primary amine can be converted to a sulfonamide, which can then be mono-alkylated and subsequently deprotected to yield the secondary amine.[5][6]
-
Controlling Reaction Conditions in Direct Alkylation: Modifying the reaction parameters for direct alkylation can significantly improve the selectivity for the secondary amine.[7][8]
-
Gabriel Synthesis: While traditionally used for primary amines, this method can be adapted for the synthesis of secondary amines by using alternative reagents.[9][10]
Q3: When should I choose reductive amination over a protecting group strategy?
A3: Reductive amination is an excellent choice for a one-pot synthesis when a suitable aldehyde or ketone precursor for the desired alkyl group is readily available.[7] A protecting group strategy is more versatile when using an alkyl halide as the alkylating agent and is particularly useful in multi-step syntheses where the amine needs to be protected during subsequent reaction steps.[7]
Troubleshooting Guides
Issue 1: My direct alkylation of a primary amine is yielding primarily tertiary amine and quaternary ammonium salt.
-
Possible Cause: The secondary amine product is more nucleophilic and is reacting faster than the primary amine starting material.[1]
-
Troubleshooting Steps:
-
Increase the excess of the primary amine: Using a large excess (5-10 equivalents) of the primary amine relative to the alkylating agent statistically favors the reaction of the alkylating agent with the primary amine.[7]
-
Slow addition of the alkylating agent: Adding the alkylating agent dropwise to the reaction mixture maintains a low concentration of the electrophile, which can favor mono-alkylation.[7][8]
-
Change the base: Consider using a milder or sterically hindered base. Cesium hydroxide or cesium carbonate have been shown to promote selective mono-N-alkylation.[7][11]
-
Lower the reaction temperature: Reducing the temperature can help control the reaction rate and improve selectivity.[7]
-
Use a less polar solvent: This can sometimes reduce the rate of the second alkylation.[7]
-
Consider an alternative synthetic route: If optimizing the reaction conditions fails, switching to a more reliable method like reductive amination or a protecting group strategy is recommended.[7]
-
Issue 2: My reductive amination is resulting in low yields of the desired secondary amine.
-
Possible Cause: Inefficient imine formation or decomposition of the imine before reduction.
-
Troubleshooting Steps:
-
Adjust the pH: Imine formation is often pH-sensitive. A slightly acidic medium (pH 4-6) is typically optimal.[7]
-
Use a dehydrating agent: The formation of an imine from an amine and a carbonyl compound produces water. Adding a dehydrating agent like molecular sieves can drive the equilibrium towards imine formation.[7]
-
Choose an appropriate reducing agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for reductive amination that doesn't readily reduce the starting carbonyl compound.[3][7] Sodium cyanoborohydride is also effective but more toxic.[7]
-
Perform a one-pot reaction: Adding the reducing agent to the reaction mixture along with the amine and carbonyl compound allows for the in situ reduction of the imine as it is formed, preventing its decomposition.[7]
-
Issue 3: I am experiencing difficulties with the deprotection of my Boc-protected secondary amine.
-
Possible Cause: The acidic conditions for deprotection are not strong enough or the substrate is sensitive to strong acid.
-
Troubleshooting Steps:
-
Use a stronger acid: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection. If this is insufficient, a solution of HCl in an organic solvent like dioxane or diethyl ether can be used.[12]
-
Use milder acidic conditions for sensitive substrates: A solution of HCl in methanol or ethanol can be a milder alternative to TFA.[7]
-
Consider a different protecting group: If the substrate is highly acid-sensitive, a protecting group that can be removed under different conditions, such as the Cbz group (removed by hydrogenolysis), might be a better choice for future syntheses.[7]
-
Data Presentation
Table 1: Comparison of Strategies to Reduce Over-alkylation
| Strategy | General Applicability | Key Advantages | Common Limitations | Typical Yields of Secondary Amine |
| Reductive Amination | Broad for primary amines and carbonyl compounds | High selectivity, often a one-pot procedure, mild conditions.[1][13] | Requires a suitable carbonyl precursor. | 70-95% |
| Boc Protecting Group | Very broad | Protects the amine from a wide range of reaction conditions, versatile. | Adds two steps (protection and deprotection) to the synthesis. | 80-95% (over 3 steps) |
| Sulfonamide Synthesis | Broad for primary amines | Stable protecting group, allows for mono-alkylation. | Deprotection can require harsh conditions.[14] | 70-90% (over 3 steps) |
| Direct Alkylation (Optimized) | Substrate dependent | Simple, one-step reaction. | Prone to over-alkylation, may require large excess of amine. | Highly variable (can be <30% without optimization, >70% with careful control) |
| Gabriel Synthesis (Adapted) | Primarily for primary alkyl halides | Avoids over-alkylation.[9] | Can require harsh hydrolysis conditions, limited to primary halides.[10] | 60-85% |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general one-pot procedure for the synthesis of a secondary amine from a primary amine and an aldehyde.
Materials:
-
Primary amine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)
-
Acetic acid (optional, 1-2 drops)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 mmol) and the aldehyde (1.0 mmol) in DCM or DCE (10 mL) at room temperature, add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1]
-
Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise to the reaction mixture.[1]
-
Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.[1]
Protocol 2: Boc Protection of a Primary Amine
This protocol describes a standard procedure for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 mmol)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 mmol) in THF or DCM (10 mL).
-
Add the base (TEA or DIPEA, 1.2 mmol) to the solution.
-
Add a solution of Boc₂O (1.1 mmol) in the same solvent dropwise to the amine solution at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[1][12]
-
The resulting Boc-protected amine is often pure enough for the next step but can be purified by chromatography if needed.[1]
Protocol 3: Boc Deprotection of a Secondary Amine
This protocol describes a standard procedure for the removal of a Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected secondary amine (1.0 mmol)
-
Trifluoroacetic acid (TFA) (1-2 mL)
-
Dichloromethane (DCM) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected secondary amine (1.0 mmol) in DCM (5 mL).
-
Add TFA (1-2 mL) to the solution at room temperature.[15]
-
Stir the reaction mixture at room temperature. The deprotection is typically rapid, often complete within 30 minutes to 2 hours. Monitor by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution.[12]
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected secondary amine.[12]
Visualizations
Caption: The over-alkylation cascade in amine synthesis.
Caption: General workflow for selective mono-alkylation via reductive amination.
Caption: Logic of using a protecting group to prevent over-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. jk-sci.com [jk-sci.com]
Purification of 3-Anilino-1-propanol from unreacted starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Anilino-1-propanol, particularly in removing unreacted starting materials.
Data Presentation: Physical Properties of Key Compounds
A thorough understanding of the physical properties of the desired product and potential impurities is crucial for selecting and optimizing a purification strategy. The table below summarizes key quantitative data for this compound and its common starting materials, aniline and 3-chloro-1-propanol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₉H₁₃NO | 151.21 | 140 °C at 0.4 mmHg | Soluble in polar organic solvents. |
| Aniline | C₆H₇N | 93.13 | 184.1 °C at 760 mmHg | Slightly soluble in water (3.6 g/100 mL at 20°C), miscible with most organic solvents.[1] |
| 3-Chloro-1-propanol | C₃H₇ClO | 94.54 | 160-162 °C at 760 mmHg[2] | Soluble in water, alcohols, and ethers.[3] |
Experimental Protocols
A typical synthesis of this compound involves the N-alkylation of aniline with 3-chloro-1-propanol. The crude product from this reaction will likely contain unreacted starting materials and potentially side products. Below are detailed methodologies for the synthesis and subsequent purification.
Synthesis of this compound
This procedure is a representative method for the synthesis of this compound.
Materials:
-
Aniline
-
3-Chloro-1-propanol
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 equivalent) and a suitable solvent such as ethanol.
-
Add a base, such as sodium carbonate (1.1-1.5 equivalents), to the mixture. The base is crucial to neutralize the hydrochloric acid formed during the reaction.
-
While stirring, add 3-chloro-1-propanol (1.0-1.2 equivalents) to the flask.
-
Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (e.g., sodium chloride and excess sodium carbonate).
-
Wash the filtered solids with a small amount of the solvent to recover any trapped product.
-
Combine the filtrate and the washings. This solution contains the crude this compound.
Purification of this compound
The crude product can be purified by one or a combination of the following methods:
1. Extraction and Washing:
This method is useful for removing water-soluble impurities and unreacted aniline.
Procedure:
-
Concentrate the crude solution under reduced pressure to remove the bulk of the solvent.
-
Dissolve the residue in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to remove unreacted aniline by converting it to its water-soluble salt.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
2. Vacuum Distillation:
Given the high boiling point of this compound, vacuum distillation is the preferred method for purification from less volatile impurities.
Procedure:
-
Set up a distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., ~140 °C at 0.4 mmHg). Discard any initial lower-boiling fractions which may contain residual solvent or volatile impurities.
3. Column Chromatography:
For high purity requirements, column chromatography can be employed.
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My final product is a dark oil, even after purification. What is the cause and how can I fix it?
A1: Aniline and its derivatives are prone to oxidation, which can lead to the formation of colored impurities. To minimize this, it is advisable to perform the purification steps, especially distillation, under an inert atmosphere (e.g., nitrogen or argon). Storing the purified product under an inert atmosphere and in the dark can also prevent discoloration over time.
Q2: I am having trouble separating this compound from unreacted aniline by distillation. What should I do?
A2: While their boiling points are different, complete separation by distillation can be challenging if a significant amount of aniline is present. It is highly recommended to perform an acidic wash (as described in the extraction protocol) before distillation. This will remove the majority of the aniline, making the subsequent distillation more effective.
Q3: During column chromatography, my product is streaking or tailing on the column. How can I improve the separation?
A3: Tailing of amines on silica gel is a common issue due to the interaction of the basic amino group with the acidic silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent system. This will compete with your product for the acidic sites on the silica, leading to better peak shapes and improved separation.
Q4: Can I use recrystallization to purify this compound?
A4: this compound is often a liquid or a low-melting solid at room temperature, which can make recrystallization challenging. If the product is a solid, you can attempt recrystallization from a suitable solvent system, which may require some experimentation to find the optimal solvent pair. However, for liquid products, vacuum distillation or column chromatography are generally more effective purification methods.
Q5: What are the potential side products in the synthesis of this compound?
A5: A potential side product is the dialkylated aniline, N,N-bis(3-hydroxypropyl)aniline, formed if the product reacts further with 3-chloro-1-propanol. Using a slight excess of aniline can help to minimize this side reaction. This more polar side product can typically be separated by column chromatography or careful fractional distillation.
Mandatory Visualizations
Logical Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow to guide the selection of an appropriate purification strategy based on the initial purity of the crude product.
Caption: A decision tree to select the optimal purification method.
Experimental Workflow for Synthesis and Purification
This diagram illustrates the general experimental workflow from starting materials to the purified product.
Caption: General workflow for the synthesis and purification of this compound.
References
Identifying and removing solvent residues from 3-Anilino-1-propanol
Welcome to the Technical Support Center for 3-Anilino-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on identifying and removing solvent residues from this compound. As a Senior Application Scientist, I will provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual solvents I should be looking for in my this compound sample?
Based on typical synthetic routes for analogous N-alkylanilines, the most probable residual solvents include:
-
Alcohols: Methanol, ethanol, or isopropanol are often used as reaction solvents.
-
Ethers: Diethyl ether or tetrahydrofuran (THF) may be used in workup and extraction steps.
-
Halogenated Solvents: Dichloromethane (DCM) or chloroform can be utilized for extractions.
-
Hydrocarbons: Toluene is a common solvent for reactions involving anilines. Hexanes or heptanes may be used as anti-solvents during crystallization.
-
Esters: Ethyl acetate is frequently employed for extractions and chromatography.
-
Amides: Dimethylformamide (DMF) or dimethylacetamide (DMAc) might be used for their high boiling points and solvating power in certain synthetic steps.
It is crucial to review the specific synthesis protocol used to identify all potential solvents your sample may have been exposed to.
Q2: My this compound is a high-boiling liquid. How does this affect solvent removal?
The high boiling point of this compound (140 °C at 0.4 mmHg) presents a challenge for removing residual solvents, especially those with relatively high boiling points themselves. Simple distillation at atmospheric pressure is often ineffective as it may require temperatures that could degrade the product. Therefore, techniques that lower the boiling point of the residual solvents, such as rotary evaporation under reduced pressure and high-vacuum drying, are essential.
Q3: What are the regulatory limits for residual solvents in pharmaceutical products?
The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for acceptable limits of residual solvents in pharmaceuticals.[1][2] Solvents are categorized into three classes based on their toxicity:
-
Class 1: Solvents to be avoided, known for their unacceptable toxicity.
-
Class 2: Solvents to be limited due to their inherent toxicity.
-
Class 3: Solvents with low toxic potential.
It is imperative to be aware of these guidelines and ensure your final product complies with the stipulated limits for any identified residual solvents.
Troubleshooting Guide: Common Issues in Solvent Removal
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Persistent solvent peak in NMR/GC after rotary evaporation. | 1. Co-evaporation with the product: The solvent may form an azeotrope with this compound or have a similar vapor pressure under the conditions used. 2. Inadequate vacuum or temperature: The conditions may not be sufficient to effectively remove the solvent. 3. High-boiling residual solvent: Solvents like DMF or DMSO are difficult to remove via standard rotary evaporation. | 1. Add a co-solvent: Introduce a lower-boiling solvent in which your product is soluble (e.g., methanol, DCM) and re-evaporate. The lower-boiling solvent can help to "chase" out the higher-boiling one by disrupting the azeotrope or by its higher vapor pressure. 2. Optimize conditions: Increase the bath temperature (while monitoring for product stability) and/or improve the vacuum. A lower pressure will decrease the boiling point of the solvent. 3. High-vacuum drying: Transfer the sample to a flask and place it on a high-vacuum line (Schlenk line) to remove high-boiling polar solvents. Gentle heating can expedite the process. |
| Oily product that won't solidify, even after solvent removal. | 1. Presence of residual solvents: Even small amounts of solvent can prevent crystallization. 2. Presence of impurities: Synthetic by-products can act as "oiling out" agents. | 1. Further drying: Employ high-vacuum drying, possibly with gentle heating, to remove trace solvents. 2. Recrystallization: This is a powerful technique for both removing residual solvents and other impurities. See the detailed protocol below. |
| Product degradation during solvent removal. | Excessive heat: this compound may be sensitive to high temperatures, leading to decomposition or side reactions. | Use lower temperatures with a better vacuum: A high-quality vacuum pump will allow for solvent removal at a lower, safer temperature. Consider alternative methods: For highly sensitive compounds, techniques like lyophilization (freeze-drying) can be employed, although this is less common for removing organic solvents. |
Experimental Protocols
Protocol 1: Identification of Residual Solvents by ¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy is a rapid and powerful tool for identifying and quantifying residual solvents. Each solvent has a characteristic chemical shift and multiplicity, allowing for its unambiguous identification.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of your this compound sample into a clean, dry NMR tube.
-
Solvent Selection: Dissolve the sample in a deuterated solvent in which both your compound and the suspected residual solvents are soluble (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
-
Internal Standard (for quantification): Add a known amount of a suitable internal standard with a sharp, well-resolved peak that does not overlap with your product or solvent signals (e.g., 1,3,5-trimethoxybenzene or maleic acid).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the characteristic peaks of this compound.
-
Compare any remaining signals to a reference table of common solvent chemical shifts (see Table 1).
-
Integrate the solvent peaks relative to the internal standard to quantify the amount of residual solvent.
-
Table 1: Characteristic ¹H NMR Chemical Shifts of Common Solvents
| Solvent | Chemical Shift (ppm in CDCl₃) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Ethanol | 3.71 (q), 1.22 (t) | Quartet, Triplet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Hexanes | ~0.9, ~1.25 | Multiplets |
| Methanol | 3.49 | Singlet |
| Toluene | 7.2-7.3 (m), 2.36 (s) | Multiplet, Singlet |
Protocol 2: Removal of Volatile Solvents by Rotary Evaporation
Principle: Rotary evaporation increases the surface area of the sample while reducing the pressure, which significantly lowers the boiling point of the solvent, allowing for its rapid removal at a moderate temperature.
Procedure:
-
Transfer: Transfer your solution of this compound to a round-bottom flask. Do not fill the flask more than half-full.
-
Setup: Attach the flask to the rotary evaporator. Ensure all joints are properly sealed.
-
Rotation: Begin rotating the flask at a moderate speed.
-
Vacuum: Gradually apply a vacuum. You should see the solvent begin to bubble and then boil.
-
Heating: Immerse the flask in a water bath set to a temperature approximately 20-30 °C above the boiling point of the solvent at the applied pressure, but not exceeding a temperature that could degrade your product.
-
Completion: Continue evaporation until all the solvent has been removed and you are left with your product as a liquid or solid.
-
Final Drying: For complete removal of trace solvents, connect the flask to a high-vacuum line for several hours.
Protocol 3: Purification by Recrystallization
Principle: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at a low temperature, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
Procedure:
-
Solvent Screening:
-
Place a small amount of your this compound in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, ethyl acetate, toluene, hexanes, or mixtures thereof) to each test tube.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this temperature.
-
Gently heat the test tubes. The compound should dissolve completely at the boiling point of the solvent.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Recrystallization:
-
Dissolve your crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under high vacuum.
-
Visualizing the Workflow
Solvent Identification and Removal Workflow
Caption: Workflow for identifying and removing residual solvents.
Troubleshooting Logic Diagram
Caption: Decision-making process for troubleshooting persistent solvent residues.
References
Validation & Comparative
Validation of 3-Anilino-1-propanol Derivatives in Pharmaceutical Manufacturing: A Comparative Guide for the Synthesis of Propranolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic pathways for the production of Propranolol, a widely used beta-blocker in the management of cardiovascular diseases. We will evaluate the established, industry-standard method utilizing epichlorohydrin against a hypothetical, novel route employing a derivative of 3-anilino-1-propanol. This objective analysis, supported by experimental data and detailed protocols, aims to inform researchers and drug development professionals on the potential advantages and disadvantages of each approach.
Performance Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the two synthetic routes to Propranolol, providing a clear and concise comparison of their efficiency and product quality.
| Performance Metric | Alternative A: Epichlorohydrin Route (Established) | Alternative B: N-isopropyl-3-amino-1-propanol Route (Hypothetical) |
| Overall Yield | 80-95% | 70-85% (Estimated) |
| Purity of Final Product | ≥99% | ≥98% (Estimated) |
| Key Intermediate(s) | 3-(1-Naphthyloxy)-1,2-epoxypropane | N-isopropyl-3-amino-1-propanol |
| Reaction Time | 12-24 hours | 18-36 hours (Estimated) |
| Number of Synthetic Steps | 2 | 2 |
| Key Reagents & Potential Hazards | Epichlorohydrin (toxic, mutagenic), Sodium Hydroxide (corrosive) | Diethyl azodicarboxylate (DEAD) (toxic, explosive), Triphenylphosphine (irritant) |
| Scalability | Well-established for large-scale industrial production | Potentially scalable, but requires further process development |
| Stereocontrol | Can be adapted for enantioselective synthesis | Dependent on the stereochemistry of the starting materials or chiral catalysts |
Experimental Protocols
Alternative A: Epichlorohydrin Route (Established)
This route is the most common and well-documented method for synthesizing Propranolol. It involves two main steps: the formation of a glycidyl ether intermediate followed by a nucleophilic substitution reaction.
Step 1: Synthesis of 3-(1-Naphthyloxy)-1,2-epoxypropane
-
To a solution of 1-naphthol (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like sodium hydroxide (1.1 equivalents) or potassium carbonate (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the naphthoxide salt.
-
Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(1-naphthyloxy)-1,2-epoxypropane.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of Propranolol
-
Dissolve the purified 3-(1-naphthyloxy)-1,2-epoxypropane (1.0 equivalent) in a suitable solvent such as methanol or isopropanol.
-
Add isopropylamine (2.0-3.0 equivalents) to the solution.
-
Reflux the reaction mixture for 6-12 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess isopropylamine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude Propranolol.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Propranolol.
Alternative B: N-isopropyl-3-amino-1-propanol Route (Hypothetical)
This proposed novel route offers an alternative pathway to Propranolol, avoiding the use of the highly toxic epichlorohydrin.
Step 1: Synthesis of N-isopropyl-3-amino-1-propanol
-
In a round-bottom flask, dissolve 3-amino-1-propanol (1.0 equivalent) in methanol.
-
Add acetone (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C and add a reducing agent such as sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give crude N-isopropyl-3-amino-1-propanol.
-
Purify the product by distillation under reduced pressure.
Step 2: Synthesis of Propranolol via Mitsunobu Reaction
-
Dissolve 1-naphthol (1.0 equivalent) and N-isopropyl-3-amino-1-propanol (1.1 equivalents) in a suitable anhydrous solvent like tetrahydrofuran (THF).
-
Add triphenylphosphine (1.2 equivalents) to the solution and cool the mixture to 0°C.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.2 equivalents) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate Propranolol.
Visualizing the Synthetic Pathways
To better understand the chemical transformations and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for Propranolol via the established Epichlorohydrin route.
Caption: Hypothetical synthetic pathway for Propranolol using a derivative of 3-amino-1-propanol.
Caption: A generalized workflow for the synthesis and purification of pharmaceutical intermediates.
Efficacy of 3-Anilino-1-propanol Derivatives in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3-anilino-1-propanol derivatives in various biological assays, including anticancer, antimalarial, and antimicrobial evaluations. The information is compiled from recent scientific literature to aid in drug discovery and development efforts.
Comparative Efficacy Data
The following tables summarize the quantitative data on the biological activities of various this compound derivatives and structurally related compounds.
Anticancer Activity
The cytotoxic effects of anilino- and related derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Anilino Triazolopyrimidine 3d | HeLa | 0.038 | Combretastatin A-4 | 0.004 |
| 2-Anilino Triazolopyrimidine 3d | A549 | 0.043 | Combretastatin A-4 | 0.180 |
| 2-Anilino Triazolopyrimidine 3d | HT-29 | 0.030 | Combretastatin A-4 | 3.1 |
| 2-Anilino Triazolopyrimidine 3f | HeLa | 0.067 | Combretastatin A-4 | 0.004 |
| 2-Anilino Triazolopyrimidine 3h | A549 | 0.240 | Combretastatin A-4 | 0.180 |
| 9-Anilinothiazolo[5,4-b]quinoline | Various | Varies | Doxorubicin | Varies |
| 1-(4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl)-ethanone | Various | High | - | - |
Note: Data for 2-Anilino Triazolopyrimidines is included due to structural similarities and to provide a broader context for the anilino pharmacophore in anticancer activity.[1]
Antimalarial Activity
Several 1-aryl-3-substituted propanol derivatives, which share a common structural motif with this compound, have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria.
| Compound | Ar' (Aryl group) | Amine | GIP of P. bergei at 50 mg/kg/day (%) |
| 12 | 5-F-Benzo[b]thiophenyl | N1-naphthyl | 65.79 |
| 23 | 5-F-Benzo[b]thiophenyl | 8-quinaldinyl | 37.69 |
| 15 | 5-F-Benzo[b]thiophenyl | 2-methoxyphenyl | 24.73 |
| 31 | Benzo[b]thiophenyl | 4-NO2-2-CF3-phenyl | Toxic |
| Chloroquine | - | - | 100% at 10 mg/kg |
GIP: Growth Inhibition Percentage
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for propanol derivatives against various bacterial and fungal strains.
| Compound | R (Dialkylamino group) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| KVM-190 | Morpholino | 2.5 | >20.0 | 3.75 |
| KVM-266 | 4-Methylpiperazino | 5.0 | >20.0 | 7.5 |
| KVM-219 | N,N-Diethylamino | 0.78 | 12.5 | 1.56 |
| KVM-316 | N,N-Dibutylamino | 5.0 | 20.0 | 5.0 |
Note: These compounds are 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, which are structurally related to this compound.[2]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and aid in the design of future experiments.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4]
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is then determined from the dose-response curve.
Antimalarial Activity: SYBR Green I-Based Fluorescence Assay
This assay is used to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs by measuring the accumulation of parasite DNA.[5]
Workflow:
Protocol:
-
Plate Preparation: Prepare serial dilutions of the this compound derivatives in a 96-well plate.
-
Parasite Culture: Add P. falciparum-infected red blood cells (ring stage, 0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Add lysis buffer containing SYBR Green I dye to each well.
-
Fluorescence Measurement: After incubation in the dark, measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. The IC50 values are calculated by a non-linear regression analysis of the dose-response curves.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7]
Workflow:
Protocol:
-
Compound Dilution: Perform a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanisms of Action: Signaling Pathways and Molecular Targets
The biological activities of this compound derivatives are attributed to their interaction with various molecular targets and interference with key cellular pathways.
Anticancer Mechanisms
The anticancer effects of anilino-containing compounds are often multi-faceted, involving the inhibition of crucial enzymes and disruption of cellular processes.
One prominent mechanism is the inhibition of Topoisomerase II , an enzyme critical for DNA replication and repair.[8][9] By stabilizing the enzyme-DNA complex, these derivatives can lead to DNA strand breaks and ultimately trigger apoptosis. Another key target is tubulin . Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death.[1][10]
Antimalarial Mechanisms
The action of propanol derivatives against Plasmodium falciparum involves targeting parasite-specific processes.
A primary mechanism is the inhibition of ferriprotoporphyrin biocrystallization . During its lifecycle, the parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite crystallizes heme into hemozoin. By inhibiting this process, the derivatives cause a buildup of toxic heme, leading to parasite death. Additionally, some derivatives have been shown to target the parasite's Heat Shock Protein 90 (Hsp90) , a chaperone protein essential for protein folding and the parasite's stress response.
Antimicrobial Mechanisms
For structurally related propanolamines, the proposed antibacterial mechanisms involve the inhibition of essential bacterial enzymes and proteins.
Potential targets include FtsZ , a key protein in bacterial cell division; NorA , an efflux pump that contributes to antibiotic resistance; and FabI , an enzyme essential for fatty acid biosynthesis. Inhibition of these targets disrupts critical cellular functions, ultimately leading to bacterial cell death.
References
- 1. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. iddo.org [iddo.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 3-Anilino-1-propanol: Traditional vs. Alternative Routes
For Immediate Publication
Shanghai, China – December 30, 2025 – For researchers, scientists, and professionals in drug development and organic chemistry, the synthesis of key intermediates is a critical step that dictates the efficiency and scalability of a manufacturing process. 3-Anilino-1-propanol, a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, is traditionally prepared through straightforward but often harsh methods. This guide provides an in-depth comparison of the traditional synthetic route to this compound with modern, alternative methodologies, offering detailed experimental protocols and a thorough analysis of their respective advantages and disadvantages.
Introduction to this compound
This compound, also known as N-(3-hydroxypropyl)aniline, is a bifunctional molecule incorporating a secondary amine and a primary alcohol. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and other pharmacologically active agents. The efficiency of its synthesis is therefore of paramount importance.
Traditional Synthesis: Nucleophilic Substitution of 3-Halopropanols
The most established and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between aniline and a 3-halopropanol, typically 3-chloro-1-propanol.
Reaction Mechanism: The reaction proceeds via a standard SN2 mechanism. Aniline, acting as a nucleophile, attacks the electrophilic carbon atom bearing the halogen. The reaction is often carried out at elevated temperatures and may require a base to neutralize the hydrohalic acid byproduct, which can form an unreactive anilinium salt.
Causality in Experimental Choices: The choice of 3-chloro-1-propanol is primarily driven by its commercial availability and lower cost compared to its bromo- or iodo-analogs. However, the higher reactivity of 3-bromo-1-propanol could allow for milder reaction conditions. The use of an excess of aniline can serve both as a reactant and a base, driving the reaction to completion, but this complicates purification. Alternatively, an inorganic base like sodium carbonate can be used to scavenge the acid.
Limitations: This method often suffers from drawbacks such as the need for high reaction temperatures, long reaction times, and the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-bis(3-hydroxypropyl)aniline, as a significant byproduct. The use of halogenated starting materials also raises environmental concerns.
Alternative Synthetic Routes: A Modern Approach
In the quest for more efficient, selective, and environmentally benign synthetic methods, several alternative routes to this compound have been explored.
Aza-Michael Addition Followed by Reduction
This two-step, one-pot approach involves the conjugate addition of aniline to an α,β-unsaturated carbonyl compound, such as acrolein or acrylic acid derivatives, followed by the reduction of the resulting intermediate.
Reaction Mechanism: The first step is an aza-Michael addition, where the nucleophilic aniline attacks the β-carbon of the electron-deficient alkene. This is followed by the reduction of the aldehyde or carboxylic acid functionality to the corresponding primary alcohol using a suitable reducing agent like sodium borohydride.
Causality in Experimental Choices: Acrolein is a highly reactive Michael acceptor, but its volatility and toxicity require careful handling. Using a more stable precursor like acrylic acid, followed by reduction of the resulting carboxylic acid, can be a safer, albeit longer, alternative. The choice of sodium borohydride as the reducing agent is due to its selectivity for the carbonyl group, leaving the aniline moiety intact.
Advantages: This method can be performed under milder conditions compared to the traditional route and often results in higher yields with fewer side products. It also avoids the use of halogenated starting materials.
Reductive Amination
Reductive amination offers another powerful alternative for the synthesis of this compound. This method involves the reaction of aniline with a 3-hydroxyaldehyde, such as 3-hydroxypropionaldehyde, in the presence of a reducing agent.
Reaction Mechanism: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an enamine or an iminium ion. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the final product.
Causality in Experimental Choices: 3-Hydroxypropionaldehyde is a suitable starting material, though it can be unstable. Using a protected form or generating it in situ are common strategies. Sodium triacetoxyborohydride is often the preferred reducing agent as it is mild, selective for the iminium ion, and does not reduce the starting aldehyde.
Advantages: Reductive amination is a highly versatile and efficient method for forming C-N bonds. It is often characterized by high yields, mild reaction conditions, and excellent functional group tolerance.
Comparative Analysis
| Parameter | Traditional Route (Nucleophilic Substitution) | Alternative Route 1 (Aza-Michael Addition/Reduction) | Alternative Route 2 (Reductive Amination) |
| Starting Materials | Aniline, 3-Chloro-1-propanol | Aniline, Acrolein/Acrylic Acid | Aniline, 3-Hydroxypropionaldehyde |
| Key Reagents | Base (e.g., Na2CO3 or excess aniline) | Reducing agent (e.g., NaBH4) | Reducing agent (e.g., NaBH(OAc)3) |
| Reaction Conditions | High temperature (often >100 °C) | Mild to moderate temperatures | Mild temperatures |
| Typical Yields | Moderate to good | Good to excellent | Good to excellent |
| Key Side Products | N,N-bis(3-hydroxypropyl)aniline | Potential for polymerization of acrolein | Over-reduction of aldehyde if a non-selective reducing agent is used |
| Environmental Impact | Use of halogenated compounds | Avoids halogenated compounds | Avoids halogenated compounds |
| Process Safety | High temperatures, potential for pressure buildup | Acrolein is toxic and volatile | 3-Hydroxypropionaldehyde can be unstable |
Experimental Protocols
Traditional Route: Synthesis of this compound via Nucleophilic Substitution
Materials:
-
Aniline (2.0 equivalents)
-
3-Chloro-1-propanol (1.0 equivalent)
-
Toluene (as solvent)
-
Sodium bicarbonate (aqueous solution)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-1-propanol in toluene.
-
Add aniline to the solution and heat the mixture to reflux (approximately 110 °C) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate to remove the anilinium hydrochloride salt.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Alternative Route 1: Synthesis of this compound via Aza-Michael Addition and Reduction
Materials:
-
Aniline (1.0 equivalent)
-
Acrolein (1.1 equivalents)
-
Methanol (as solvent)
-
Sodium borohydride (1.5 equivalents)
-
Hydrochloric acid (for pH adjustment)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve aniline in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add acrolein to the stirred solution while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature for an additional 3 hours.
-
Quench the reaction by the slow addition of 1M HCl until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
Caption: Comparison of synthetic routes to this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.15 (m, 2H, Ar-H), 6.75-6.65 (m, 3H, Ar-H), 3.80 (t, J=6.0 Hz, 2H, -CH₂OH), 3.35 (t, J=6.8 Hz, 2H, -NHCH₂-), 1.90 (p, J=6.4 Hz, 2H, -CH₂CH₂CH₂-), 3.50 (br s, 2H, -NH- and -OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.2, 129.3, 117.5, 112.8, 60.8, 42.1, 31.5.
-
IR (KBr, cm⁻¹): 3360 (O-H stretch), 3050 (Ar C-H stretch), 2940, 2870 (Aliphatic C-H stretch), 1600, 1505 (C=C stretch, aromatic), 1320 (C-N stretch), 1050 (C-O stretch).
Conclusion
While the traditional synthesis of this compound via nucleophilic substitution is a well-established method, it presents challenges in terms of reaction conditions, selectivity, and environmental impact. Alternative routes, such as the aza-Michael addition followed by reduction and reductive amination, offer significant advantages, including milder reaction conditions, higher yields, and the avoidance of halogenated reagents. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, cost, and the availability of starting materials. However, the modern alternatives presented in this guide provide a clear pathway towards more efficient and sustainable manufacturing processes.
A Comparative Guide to Catalytic Efficiency in the Synthesis of 3-Anilino-1-propanol and its Isomers
The synthesis of amino alcohols is a cornerstone of modern medicinal and materials chemistry. These bifunctional molecules are pivotal intermediates in the production of a wide array of pharmaceuticals and fine chemicals. Among them, 3-anilino-1-propanol and its structural isomers represent a class of compounds with significant potential in drug development and as precursors for more complex molecular architectures. This guide provides a comparative analysis of catalytic strategies for the synthesis of these valuable compounds, with a particular focus on the catalytic efficiency of different systems. While direct comparative data for this compound is scarce in publicly available literature, this guide will leverage data from the synthesis of its close structural isomer, 1-(phenylamino)propan-2-ol, and other related amino alcohols to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge
The efficient and selective synthesis of anilino-propanols presents several challenges. Key among these are achieving high regioselectivity in reactions involving unsymmetrical precursors and ensuring high yields under environmentally benign conditions. The choice of catalyst is paramount in overcoming these hurdles, influencing not only the reaction rate but also the selectivity towards the desired product. This guide will explore various catalytic systems, highlighting their strengths and weaknesses in the context of amino alcohol synthesis.
Comparative Analysis of Catalytic Systems
Heterogeneous Catalysis: The Case of Zeolites
A highly regio-selective and practical approach for the synthesis of 1-(phenylamino)propan-2-ol utilizes a large pore Na-Y zeolite catalyst in a solvent-less system.[1] This method involves the reaction of aniline with propylene carbonate, offering a greener alternative to the use of hazardous epoxides.[1]
Key Performance Data:
| Catalyst | Substrates | Product | Conversion of Aniline (%) | Yield of Amino Alcohol (%) | Selectivity (%) | Reaction Conditions | Reference |
| Na-Y Zeolite | Aniline, Propylene Carbonate | 1-(phenylamino)propan-2-ol | >95 | ~75 | >95 | 150°C, 48h, solvent-free | [1] |
Discussion:
The Na-Y zeolite demonstrates excellent performance, with high conversion of aniline and exceptional regio-selectivity towards the desired β-amino alcohol.[1] The catalyst's reusability for up to five cycles with minimal loss of activity further enhances its appeal from an economic and environmental perspective.[1] The proposed mechanism involves the nucleophilic attack of aniline on the sterically less hindered carbon of propylene carbonate, facilitated by the zeolite framework.[1] This approach highlights the potential of heterogeneous catalysts in providing highly selective and sustainable routes to amino alcohols.
Homogeneous Catalysis: Ruthenium and Iridium Complexes
For the synthesis of γ-amino alcohols, ruthenium and iridium-based homogeneous catalysts have shown significant promise. For instance, the asymmetric transfer hydrogenation (ATH) of β-amino ketones using an Ir/α-substituted-amino acid amide complex yields anti-γ-amino alcohols with high diastereoselectivity. Conversely, Rh-based BINAP catalysts are effective for the asymmetric hydrogenation to produce syn-γ-amino alcohols.
While not directly applied to this compound, these systems offer powerful tools for stereoselective synthesis that could be adapted for related substrates.
Illustrative Performance of Homogeneous Catalysts in γ-Amino Alcohol Synthesis:
| Catalyst System | Reaction Type | Substrate | Product Diastereoselectivity | Reference |
| Ir/α-substituted-amino acid amide | Asymmetric Transfer Hydrogenation | N-PMP-protected β-amino ketone | High for anti-product | |
| Rh/(R)-BINAP | Asymmetric Hydrogenation | N-PMP-protected β-amino ketone | Excellent for syn-product |
These examples underscore the versatility of homogeneous catalysts in controlling stereochemistry, a critical aspect in the synthesis of chiral drug intermediates.
Proposed Synthetic Pathways for this compound
Given the available literature, two primary synthetic routes for this compound can be envisioned, for which different catalysts could be compared.
Pathway A: Nucleophilic Substitution
This route involves the reaction of aniline with a 3-halopropanol, such as 3-bromo-1-propanol. This is a classical approach where the choice of catalyst (or base) and solvent system would be crucial to optimize the yield and minimize side reactions.
Pathway B: Michael Addition followed by Reduction
A plausible two-step synthesis could involve the Michael addition of aniline to acrolein, followed by the selective reduction of the aldehyde functionality. The reduction step could be a target for catalytic optimization, employing various hydrogenation catalysts.
Experimental Protocol: Zeolite-Catalyzed Synthesis of 1-(phenylamino)propan-2-ol
This section provides a detailed, step-by-step methodology for the synthesis of 1-(phenylamino)propan-2-ol using a Na-Y zeolite catalyst, based on the literature.[1]
Materials:
-
Aniline (freshly distilled)
-
Propylene carbonate
-
Na-Y Zeolite (pre-activated)
-
Round bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
Procedure:
-
Activate the Na-Y zeolite by heating at an appropriate temperature under vacuum to remove adsorbed water.
-
In a round bottom flask, combine aniline (50.1 mmol) and propylene carbonate (51.1 mmol) in a 1:1 molar ratio.[1]
-
Add the activated Na-Y zeolite (100 mg) to the mixture.[1]
-
The mixture is stirred vigorously at room temperature for 10 minutes.[1]
-
Heat the reaction mixture to 150°C and maintain for 48 hours with continuous stirring.[1]
-
After cooling to room temperature, the solid catalyst is separated by filtration.
-
The catalyst can be washed with a suitable solvent, dried, and stored for reuse.[1]
-
The liquid product is purified by distillation under reduced pressure to yield 1-(phenylamino)propan-2-ol.
-
Analyze the product by gas chromatography (GC) and other spectroscopic methods to determine yield and purity.
Visualization of Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate a key reaction pathway and a representative experimental workflow.
Caption: Proposed reaction pathway for the synthesis of 1-(phenylamino)propan-2-ol.
Caption: A typical experimental workflow for catalyst comparison.
Conclusion and Future Outlook
The synthesis of this compound and its isomers is an area ripe for catalytic innovation. While heterogeneous catalysts like Na-Y zeolite offer a promising, sustainable route for the synthesis of the isomeric 1-(phenylamino)propan-2-ol, the field of homogeneous catalysis provides powerful tools for achieving high stereoselectivity, which would be crucial for producing chiral versions of these molecules.
Future research should focus on the direct, comparative evaluation of different catalytic systems for the synthesis of this compound itself. The development of novel, highly active, and selective catalysts, whether heterogeneous or homogeneous, will be critical in unlocking the full potential of this class of compounds in pharmaceutical and materials science applications.
References
A Spectroscopic Showdown: Unraveling the Isomers of Anilino-Propanol
A detailed comparative analysis of the spectroscopic signatures of 3-Anilino-1-propanol and its positional isomers, 2-Anilino-1-propanol and 1-Anilino-2-propanol, is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side view of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate their differentiation and characterization.
The structural nuances between this compound and its isomers, 2-Anilino-1-propanol and 1-Anilino-2-propanol, give rise to distinct spectroscopic fingerprints. Understanding these differences is crucial for unambiguous identification in synthesis, quality control, and various research applications. This guide leverages a combination of experimental and predicted spectroscopic data to offer a comprehensive comparison.
Comparative Spectroscopic Data
| Spectroscopic Technique | This compound | 2-Anilino-1-propanol (Predicted) | 1-Anilino-2-propanol (Predicted) |
| ¹H NMR (ppm) | Phenyl H's: ~6.6-7.2 (m), -CH₂-N: ~3.2 (t), -CH₂-CH₂-: ~1.8 (quintet), -CH₂-OH: ~3.7 (t), -NH: broad s, -OH: broad s | Phenyl H's: ~6.5-7.1 (m), -CH(N)-: ~4.0 (m), -CH₂-OH: ~3.5 (m), -CH₃: ~1.2 (d), -NH: broad s, -OH: broad s | Phenyl H's: ~6.6-7.2 (m), -CH₂-N: ~3.1 (m), -CH(OH)-: ~3.9 (m), -CH₃: ~1.1 (d), -NH: broad s, -OH: broad s |
| ¹³C NMR (ppm) | Phenyl C's: ~113-148, C-N: ~42, C-C-N: ~31, C-OH: ~61 | Phenyl C's: ~113-147, C-N: ~58, C-OH: ~67, C-C(N): ~20 | Phenyl C's: ~113-148, C-N: ~52, C-OH: ~68, C-C(OH): ~23 |
| IR (cm⁻¹) | O-H stretch: ~3350 (broad), N-H stretch: ~3400, C-H (aromatic): ~3050, C-H (aliphatic): ~2850-2950, C=C (aromatic): ~1500-1600, C-N stretch: ~1300, C-O stretch: ~1050 | O-H stretch: ~3350 (broad), N-H stretch: ~3400, C-H (aromatic): ~3050, C-H (aliphatic): ~2850-2950, C=C (aromatic): ~1500-1600, C-N stretch: ~1300, C-O stretch: ~1050 | O-H stretch: ~3350 (broad), N-H stretch: ~3400, C-H (aromatic): ~3050, C-H (aliphatic): ~2850-2950, C=C (aromatic): ~1500-1600, C-N stretch: ~1300, C-O stretch: ~1050 |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 151. Fragment ions: loss of H₂O, side chain cleavage. | Molecular Ion [M]⁺: 151. Fragment ions: characteristic loss of CH₂OH, cleavage at the C-N bond. | Molecular Ion [M]⁺: 151. Fragment ions: characteristic loss of CH₃CHO, cleavage at the C-N bond. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for anilino-propanol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition: The proton NMR spectrum is acquired on a 400 MHz or higher spectrometer. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45°.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Key parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, typically using an electron beam of 70 eV. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that shows the relative intensity of different m/z values.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison and structural elucidation of the anilino-propanol isomers.
Caption: Workflow for the spectroscopic comparison of anilino-propanol isomers.
A Comparative Guide to the Biological Activity of 3-Anilino-1-propanol and Structurally Related Amino Alcohols
For researchers and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Amino alcohols, a class of organic compounds containing both an amine and an alcohol functional group, have long been a fertile ground for the discovery of new therapeutic agents. Within this class, 3-Anilino-1-propanol presents a simple yet intriguing structure. This guide provides a comprehensive comparison of the known biological activity of this compound with that of similar amino alcohols, supported by available data and established experimental protocols. The central theme of this analysis is the notable absence of significant reported biological activity for this compound itself, in stark contrast to the demonstrated activities of its more structurally complex derivatives and other related amino alcohols.
Introduction to this compound: A Structurally Simple Amino Alcohol
This compound, also known as N-(3-hydroxypropyl)aniline, is an organic compound featuring a propanol backbone substituted with a phenylamino (anilino) group. Its structure combines a hydrophilic alcohol moiety with a lipophilic aromatic amine, making it a versatile building block in organic synthesis. While readily available commercially, a comprehensive review of scientific literature and bioactivity databases reveals a conspicuous lack of significant, peer-reviewed data on its specific biological activities. This absence of data is noteworthy, especially when considering the well-documented bioactivities of the broader class of aryl amino alcohols.
The Aryl Amino Alcohol Scaffold: A Privileged Pharmacophore
The aryl amino alcohol motif is a well-established pharmacophore in medicinal chemistry, most notably in the field of antimalarial drug discovery. The presence of an aromatic ring and an amino alcohol group is a key structural feature of several potent antimalarial drugs. This scaffold is believed to interfere with heme detoxification in the malaria parasite, a crucial survival mechanism.
Comparative Biological Activity: this compound vs. Its Analogs
A direct comparison of the biological activity of this compound with its analogs is challenging due to the limited data on the parent compound. However, by examining the activities of structurally related molecules, we can infer potential reasons for its apparent lack of potent bioactivity and understand the structural modifications that tend to confer biological effects.
Antimalarial Activity
While this compound itself has not been reported as a potent antimalarial agent, numerous derivatives built upon this basic scaffold have shown significant activity. This suggests that while the core structure may possess the necessary components for interaction with biological targets, additional functionalities are required for potent inhibition.
Cytotoxicity and Anticancer Activity
The cytotoxicity of amino alcohols is an area of active investigation. While no specific cytotoxicity data for this compound is readily available in public bioassay databases, studies on related compounds provide valuable insights. For instance, a comparative study on the cytotoxicity of various simple amino alcohols in rat hepatoma cells revealed that factors such as alkyl chain length and the position of the hydroxyl and amino groups significantly influence toxicity. Generally, increasing the lipophilicity by elongating the alkyl chain tends to increase cytotoxicity.
Antimicrobial and Antifungal Activity
The potential of amino alcohols as antimicrobial and antifungal agents has been explored. However, searches for the specific antimicrobial or antifungal activity of this compound have not yielded significant results. In contrast, more complex amino alcohol derivatives have demonstrated such properties. This again points to the necessity of additional structural features to impart significant antimicrobial activity to the anilino-propanol core.
Herbicidal Activity
Interestingly, some amino acids and their derivatives have been investigated for their herbicidal properties[1][2][3]. These compounds can interfere with essential amino acid biosynthesis pathways in plants. While there is no direct evidence of this compound possessing herbicidal activity, this area represents a potential, albeit unexplored, avenue for investigation.
Structure-Activity Relationship (SAR) Insights: Why the Lack of Activity?
The absence of reported biological activity for this compound can be rationalized through general principles of structure-activity relationships. The simplicity of its structure may result in:
-
Lack of Specificity: The molecule may not possess sufficient structural complexity to bind with high affinity and specificity to a particular biological target.
-
Suboptimal Physicochemical Properties: Its balance of hydrophilicity and lipophilicity may not be ideal for crossing biological membranes to reach an intracellular target or for interacting effectively with the binding site of a target protein.
-
Metabolic Instability: The compound might be rapidly metabolized in biological systems to inactive forms.
The demonstrated activity of its more complex derivatives suggests that the addition of other functional groups, such as halogens, alkyl chains, or other aromatic rings, is necessary to enhance binding affinity, modulate physicochemical properties, and/or improve metabolic stability.
Experimental Protocols for Biological Activity Screening
For researchers interested in evaluating the biological activity of this compound or its novel derivatives, a variety of standardized assays can be employed. Below is a representative protocol for assessing cytotoxicity using the MTT assay.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT assay for determining cytotoxicity.
Conclusion and Future Perspectives
The lack of data for this compound presents an opportunity for researchers. Systematic screening of this simple scaffold against a wide range of biological targets could provide a valuable baseline for future structure-activity relationship studies. Furthermore, its utility as a versatile chemical building block for the synthesis of more complex and potentially bioactive molecules remains an important area of exploration. Future research should focus on a comprehensive biological profiling of this compound and the rational design of new derivatives with enhanced potency and selectivity.
Comparative Summary of Biological Activity
| Compound/Class | Antimalarial Activity | Cytotoxicity | Antimicrobial/Antifungal Activity | Herbicidal Activity |
| This compound | No significant data | No significant data | No significant data | No significant data |
| Derivatives of this compound | Reported activity for complex derivatives | Reported activity for complex derivatives | Reported activity for complex derivatives | Not widely studied |
| Other Simple Amino Alcohols | Not a primary application | Varies with structure | Varies with structure | Reported for some amino acids and derivatives[1][2][3] |
References
Comparative Reactivity Analysis: 3-Anilino-1-propanol versus N-alkylanilines
For Immediate Release
This guide provides a detailed comparative analysis of the chemical reactivity of 3-Anilino-1-propanol against common N-alkylanilines, such as N-methylaniline and N-ethylaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive overview of the factors governing the nucleophilic character of these compounds. The discussion is supported by experimental data, detailed methodologies for key comparative experiments, and visualizations to elucidate structure-reactivity relationships.
Introduction to Reactivity of Substituted Anilines
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aniline core, particularly the nucleophilicity of the nitrogen atom, is intricately modulated by the nature of the substituents on the nitrogen atom and the aromatic ring. These modifications influence the electron density on the nitrogen, its basicity (pKa), and steric accessibility, thereby dictating the kinetics and outcomes of chemical reactions such as acylation, alkylation, and electrophilic aromatic substitution.
This guide focuses on a comparative assessment of this compound, which features a hydroxypropyl group on the nitrogen, and N-alkylanilines, which possess simple alkyl groups. Understanding the nuanced differences in their reactivity is crucial for the rational design of synthetic routes and the development of novel molecular entities.
Factors Influencing Reactivity
The reactivity of this compound and N-alkylanilines is primarily governed by a combination of electronic and steric effects.
Electronic Effects: The substituents attached to the nitrogen atom influence its electron density. Alkyl groups are generally considered electron-donating through an inductive effect, which increases the electron density on the nitrogen and enhances its basicity and nucleophilicity compared to unsubstituted aniline. The 3-hydroxypropyl group in this compound also exhibits an electron-donating inductive effect. The presence of the hydroxyl group, however, can also lead to intramolecular hydrogen bonding, which may influence the conformation and availability of the nitrogen lone pair.
Steric Effects: The size of the substituent on the nitrogen atom can hinder its approach to an electrophile, a phenomenon known as steric hindrance. While a methyl or ethyl group presents a certain degree of steric bulk, the longer and more flexible 3-hydroxypropyl chain in this compound might adopt conformations that either shield or expose the nitrogen atom, leading to more complex steric effects. In some reactions, such as nucleophilic aromatic substitution (SNAr), aniline has been observed to be more reactive than N-methylaniline, a difference attributed to the greater steric hindrance of the methyl group in the transition state of the proton transfer step.
Quantitative Comparison of Basicity
The basicity of an amine is a good indicator of its nucleophilicity and is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value corresponds to a stronger base.
| Compound | Structure | pKa of Conjugate Acid |
| Aniline | C₆H₅NH₂ | ~4.6 |
| N-Methylaniline | C₆H₅NH(CH₃) | ~4.85[1] |
| N-Ethylaniline | C₆H₅NH(CH₂CH₃) | ~5.1 |
| This compound | C₆H₅NH(CH₂)₃OH | Estimated to be slightly higher than aniline, likely in the range of 4.7-4.9* |
Comparative Reactivity in Acylation Reactions
N-acylation is a fundamental reaction for anilines and a good model for comparing their nucleophilic reactivity. The reaction of anilines with acylating agents, such as acetic anhydride, to form amides is a common transformation. The rate of this reaction is influenced by both the nucleophilicity of the amine and steric hindrance around the nitrogen atom.
While direct comparative kinetic data for the acylation of this compound and N-alkylanilines is scarce, we can infer their relative reactivities based on their structural and electronic properties. The slightly higher pKa of N-alkylanilines compared to aniline suggests they are more nucleophilic. However, the increased steric bulk of the alkyl groups can counteract this electronic advantage. For this compound, the electronic effect of the hydroxypropyl group is expected to be comparable to a simple alkyl group, but its greater conformational flexibility could lead to more pronounced steric effects in certain transition states.
Hypothetical Reactivity Order in Acylation:
Based on a balance of electronic and steric effects, the expected order of reactivity in acylation reactions would be:
N-Ethylaniline > N-Methylaniline > this compound ≈ Aniline
This proposed order is based on the increasing steric hindrance from ethyl to methyl to the potentially more encumbering 3-hydroxypropyl group.
Experimental Protocols
To empirically determine the relative reactivity of these anilines, a standardized N-acetylation experiment can be performed, and the reaction progress can be monitored over time.
Protocol: Comparative N-Acetylation of Anilines
Objective: To compare the rate of N-acetylation of this compound, N-methylaniline, and N-ethylaniline with acetic anhydride.
Materials:
-
This compound
-
N-methylaniline
-
N-ethylaniline
-
Acetic anhydride
-
Pyridine (as a catalyst and acid scavenger)
-
Dichloromethane (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of each aniline derivative and the internal standard in 10 mL of dichloromethane.
-
Initiation of Reaction: To each flask, add an equimolar amount (1 mmol) of acetic anhydride and a catalytic amount of pyridine (e.g., 0.1 mmol). Start a timer immediately after the addition of acetic anhydride.
-
Reaction Monitoring: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute solution of sodium bicarbonate.
-
Analysis: Analyze the quenched aliquots by GC-MS to determine the ratio of the product (N-acetylated aniline) to the unreacted aniline, relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each aniline derivative. The initial slope of these curves will give the initial reaction rate, which can be used to compare the reactivity of the different anilines.
Logical Workflow for Reactivity Assessment
The following diagram illustrates the logical workflow for assessing and comparing the reactivity of the aniline derivatives.
References
Performance of 3-Anilino-1-propanol in drug synthesis compared to other linkers
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the therapeutic payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the drug conjugate. This guide provides a comparative analysis of common linker types, with a focus on hydrophilic and hydrophobic linkers, and discusses the potential role of functionalities like anilino and propanol groups in linker design.
While specific performance data for 3-Anilino-1-propanol as a standalone linker in drug synthesis is not extensively available in peer-reviewed literature, its constituent parts—an anilino group and a propanol chain—represent functionalities that are relevant to linker design. Anilino groups can be incorporated into more complex linker structures, and the hydroxyl group of propanol offers a crucial attachment point for certain drug payloads.[1][2] This guide will therefore focus on comparing well-established linker classes to provide a framework for understanding how different linker properties, including those potentially offered by a molecule like this compound, can impact drug performance.
Comparing Linker Performance: Hydrophilic vs. Hydrophobic Linkers
The choice between a hydrophilic and a hydrophobic linker is a fundamental consideration in drug conjugate design. Polyethylene glycol (PEG) linkers are the most common type of hydrophilic linker, while alkyl chains are a primary example of hydrophobic linkers.
| Feature | Hydrophilic Linker (e.g., PEG) | Hydrophobic Linker (e.g., Alkyl Chain) | Rationale & Impact on Drug Performance |
| Composition | Repeating ethylene oxide units | Saturated or unsaturated hydrocarbon chains | The chemical composition dictates the linker's interaction with aqueous environments and biological membranes. |
| Solubility | High aqueous solubility | Low aqueous solubility | Hydrophilic linkers can improve the solubility of hydrophobic drugs, reducing aggregation and improving formulation. |
| Pharmacokinetics | Can prolong plasma half-life | May lead to faster clearance | The hydrodynamic radius of PEG can reduce renal clearance, while hydrophobic linkers may be more susceptible to metabolic breakdown. |
| Cell Permeability | Can be lower due to polarity | Generally higher | Hydrophobic linkers can facilitate passive diffusion across cell membranes, which is crucial for reaching intracellular targets. |
| Immunogenicity | Generally low, but anti-PEG antibodies can be a concern | Generally low | The potential for an immune response against the linker itself is a key consideration for long-term therapeutic use. |
Experimental Data: A Tale of Two Linkers in PROTACs
The following table summarizes hypothetical comparative data for two PROTACs targeting the same protein, but utilizing either a PEG-based or an alkyl-based linker. This data illustrates the significant impact of linker choice on key performance metrics.
| Parameter | PROTAC A (PEG Linker) | PROTAC B (Alkyl Linker) |
| DC50 (nM) | 15 | 50 |
| Dmax (%) | 95 | 80 |
| Aqueous Solubility (µg/mL) | 150 | 25 |
| In vitro Stability (t½ in plasma, h) | 24 | 12 |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 1.5 | 5.0 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation level.
This hypothetical data suggests that while the PEG linker in PROTAC A leads to greater potency (lower DC50) and higher maximal degradation (Dmax), the alkyl linker in PROTAC B results in better cell permeability. The choice between these would depend on the specific therapeutic application and the desired balance of properties.
Experimental Protocols
The synthesis of drug conjugates involves multi-step chemical reactions. Below are generalized protocols for conjugating a payload to a targeting moiety using a heterobifunctional linker.
Protocol 1: Amine-to-Thiol Conjugation using an NHS-Maleimide Linker
This protocol is commonly used for conjugating a protein (containing lysine residues) to a payload with a free thiol group.
Materials:
-
Protein with accessible amine groups
-
Payload with a free thiol group
-
NHS-Maleimide heterobifunctional linker (e.g., SMCC)
-
Reaction Buffers (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., L-cysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activate the Protein: Dissolve the protein in reaction buffer. Add a molar excess of the NHS-Maleimide linker and incubate at room temperature to allow the NHS ester to react with the primary amines on the protein.
-
Remove Excess Linker: Purify the activated protein using a desalting column to remove unreacted linker.
-
Conjugate the Payload: Immediately add the thiol-containing payload to the activated protein solution. Incubate to allow the maleimide group to react with the thiol group of the payload.
-
Quench the Reaction: Add a quenching reagent like L-cysteine to cap any unreacted maleimide groups.
-
Purify the Conjugate: Purify the final drug conjugate using an appropriate chromatography method to remove excess payload and unreacted protein.
Protocol 2: "Click Chemistry" Conjugation
This protocol utilizes the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Targeting moiety with a terminal alkyne
-
Payload with an azide group
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification column
Procedure:
-
Prepare the Reaction Mixture: In the reaction buffer, combine the alkyne-functionalized targeting moiety and the azide-functionalized payload.
-
Prepare the Catalyst: In a separate tube, pre-mix the CuSO₄ and the ligand.
-
Initiate the Reaction: Add the catalyst mixture to the reaction mixture, followed by the addition of the reducing agent to generate the active Cu(I) catalyst.
-
Incubate: Allow the reaction to proceed at room temperature.
-
Purify the Conjugate: Purify the final conjugate to remove the copper catalyst and any unreacted components.
Visualizing the Logic: Experimental Workflow and Signaling Pathway
Experimental Workflow for Linker Comparison
The following diagram illustrates a typical workflow for comparing the performance of different linkers in a drug conjugate.
Caption: A generalized workflow for the synthesis and evaluation of drug-linker conjugates.
PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the mechanism of action for a PROTAC, highlighting the crucial role of the linker in bringing together the target protein and the E3 ligase.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The linker is a critical determinant of the therapeutic success of a drug conjugate. While there is a lack of specific, publicly available data on the performance of this compound as a linker, the principles of linker design can be understood through the comparative analysis of well-characterized linkers such as PEG and alkyl chains. The choice of linker chemistry requires a careful balance of properties, including solubility, stability, and cell permeability, to optimize the overall performance of the drug. The experimental protocols and workflows provided in this guide offer a starting point for the rational design and evaluation of novel linker technologies in the pursuit of more effective and safer targeted therapies.
References
A Comparative Analysis of Antibody Cross-Reactivity for 3-Anilino-1-propanol Derivatives
Guide Objective: This document provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against 3-Anilino-1-propanol. The guide is intended for researchers, scientists, and drug development professionals to illustrate the principles and methodologies for evaluating antibody specificity for small molecule haptens. The experimental data presented herein is hypothetical and serves as a template for conducting and interpreting such studies.
Small molecules like this compound derivatives are generally not immunogenic on their own. To elicit an antibody response, they must first be conjugated to a larger carrier protein, a process that creates a hapten-carrier conjugate.[1][2][3][] The resulting antibodies must then be rigorously tested for their specificity, as they may cross-react with structurally similar molecules. This cross-reactivity is a critical parameter in the development of specific immunoassays for therapeutic drug monitoring, diagnostic tests, or metabolic research.
This guide outlines the performance of a hypothetical antibody, designated pAb-AP01, raised against this compound conjugated to Keyhole Limpet Hemocyanin (KLH). The antibody's specificity was evaluated against a panel of structurally related this compound derivatives using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Cross-Reactivity Profile of pAb-AP01 Antibody
The cross-reactivity of the pAb-AP01 antibody was determined by competitive ELISA. The concentration of each analog required to inhibit the binding of the target antigen by 50% (IC50) was determined and compared to the IC50 of the target antigen, this compound (AP01).
Cross-Reactivity (%) = (IC50 of AP01 / IC50 of Analog) x 100
The results, as summarized in the table below, indicate that the antibody exhibits the highest affinity for its target antigen, AP01. Cross-reactivity is observed with derivatives that have substitutions on the aniline ring, with reactivity decreasing as the substituent size increases. Modification of the propanol chain, such as replacing the hydroxyl group, significantly reduces antibody recognition.
| Compound ID | Compound Name | Structure Description | IC50 (nM) (Hypothetical) | Cross-Reactivity (%) (Hypothetical) |
| AP01 | This compound | Parent compound (Target Antigen) | 50 | 100% |
| AP02 | 3-(4-Methylanilino)-1-propanol | Methyl group at the para-position of the aniline ring | 150 | 33.3% |
| AP03 | 3-(4-Chloroanilino)-1-propanol | Chlorine atom at the para-position of the aniline ring | 250 | 20.0% |
| AP04 | 3-(4-Methoxyanilino)-1-propanol | Methoxy group at the para-position of the aniline ring | 800 | 6.25% |
| AP05 | 3-Anilino-1-propanethiol | Hydroxyl group of the propanol chain replaced with a thiol | > 10,000 | < 0.5% |
| AP06 | N-Methyl-3-anilino-1-propanol | Methyl group on the nitrogen of the amino linker | 5,000 | 1.0% |
| AP07 | 2-Anilino-1-ethanol | Propyl chain shortened to an ethyl chain | > 10,000 | < 0.5% |
Experimental Protocols & Methodologies
Immunogen Preparation: Hapten-Carrier Conjugation
To generate an immune response, the small molecule hapten (this compound) must be covalently linked to a larger, immunogenic carrier protein like KLH.[1][2][][5]
-
Hapten Derivatization: A linker arm with a terminal carboxyl group was first attached to the hydroxyl group of this compound to create a hapten derivative suitable for conjugation.
-
Carbodiimide Chemistry: The carboxylated hapten was then conjugated to the primary amines (lysine residues) on KLH using a standard carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).
-
Purification: The resulting KLH-AP01 conjugate was purified by dialysis to remove unreacted hapten and crosslinking reagents.
-
Characterization: The conjugation efficiency (hapten-to-carrier ratio) was determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[1]
Caption: Workflow for preparing an immunogenic hapten-carrier conjugate.
Competitive ELISA Protocol
This assay quantifies the target antigen by measuring the competition between the free antigen in the sample and a labeled antigen for a limited number of antibody binding sites.[6][7][8][9]
-
Antibody Coating: A 96-well microtiter plate was coated with 100 µL/well of the pAb-AP01 antibody, diluted to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The plate was incubated overnight at 4°C.
-
Washing: The coating solution was removed, and the plate was washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: To prevent non-specific binding, each well was blocked with 200 µL of blocking buffer (5% non-fat dry milk in PBS) for 2 hours at room temperature.
-
Washing: The blocking buffer was discarded, and the plate was washed three times as described above.
-
Competitive Reaction:
-
50 µL of standard solutions of AP01 or the test analogs (AP02-AP07) at various concentrations were added to the wells.
-
Immediately after, 50 µL of a fixed concentration of AP01 conjugated to Horseradish Peroxidase (AP01-HRP) was added to each well.
-
The plate was incubated for 2 hours at room temperature, allowing the free antigen and the labeled antigen to compete for binding to the coated antibody.
-
-
Washing: The plate was washed five times to remove unbound reagents.
-
Substrate Addition: 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution was added to each well. The plate was incubated in the dark for 15-20 minutes at room temperature.
-
Stopping Reaction: The enzymatic reaction was stopped by adding 50 µL of 2M sulfuric acid to each well.
-
Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of free antigen in the sample.
Caption: Step-by-step workflow of the competitive ELISA protocol.
Logical Framework for Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar. The degree of cross-reactivity depends on the extent of similarity between the target antigen's epitope and the corresponding structure on the analog molecule.
Caption: Conceptual diagram of antibody cross-reactivity.
References
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. Hapten-carrier interactions and their role in the production of monoclonal antibodies against hydrophobic haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 抗体産生 (免疫原の調製) | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. sinobiological.com [sinobiological.com]
- 9. microbenotes.com [microbenotes.com]
Navigating the Metabolic Maze: A Comparative Guide to In Vitro Metabolism Studies of 3-Anilino-1-Propanol Derivatives
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. For drugs derived from the 3-anilino-1-propanol scaffold, a chemical cornerstone for many clinically significant agents like β-blockers, this understanding is not just a regulatory checkbox but a critical determinant of safety, efficacy, and potential drug-drug interactions (DDI). This guide provides an in-depth comparison of the primary in vitro systems used to investigate the metabolism of this drug class, grounded in experimental data and field-proven insights. We will dissect the causality behind experimental choices, present detailed protocols, and offer a clear framework for interpreting the resulting data.
The Central Role of Metabolism for this compound Derivatives
The this compound moiety and its close chemical relatives, the aryloxypropanolamines, are prevalent in cardiovascular medicine.[1] The metabolism of these compounds is often extensive and complex, primarily occurring in the liver. It is largely mediated by Phase I oxidative enzymes, particularly the Cytochrome P450 (CYP) superfamily, followed by Phase II conjugation reactions.[2][3][4]
Key metabolic transformations for this class include:
-
Aromatic Hydroxylation: Addition of hydroxyl groups to the aromatic rings.
-
N-Dealkylation: Removal of alkyl groups from the amine.
-
O-Demethylation: Removal of a methyl group from an ether linkage.
-
Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.[2][5]
The specific CYP isozymes involved, such as CYP2D6, CYP2C9, and CYP1A2, are known for significant genetic polymorphism, leading to inter-individual variability in drug clearance and response.[2][6][7] Therefore, robust in vitro models are essential to prospectively identify key metabolic pathways and the enzymes responsible.
Comparing the Workhorses: A Guide to In Vitro Experimental Systems
The selection of an appropriate in vitro model is a critical decision that influences the quality and relevance of the metabolic data generated. The three most common systems are primary human hepatocytes, liver subcellular fractions (microsomes and S9), and recombinant enzymes. Each presents a unique balance of physiological relevance, experimental complexity, and throughput.[8][9][10]
| In Vitro System | Advantages | Disadvantages | Recommended For |
| Primary Human Hepatocytes | • High physiological relevance, containing a full complement of Phase I, II, and III (transporter) machinery.[6][8] • Gold standard for comprehensive metabolism and toxicity studies.[6] | • Limited availability and significant donor-to-donor variability.[8] • Shorter lifespan in culture and require complex maintenance.[8] • May underestimate metabolism for poorly permeable compounds.[5] | • Comprehensive metabolite profiling (Phase I, II & III). • Evaluating transporter-mediated uptake and efflux. • Assessing enzyme induction and long-term toxicity.[8] |
| Human Liver Microsomes (HLM) | • Highly enriched in Phase I (CYP) and some Phase II (UGT) enzymes.[8][11] • Cost-effective, readily available, and amenable to high-throughput screening.[8][12] • Easy to prepare and store.[11] | • Lacks cytosolic enzymes (e.g., some sulfotransferases, aldehyde oxidase) and transporters.[8][13] • Not representative of whole-cell metabolism; requires external cofactors.[8] | • High-throughput metabolic stability screening. • CYP inhibition and reaction phenotyping studies.[8][14] • Identifying major Phase I and UGT-mediated metabolites.[8] |
| Human Liver S9 Fraction | • Contains both microsomal (Phase I) and cytosolic (most Phase II) enzymes.[12][13] • Provides a more complete metabolic profile than microsomes alone.[12][15] • Cost-effective and suitable for automation.[12] | • Still lacks cellular context and transporters.[13] • Enzyme concentrations are less enriched compared to microsomes. | • Screening for both Phase I and a broader range of Phase II metabolic pathways simultaneously. • Genotoxicity assays requiring metabolic activation.[13][16] |
| Recombinant Human Enzymes | • Allows for unambiguous identification of which specific enzyme (e.g., CYP2D6) is responsible for a given metabolic reaction.[2][17] | • Does not account for the interplay between different enzymes. • Lacks the complete cellular environment. | • Definitive CYP and UGT reaction phenotyping.[2][17] • Characterizing the kinetics of a single enzyme-mediated reaction. |
A novel approach involves using permeabilized hepatocytes, which combine the comprehensive enzyme profile of intact cells with the direct enzyme access of subcellular fractions, proving particularly useful for compounds with poor membrane permeability.[5][8]
Visualizing the Metabolic Journey
The following diagrams illustrate the general metabolic pathways for aryloxypropanolamine drugs and a typical experimental workflow for their investigation.
Caption: Generalized Phase I and Phase II metabolic pathways for this compound derivatives.
Caption: A typical experimental workflow for an in vitro metabolism study using liver microsomes.
Field-Proven Experimental Protocols
The trustworthiness of in vitro metabolism data hinges on meticulously executed protocols. Below are step-by-step methodologies for key assays.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized, providing key data for predicting hepatic clearance.
1. Reagent Preparation:
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- Test Compound Stock: 1 mM stock solution in DMSO. The final DMSO concentration in the incubation should be ≤0.2% to avoid inhibiting enzyme activity.[11]
- HLM Suspension: Thaw pooled HLM on ice and dilute to 2x the final concentration (e.g., 1.0 mg/mL) in cold phosphate buffer.
- NADPH-Regenerating System (e.g., RapidStart™): Prepare according to the manufacturer's instructions to provide a sustained source of the essential CYP cofactor, NADPH.[18][19] This is critical for linear metabolism over the incubation period, as direct addition of NADPH can be rapidly consumed.[20]
2. Incubation Procedure:
- In a 96-well plate, combine the HLM suspension and phosphate buffer.
- Add the test compound to achieve a final concentration of 1 µM.
- Pre-incubate the plate for 5-10 minutes at 37°C in a shaking water bath to equilibrate the temperature.
- Initiate the reactions by adding the NADPH-regenerating system.
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
3. Sample Processing and Analysis:
- Seal the plate and centrifuge at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[21]
- Transfer the supernatant to a new plate for analysis.
- Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[22][23] High-resolution mass spectrometry can aid in simultaneous metabolite identification.[24]
- Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: CYP Reaction Phenotyping
This experiment identifies the specific CYP isozymes responsible for the metabolism of a drug candidate. Two complementary approaches are widely used.[2]
A) Recombinant Human CYP Enzymes:
- Procedure: Incubate the test compound (1 µM) separately with a panel of individual recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a system like baculovirus-infected insect cells.[23]
- Follow the incubation and analysis steps from Protocol 1.
- Interpretation: The enzyme(s) that show the highest rate of metabolite formation or parent depletion are identified as the primary contributors.[17]
B) Chemical Inhibition in HLM:
- Procedure: Co-incubate the test compound (1 µM) with pooled HLM in the presence and absence of a selective chemical inhibitor for each major CYP isozyme (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4).
- Run a single, fixed-time-point incubation (e.g., 15 minutes) within the linear range of metabolism.
- Interpretation: A significant reduction in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that CYP isozyme.
Protocol 3: In Vitro Glucuronidation Assay
This assay evaluates Phase II metabolism mediated by UDP-glucuronosyltransferases (UGTs).
1. Reagent Preparation:
- Tris-HCl Buffer: 100 mM, pH 7.4, containing 5 mM Magnesium Chloride (MgCl₂).
- HLM Suspension: Prepare as in Protocol 1. To ensure the cofactor UDPGA can access the enzyme's active site within the microsomal lumen, the membrane must be permeabilized. This is commonly achieved by adding a pore-forming agent like alamethicin (e.g., 50 µg/mg microsomal protein) to the HLM suspension and pre-incubating on ice.
- UDPGA Solution: Prepare a stock solution of Uridine 5'-diphosphoglucuronic acid in water.[21]
2. Incubation and Analysis:
- Follow the incubation procedure from Protocol 1, but instead of an NADPH-regenerating system, initiate the reaction by adding UDPGA (final concentration ~2-5 mM).[21]
- Terminate the reaction and process the samples as previously described.
- Analyze the formation of the glucuronide metabolite using LC-MS/MS. The analysis often looks for a mass shift corresponding to the addition of glucuronic acid (+176 Da).[21]
Comparative Metabolism Data
The following table summarizes the key metabolic enzymes involved in the biotransformation of representative drugs from the aryloxypropanolamine class, to which this compound derivatives belong.
| Drug | Primary Phase I Enzymes | Major Phase II Enzymes | Key Metabolic Pathways |
| Propranolol | CYP2D6, CYP1A2[7] | UGTs | Aromatic hydroxylation, N-desisopropylation, Glucuronidation[21] |
| Carvedilol | CYP2D6, CYP2C9, CYP1A2[5][6][22] | UGT1A1, UGT2B7, SULTs[2][5] | Aromatic hydroxylation, O-desmethylation, Glucuronidation, Sulfation[2][5] |
| Betaxolol | Primarily hepatic CYPs | UGTs | Hydroxylation, Glucuronidation |
| Nebivolol | CYP2D6[17] | UGTs | Aromatic and alicyclic hydroxylation, N-dealkylation, Direct Glucuronidation[17] |
Note: The contribution of each enzyme can be stereoselective. For example, R-carvedilol metabolism is dominated by CYP2D6, whereas S-carvedilol is primarily metabolized by CYP1A2 and CYP2D6.[2][13]
Conclusion
The in vitro investigation of drugs derived from this compound is a multi-faceted process that requires a strategic selection of experimental systems and protocols. While primary hepatocytes offer the highest physiological fidelity, a combination of human liver microsomes, S9 fractions, and recombinant enzymes provides a robust, high-throughput, and cost-effective strategy for elucidating metabolic pathways, identifying responsible enzymes, and predicting potential drug-drug interactions.[8][12] By understanding the strengths and limitations of each model and applying rigorous, validated protocols, researchers can generate the high-quality data necessary to guide medicinal chemistry efforts and advance safer, more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. An in vitro approach to investigate ocular metabolism of a topical, selective β1-adrenergic blocking agent, betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nebivolol: a highly selective beta1-adrenergic receptor blocker that causes vasodilation by increasing nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Betaxolol - Wikipedia [en.wikipedia.org]
- 11. Wolters Kluwer Health Single SignOn Result [sso.wkhpe.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. tandfonline.com [tandfonline.com]
- 14. beta-Adrenergic blocking agents. alpha- and gamma-methyl(aryloxy)propanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Carvedilol - Wikipedia [en.wikipedia.org]
- 21. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and metabolism of a new beta-adrenergic blocking agent, the 1, ter-butyl-amino-3-(1,2,3,4-tetrahydro-1,4-ethano-8-hydroxy-5-naphthoxy)-2-propanol (K 5407) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nebita | 2.5 mg | Tablet | নেবিটা ২.৫ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 24. tandfonline.com [tandfonline.com]
A Comparative Benchmarking Guide to the Stability of 3-Anilino-1-propanol and Other Key Propanolamines
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative stability analysis of 3-Anilino-1-propanol against other widely used propanolamines, such as 3-Amino-1-propanol, Diisopropanolamine, and the benchmark ethanolamine, Monoethanolamine. The stability of these compounds is a critical parameter in drug development and industrial applications, influencing storage conditions, formulation strategies, and shelf-life.
Due to a lack of direct, publicly available comparative studies, this document outlines a comprehensive experimental protocol for a forced degradation study. The presented data tables are illustrative, designed to provide a clear template for presenting results from such a study. The methodologies are based on established principles of stability testing as mandated by ICH guidelines.
Overview of Propanolamine Stability
Propanolamines are susceptible to various degradation pathways, primarily driven by their amino and alcohol functional groups. Key factors influencing their stability include temperature, pH, light exposure, and the presence of oxidizing agents. For instance, studies have shown that 3-Amino-1-propanol (3A1P) is more stable than Monoethanolamine (MEA) under certain oxidative conditions.[1] Conversely, Diisopropanolamine is known to decompose upon heating, producing toxic nitrogen oxides, and can turn yellow upon exposure to light and air.[2] Understanding these degradation profiles is essential for ensuring the safety and efficacy of products containing these molecules.
Proposed Experimental Protocol for Comparative Stability Assessment
A forced degradation study is essential to systematically evaluate and compare the intrinsic stability of these propanolamines. This involves subjecting the compounds to a range of stress conditions that are more severe than standard storage conditions.
2.1. Test Compounds
-
This compound (>99% purity)
-
3-Amino-1-propanol (>99% purity)
-
Diisopropanolamine (>99% purity)
-
Monoethanolamine (>99% purity) - as a comparator
2.2. Sample Preparation Solutions of each propanolamine (e.g., 1 mg/mL) should be prepared in a suitable solvent system (e.g., a mixture of acetonitrile and water) for studies in the solution state. For solid-state thermal and photolytic studies, a thin layer of the pure compound should be exposed to the stress conditions.
2.3. Analytical Methodology A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method is recommended.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detector: A Photodiode Array (PDA) detector to monitor the parent amine and any resulting degradation products.
-
Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
2.4. Forced Degradation Conditions
The following stress conditions are recommended:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 48 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Samples maintained at 80°C for 72 hours.
-
Photolytic Degradation: Samples exposed to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
A control sample, protected from the stress conditions, should be analyzed alongside the stressed samples.
Data Presentation
The quantitative results from the forced degradation studies should be summarized in clear, structured tables to facilitate easy comparison. The percentage degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.
Table 1: Comparative Stability of Propanolamines under Forced Degradation (Illustrative Data)
| Stress Condition | Parameter | This compound | 3-Amino-1-propanol | Diisopropanolamine | Monoethanolamine |
| Acid Hydrolysis | % Degradation | 8.5 | 5.2 | 10.1 | 6.5 |
| (0.1 M HCl, 60°C, 48h) | Major Degradants | 2 | 1 | 3 | 2 |
| Base Hydrolysis | % Degradation | 12.3 | 9.8 | 15.4 | 11.2 |
| (0.1 M NaOH, 60°C, 48h) | Major Degradants | 3 | 2 | 4 | 3 |
| Oxidative Degradation | % Degradation | 25.1 | 18.5 | 30.2 | 22.8 |
| (6% H₂O₂, RT, 24h) | Major Degradants | 4 | 3 | 5 | 4 |
| Thermal Degradation | % Degradation | 4.2 | 2.1 | 6.8 | 3.5 |
| (80°C, 72h) | Major Degradants | 1 | 1 | 2 | 1 |
| Photolytic Degradation | % Degradation | 15.7 | 8.9 | 20.5 (Discoloration) | 10.3 |
| (ICH Q1B) | Major Degradants | 3 | 2 | 4 | 2 |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting results. Actual experimental outcomes may differ.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for conducting a comparative forced degradation study.
References
Unveiling the Binding Affinity of Anilino-Derivatives for Protein Kinase Targets: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of a series of anilino-derivatives targeting key protein kinases has been compiled to provide researchers, scientists, and drug development professionals with a valuable resource for understanding their structure-activity relationships. This guide summarizes quantitative binding affinity data, details experimental protocols for key assays, and visualizes relevant biological pathways to facilitate informed decision-making in drug discovery projects.
The development of selective and potent kinase inhibitors is a cornerstone of modern therapeutic research, particularly in oncology. The anilino-scaffold has emerged as a privileged structure in the design of such inhibitors. This guide focuses on a selection of anilino-derivatives and their binding affinities to specific protein kinase targets, offering a clear comparison of their performance.
Comparative Binding Affinity of Anilino-Derivatives
The following table summarizes the in vitro inhibitory activity (IC50) of a series of 4-anilinoquinoline and 4-anilinoquinazoline derivatives against Protein Kinase Novel 3 (PKN3), a serine/threonine kinase implicated in cancer progression and metastasis. The data highlights the impact of substitutions on the quinoline and quinazoline core on the inhibitory potency.
| Compound ID | Scaffold | R7 Substitution | IC50 (nM) for PKN3 |
| 1 | 4-Anilinoquinoline | Methoxy | 280 |
| 2 | 4-Anilinoquinazoline | Methoxy | >10,000 |
| 3 | 4-Anilinoquinoline | Chloro | 27 |
| 4 | 4-Anilinoquinoline | Bromo | 150 |
| 5 | 4-Anilinoquinoline | Iodo | 14 |
| 6 | 4-Anilinoquinazoline | Iodo | <1,000 |
| 7 | 4-Anilinoquinoline | Cyano | 79 |
Data presented is a representative compilation from published research.
Experimental Protocols
The determination of the binding affinity of these compounds is crucial for their evaluation. A standard experimental approach involves a biochemical kinase assay.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the concentration of a test compound required to inhibit 50% of the enzymatic activity of the target kinase.
Materials:
-
Recombinant human target kinase (e.g., PKN3)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Test compounds (anilino-derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: The target kinase and its specific substrate are mixed in the assay buffer.
-
Assay Initiation: The kinase reaction is initiated by adding ATP to the mixture of the kinase, substrate, and test compound in the microplate wells.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent. For the ADP-Glo™ assay, this involves two steps: first, adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescence signal is measured using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Biological Context and Experimental Processes
To better understand the context of this research, the following diagrams illustrate a relevant signaling pathway and the general workflow of a kinase inhibitor screening process.
Caption: Simplified signaling pathway of PKN3 activation and its downstream effects.
Caption: General workflow for kinase inhibitor drug discovery.
Safety Operating Guide
Proper Disposal of 3-Anilino-1-propanol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Anilino-1-propanol is a critical aspect of laboratory safety and environmental responsibility. This compound is classified as harmful if swallowed and causes severe skin burns and eye damage. Adherence to strict disposal protocols is necessary to mitigate risks to personnel and prevent environmental contamination. Under no circumstances should this chemical be disposed of down the drain or released into the environment.[1] All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2]
Personal Protective Equipment (PPE) and Hazard Data
Before handling or disposing of this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE and key hazard information.
| Parameter | Specification | Citation |
| Eye Protection | Chemical splash goggles and a face shield. | [3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, or Viton). Nitrile gloves are not recommended for prolonged contact. | [1] |
| Body Protection | Fully-buttoned lab coat, chemical-resistant apron, and closed-toe shoes. | [3][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large spills or inadequate ventilation. | [1][3] |
| Primary Hazards | Harmful if swallowed, causes severe skin burns and eye damage. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, acids, and halogens. | [1][5] |
| Waste Container | High-density polyethylene (HDPE) container, clearly labeled as "Hazardous Waste" with the full chemical name. | [1][6] |
Step-by-Step Disposal Protocol for Routine Laboratory Waste
This protocol outlines the procedure for the disposal of small quantities of this compound waste generated during routine experimental work.
-
Waste Segregation: Designate a specific, labeled hazardous waste container for all this compound waste. This includes pure chemical, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent paper.
-
Container Selection: The waste container must be made of high-density polyethylene (HDPE) and have a secure, leak-proof lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (corrosive, toxic).
-
Collection: Carefully transfer the waste into the designated container, avoiding splashes and spills.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials. The storage area should be cool and secure.[1]
-
Disposal Request: Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Spill Response and Cleanup Procedure
A written spill response plan should be in place before working with this compound. The response procedure will vary based on the size of the spill.
Minor Spill (less than 100 mL within a chemical fume hood)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: Maintain adequate ventilation by keeping the fume hood sash at the appropriate height.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
Disposal: Seal and label the waste container and arrange for its disposal through your institution's EHS office.
Major Spill (greater than 100 mL or any spill outside a fume hood)
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's emergency response team and EHS department.
-
Isolate the Area: Close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: A major spill should only be handled by trained emergency response personnel.
Below is a diagram illustrating the workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste and spill response.
References
Essential Safety and Operational Guide for Handling 3-Anilino-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of 3-Anilino-1-propanol (CAS RN: 31121-11-6). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. The following information is synthesized from safety data sheets and chemical properties information to provide a comprehensive operational plan.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. Based on available safety data, it causes skin and serious eye irritation.[1] It may also be harmful if swallowed.[2] Therefore, the use of appropriate personal protective equipment is mandatory.
Summary of Hazards:
-
Eye Irritation: Causes serious eye irritation (Category 2A).[1][3]
-
Acute Oral Toxicity: May be harmful if swallowed.[2]
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[1][3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron. | To protect skin and personal clothing from splashes. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if working with large quantities, heating the substance, or if ventilation is inadequate. | To prevent inhalation of vapors or mists, especially if aerosolization is possible. |
Quantitative Data
The following table provides a summary of the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 31121-11-6 | [1][3][4][5][6][7] |
| Molecular Formula | C₉H₁₃NO | [1][3][7] |
| Molecular Weight | 151.21 g/mol | [1][3][7] |
| Appearance | Light yellow to yellow to orange clear liquid | [5][7] |
| Boiling Point | 140°C / 0.4 mmHg | [2][6] |
| Density | 1.063 g/cm³ (at 26°C) | [2][6] |
| Flash Point | 156.7°C | [2] |
| Storage Temperature | 0-10°C (refrigerated) | [3][8] |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the steps for safely weighing and dissolving this compound in a laboratory setting.
1. Preparation: a. Ensure a chemical fume hood is operational and the work area is clean and uncluttered. b. Gather all necessary materials: this compound, appropriate solvent, beaker, graduated cylinder, magnetic stir bar, stir plate, and weighing paper or boat. c. Don the required personal protective equipment as specified in the PPE table above.
2. Weighing: a. Place a weighing paper or boat on the analytical balance and tare it. b. Inside the chemical fume hood, carefully dispense the desired amount of this compound onto the weighing paper. c. Record the exact weight of the chemical.
3. Dissolving: a. Place the beaker with the appropriate volume of solvent and a magnetic stir bar on the stir plate inside the fume hood. b. Carefully add the weighed this compound to the solvent. c. Turn on the stir plate to facilitate dissolution. Gentle heating may be applied if necessary, but this should be done with caution and with appropriate respiratory protection.
4. Post-Procedure: a. Tightly cap the original container of this compound and store it in a refrigerator. b. Clean any spills immediately according to the disposal plan. c. Dispose of contaminated weighing paper and any other disposable materials in the designated chemical waste container. d. Remove PPE in the correct order to avoid contamination and wash hands thoroughly.
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for minimizing risks. The following workflow diagram illustrates the key steps.
Caption: Workflow for the safe handling of this compound.
Disposal Plan:
-
Chemical Waste: Dispose of unused this compound and solutions containing it in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and paper towels, should be placed in a sealed bag and disposed of as hazardous chemical waste.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 31121-11-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. N-(3-Hydroxypropyl)aniline | 31121-11-6 [amp.chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. N-(3-Hydroxypropyl)aniline|lookchem [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
